molecular formula C10H13NO2 B1594114 Methyl 3-(4-aminophenyl)propanoate CAS No. 35418-07-6

Methyl 3-(4-aminophenyl)propanoate

Cat. No.: B1594114
CAS No.: 35418-07-6
M. Wt: 179.22 g/mol
InChI Key: LXHNQRGWWMORLQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenyl)propanoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-aminophenyl)propanoate
Source PubChem
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InChI

InChI=1S/C10H13NO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHNQRGWWMORLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329103
Record name methyl 3-(4-aminophenyl)propanoate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35418-07-6
Record name Methyl 4-aminobenzenepropanoate
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Record name methyl 3-(4-aminophenyl)propanoate
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Record name methyl 3-(4-aminophenyl)propanoate
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Foundational & Exploratory

Methyl 3-(4-aminophenyl)propanoate CAS number 35418-07-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(4-aminophenyl)propanoate (CAS 35418-07-6): Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound, identified by CAS Number 35418-07-6, is a bifunctional organic compound of increasing interest to the scientific community.[1] Possessing both a primary aromatic amine and a methyl ester, this molecule serves as a versatile and valuable building block in synthetic organic chemistry. Its structural motifs are prevalent in numerous biologically active compounds, making it a key intermediate in the synthesis of novel pharmaceutical agents. Notably, it has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details a robust synthetic pathway, outlines rigorous analytical methods for characterization and quality control, explores its critical applications in modern medicinal chemistry, and provides essential safety and handling protocols.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for experimental design, safety assessment, and analytical method development.

PropertyValueSource(s)
CAS Number 35418-07-6[1][3]
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1][2]
IUPAC Name This compound[1]
Physical Form Solid, Semi-solid, or liquid[3]
Purity (Typical) ≥95-96%[3][4]
SMILES COC(=O)CCC1=CC=C(C=C1)N[1][5]
InChI Key LXHNQRGWWMORLQ-UHFFFAOYSA-N[1][3]

Section 1: Synthesis Strategies and Methodologies

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the readily available 3-(4-nitrophenyl)propanoic acid. This strategy isolates the two key transformations—esterification and nitro group reduction—preventing undesirable side reactions, such as amide formation that could occur if the amine were present during esterification.

Overall Synthetic Workflow

The logical flow of the synthesis involves the protection of the carboxylic acid as a methyl ester, followed by the chemical reduction of the nitro group to the target primary amine.

G Start 3-(4-Nitrophenyl)propanoic Acid Step1 Methyl 3-(4-nitrophenyl)propanoate Start->Step1  Step 1: Fischer Esterification  (Methanol, H₂SO₄ catalyst) Step2 This compound (Final Product) Step1->Step2  Step 2: Nitro Group Reduction  (SnCl₂·2H₂O, Ethanol)

Fig 1: Two-step synthesis of this compound.
Step 1: Fischer Esterification of 3-(4-Nitrophenyl)propanoic Acid

Expertise & Experience: The Fischer esterification is a classic, acid-catalyzed equilibrium reaction.[6][7] To drive the reaction to completion, Le Châtelier's principle is leveraged by using one of the reactants, methanol, in a large excess, which also allows it to serve as the solvent.[8] A strong acid catalyst like sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[9][10]

Detailed Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-nitrophenyl)propanoic acid (e.g., 0.1 mol, 19.5 g).

  • Reagent Addition: Add methanol (250 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (3 mL) while stirring. The acid is a catalyst and dehydrating agent.

  • Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up and Isolation: a. After cooling to room temperature, reduce the volume of methanol by approximately 80% using a rotary evaporator. b. Carefully pour the concentrated residue into a beaker containing ice water (400 mL). c. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is ~8. This step removes the sulfuric acid catalyst and any unreacted carboxylic acid. d. Extract the aqueous mixture with ethyl acetate (3 x 100 mL). e. Combine the organic layers, wash with brine (1 x 100 mL) to remove residual water, and dry over anhydrous sodium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, Methyl 3-(4-nitrophenyl)propanoate, typically as a pale yellow oil or solid. The product can be used in the next step without further purification if TLC shows high conversion.

Step 2: Reduction of Methyl 3-(4-Nitrophenyl)propanoate

Expertise & Experience: The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. While various reagents can accomplish this, tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a preferred method due to its mildness and high chemoselectivity.[11][12] It reliably reduces the nitro group without affecting the ester functionality. The mechanism involves a series of single-electron transfers from the tin(II) species to the nitro group in the presence of a proton source.[13] The reaction initially forms an ammonium salt, which must be neutralized with a base during work-up to liberate the free amine.[14]

Detailed Protocol:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude Methyl 3-(4-nitrophenyl)propanoate (from Step 1) in ethanol (300 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.5 mol, 112.8 g; 5 equivalents) to the solution. The large excess ensures complete reduction.

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 3-5 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting nitro compound.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol. b. Add ethyl acetate (200 mL) and cool the flask in an ice bath. c. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is basic (pH > 8). This step neutralizes the acidic mixture and precipitates tin salts. d. Filter the resulting thick slurry through a pad of celite to remove the inorganic tin salts, washing the filter cake with additional ethyl acetate (100 mL). e. Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL). f. Combine all organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. g. Concentrate the solution under reduced pressure to obtain the crude product. h. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield pure this compound.

Section 2: Analytical Characterization and Quality Control

Rigorous analytical testing is imperative to confirm the identity, structure, and purity of the synthesized this compound, ensuring its suitability for downstream applications in research and drug development.

Analytical Workflow

The characterization process involves a combination of spectroscopic techniques for structural confirmation and chromatographic methods for purity assessment.

G cluster_0 Structural Elucidation cluster_1 Purity Assessment Input Purified Synthetic Product NMR ¹H and ¹³C NMR Spectroscopy Input->NMR IR FT-IR Spectroscopy Input->IR HPLC RP-HPLC Analysis Input->HPLC Output Confirmed Structure (Purity ≥95%) NMR->Output IR->Output HPLC->Output

Fig 2: Analytical workflow for quality control.
Structural Elucidation Methods

  • ¹H NMR Spectroscopy: Proton NMR provides definitive information about the electronic environment and connectivity of hydrogen atoms in the molecule. The expected spectrum in CDCl₃ would show distinct signals corresponding to the different proton sets. For instance, the spectrum of the closely related methyl propanoate shows a triplet for the terminal methyl group, a quartet for the adjacent methylene group, and a singlet for the ester methyl group.[15][16]

  • FT-IR Spectroscopy: Infrared spectroscopy is used to identify the key functional groups present. The spectrum will confirm the success of the synthesis by showing the disappearance of the characteristic NO₂ stretches (around 1520 and 1340 cm⁻¹) and the appearance of N-H stretches for the primary amine (two bands around 3350-3450 cm⁻¹).

Purity Assessment Protocol: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of non-volatile organic compounds.[17] A validated RP-HPLC method provides a quantitative measure of the final product's purity.[18][19]

Step-by-Step HPLC Method:

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Elution: Isocratic or gradient elution (e.g., 50:50 A:B) can be used, optimized to achieve good separation of the main peak from any impurities.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Summary of Expected Analytical Data
TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ, ppm)~6.6-7.0 (d, 2H, Ar-H ortho to NH₂), ~6.9-7.2 (d, 2H, Ar-H meta to NH₂), ~3.6 (s, 3H, -OCH₃), ~3.5 (br s, 2H, -NH₂), ~2.8 (t, 2H, -CH₂-Ar), ~2.5 (t, 2H, -CH₂-CO)
FT-IR Wavenumber (cm⁻¹)3450-3350 (N-H stretch), 3050-3000 (Aromatic C-H stretch), 2950-2850 (Aliphatic C-H stretch), ~1735 (C=O ester stretch), ~1620 (N-H bend), 1520 (Aromatic C=C stretch)
RP-HPLC Purity≥95%

Section 3: Applications in Drug Development

The unique structure of this compound makes it a highly valuable tool in medicinal chemistry, particularly in the synthesis of complex therapeutic agents.

Core Application: A Versatile Linker for PROTACs

The most significant contemporary application of this molecule is in the construction of PROTACs.[2] PROTACs are innovative drugs that co-opt the body's own ubiquitin-proteasome system to selectively destroy targeted proteins.

PROTAC Mechanism of Action: A PROTAC is a heterobifunctional molecule consisting of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC E3 Ligase Ligand Target Ligand Linker E3 E3 Ubiquitin Ligase PROTAC:L1->E3 Binds Target Target Protein (Disease Causing) PROTAC:L2->Target Binds Ternary Ternary Complex (PROTAC + E3 + Target) E3->Ternary Target->Ternary Ubiquitylation Ubiquitylation Ternary->Ubiquitylation Ub Ubiquitin Ub->Ubiquitylation Recruited Degradation Proteasomal Degradation Ubiquitylation->Degradation Marks for

Fig 3: General mechanism of action for a PROTAC molecule.

This compound serves as an excellent starting point for synthesizing the linker component. The primary amine provides a nucleophilic handle for covalent attachment to an E3 ligase ligand (often via amide bond formation or other coupling chemistries). The propanoate portion provides spacing and conformational flexibility, and the methyl ester can be readily hydrolyzed to a carboxylic acid, which then serves as a connection point for the target protein ligand.

Utility as a Medicinal Chemistry Scaffold

Beyond PROTACs, the aminophenyl scaffold is a privileged structure in drug discovery.

  • Bioisosteric Replacement: The aniline moiety is a common feature in many kinase inhibitors and other targeted therapies. The propanoate side chain allows for exploration of new binding vectors within a protein's active site.

  • Modulation of Physicochemical Properties: The introduction of a methyl group can sometimes lead to unexpectedly large gains in potency or improved pharmacokinetic properties, a phenomenon known as the "magic methyl" effect.[20][21] While not a "magic methyl" itself, the methyl ester of this compound can influence solubility, cell permeability, and metabolic stability compared to the corresponding carboxylic acid.

  • Prodrug Strategies: Ester groups are often employed in prodrug design. They can mask a more polar carboxylic acid to improve oral absorption, and are later cleaved by esterase enzymes in the body to release the active acidic drug.

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with any chemical reagent.

Hazard Identification: Based on GHS classifications, this compound presents the following hazards:[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding GHS pictogram is the exclamation mark (GHS07).[3]

Safe Handling and Personal Protective Equipment (PPE):

  • Always handle this compound in a well-ventilated chemical fume hood.[22]

  • Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[23]

  • Avoid inhalation of dust, fumes, or vapors.[24]

  • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes.[23][24]

  • Wash hands thoroughly after handling.[22]

Storage and Stability:

  • Store in a tightly sealed container in a cool, dry place.[3]

  • For long-term stability, it is recommended to keep the container in a dark place under an inert atmosphere (e.g., argon or nitrogen).[3][25]

Spill and Disposal Procedures:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal.[22]

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[23]

Conclusion

This compound is more than a simple organic molecule; it is a key enabler for innovation in modern drug discovery. Its straightforward and robust synthesis, combined with the versatility of its dual functional groups, makes it an invaluable intermediate for constructing complex molecular architectures. Its demonstrated role as a PROTAC linker highlights its relevance in cutting-edge therapeutic design. By understanding its synthesis, characterization, applications, and safe handling, researchers can effectively leverage this compound to advance their scientific and drug development objectives.

References

Synthesis of Methyl 3-(4-aminophenyl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of Methyl 3-(4-aminophenyl)propanoate, a compound of significant interest in pharmaceutical research and development, particularly as a versatile linker in Proteolysis Targeting Chimeras (PROTACs).[1] We will delve into the prevalent synthetic strategies, focusing on a reliable two-step pathway commencing with the esterification of a commercially available precursor followed by a robust reduction. This guide is tailored for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Table of Contents
  • Introduction to this compound

  • Strategic Approaches to Synthesis

  • Recommended Synthetic Pathway

    • Step 1: Fischer-Speier Esterification of 3-(4-nitrophenyl)propanoic acid

    • Step 2: Catalytic Hydrogenation for Nitro Group Reduction

  • Experimental Protocols

    • Detailed procedure for Methyl 3-(4-nitrophenyl)propanoate synthesis

    • Detailed procedure for this compound synthesis

  • Characterization and Data

  • Safety Considerations

  • References

Introduction to this compound

This compound (CAS No: 35418-07-6) is a bifunctional molecule featuring a methyl ester and an aniline moiety.[1][2] Its structural attributes make it a valuable building block in organic synthesis. The presence of a primary amine and an ester group allows for orthogonal derivatization, rendering it a key component in the construction of more complex molecules.

Most notably, this compound has gained prominence as a linker molecule in the rapidly evolving field of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The linker component, for which this compound serves as a precursor, is critical for optimizing the ternary complex formation between the ligase, the target protein, and the PROTAC itself, thereby influencing the efficiency and selectivity of protein degradation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10H13NO2[1][2]
Molecular Weight 179.22 g/mol [1][2]
CAS Number 35418-07-6[1][2]
Physical Form Solid or Semi-solid or liquid
Storage Keep in dark place, inert atmosphere, room temperature

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several routes. The selection of a particular pathway is often dictated by factors such as the availability of starting materials, desired purity, scalability, and safety considerations. Two primary strategies are:

  • Direct esterification of 3-(4-aminophenyl)propanoic acid: This approach, while seemingly direct, can be complicated by the presence of the amine functionality, which can compete with the alcohol in the esterification reaction or lead to undesired side reactions under acidic conditions.

  • A two-step approach involving a nitro-group containing precursor: This is often the preferred method due to its robustness and higher yields. It involves the initial synthesis of a nitro-substituted intermediate, Methyl 3-(4-nitrophenyl)propanoate, followed by the reduction of the nitro group to the desired amine. This strategy effectively protects the amine functionality during the esterification step.

This guide will focus on the latter, more reliable two-step approach.

Recommended Synthetic Pathway

Our recommended pathway is a two-step synthesis that begins with the readily available 3-(4-nitrophenyl)propanoic acid.

Step 1: Fischer-Speier Esterification of 3-(4-nitrophenyl)propanoic acid

The first step is the conversion of 3-(4-nitrophenyl)propanoic acid to its corresponding methyl ester, Methyl 3-(4-nitrophenyl)propanoate. The Fischer-Speier esterification is a classic and efficient method for this transformation.[3][4] It involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4]

The reaction is an equilibrium process.[3][4] To drive the equilibrium towards the formation of the ester, a large excess of methanol is used, which also serves as the solvent.[5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the methanol.[4][5]

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 3-(4-nitrophenyl)propanoic_acid 3-(4-nitrophenyl)propanoic acid Methyl_3-(4-nitrophenyl)propanoate Methyl 3-(4-nitrophenyl)propanoate 3-(4-nitrophenyl)propanoic_acid->Methyl_3-(4-nitrophenyl)propanoate Esterification Methanol Methanol (excess) Methanol->Methyl_3-(4-nitrophenyl)propanoate Catalyst H₂SO₄ (catalyst) Catalyst->Methyl_3-(4-nitrophenyl)propanoate Heat Reflux Heat->Methyl_3-(4-nitrophenyl)propanoate Water Water

Figure 1: Conceptual workflow of the Fischer-Speier esterification.

Step 2: Catalytic Hydrogenation for Nitro Group Reduction

The second step involves the selective reduction of the nitro group in Methyl 3-(4-nitrophenyl)propanoate to an amine, yielding the final product, this compound. Catalytic hydrogenation is the most common and efficient method for this transformation.

This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas (H₂). The reaction is usually performed in a solvent like methanol or ethanol. The catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, leading to the formation of the amine and water as a byproduct. This method is highly selective for the reduction of the nitro group and does not affect the ester functionality.

Catalytic_Hydrogenation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Methyl_3-(4-nitrophenyl)propanoate Methyl 3-(4-nitrophenyl)propanoate Methyl_3-(4-aminophenyl)propanoate This compound Methyl_3-(4-nitrophenyl)propanoate->Methyl_3-(4-aminophenyl)propanoate Reduction Hydrogen H₂ gas Hydrogen->Methyl_3-(4-aminophenyl)propanoate Catalyst Pd/C or Raney Ni Catalyst->Methyl_3-(4-aminophenyl)propanoate Solvent Methanol or Ethanol Solvent->Methyl_3-(4-aminophenyl)propanoate Water Water

Figure 2: Conceptual workflow of the catalytic hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(4-nitrophenyl)propanoate

Materials:

  • 3-(4-nitrophenyl)propanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 3-(4-nitrophenyl)propanoic acid (1.0 eq) in methanol (approximately 0.2 M solution), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 3-(4-nitrophenyl)propanoate as a solid.

Protocol 2: Synthesis of this compound

Materials:

  • Methyl 3-(4-nitrophenyl)propanoate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve Methyl 3-(4-nitrophenyl)propanoate (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10% by weight of the starting material) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by chromatography if necessary.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)
Methyl 3-(4-nitrophenyl)propanoate ~8.15 (d, 2H), ~7.40 (d, 2H), ~3.65 (s, 3H), ~3.05 (t, 2H), ~2.70 (t, 2H)~172, ~148, ~146, ~129, ~123, ~51, ~35, ~30[M+H]⁺ calculated for C₁₀H₁₁NO₄: 210.07
This compound ~7.00 (d, 2H), ~6.60 (d, 2H), ~3.60 (s, 3H), ~3.50 (br s, 2H), ~2.80 (t, 2H), ~2.50 (t, 2H)~173, ~144, ~136, ~129, ~115, ~51, ~36, ~30[M+H]⁺ calculated for C₁₀H₁₃NO₂: 180.10

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Safety Considerations

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Hydrogen Gas: Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.

  • Palladium on Carbon: Palladium on carbon can be pyrophoric, especially when dry. It should be handled with care and never exposed to air when dry. The filtration should be done while the Celite pad is still wet with solvent.

  • Hazard Statements: this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Conclusion

The two-step synthesis of this compound via the Fischer-Speier esterification of 3-(4-nitrophenyl)propanoic acid followed by catalytic hydrogenation is a reliable and efficient method for producing this valuable synthetic intermediate. The protocols outlined in this guide, when followed with the appropriate safety precautions, should provide researchers with a high yield of the desired product. The versatility of this compound as a linker in PROTAC development underscores the importance of robust and well-documented synthetic procedures.

References

  • Chemical Synthesis Database. (2025, May 20). methyl (2E)-3-(4-nitrophenyl)-2-propenoate. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 3-(4-amino-6-phenyl-1,3,5-triazin-2-yl)propanoate. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

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physical properties of Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 3-(4-aminophenyl)propanoate

Introduction

This compound is a substituted aromatic ester that serves as a valuable building block in organic synthesis. Its unique structure, featuring a primary amine, a phenyl ring, and a methyl ester, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and materials science components. A thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals. These properties govern critical parameters such as storage, handling, reaction conditions, formulation, and bioavailability. This guide provides a detailed examination of the key physical and chemical characteristics of this compound, supported by field-proven experimental protocols for their validation.

Compound Identification and Core Properties

Accurate identification is the foundation of all scientific work. The primary identifiers and fundamental are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 35418-07-6[1][2][3]
Molecular Formula C₁₀H₁₃NO₂[1][2][3]
Molecular Weight 179.22 g/mol [1][2][3]
Physical Form Off-white to light brown solid[3]
Melting Point 51-52 °C[3]
Storage Room temperature, inert atmosphere, protect from light[2][3]

Thermal Properties: Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically <1 °C), whereas impurities depress and broaden this range.[4]

Expert Insight: The Rationale Behind the Method

The capillary method using a calibrated digital apparatus is the industry standard for its accuracy and small sample requirement. The key to a precise measurement is a slow heating rate (1-2 °C per minute) as the expected melting point is approached.[5] This ensures the sample and the thermometer are in thermal equilibrium, providing a true reading of the phase transition temperature.[5]

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[5][6]

  • Capillary Loading: Jab the open end of a capillary tube into the sample powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[5][6] Repeat until a packed sample height of 2-3 mm is achieved. An excessive sample amount will lead to an artificially broad melting range.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to find a rough range.[4] Let the apparatus cool sufficiently before the precise measurement.

  • Precise Measurement: Heat at a medium rate until the temperature is ~15-20 °C below the expected melting point (51 °C).[5]

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute.

  • Observation & Recording:

    • Record the temperature (T₁) at which the first droplet of liquid is observed.[5]

    • Record the temperature (T₂) at which the last solid crystal melts.

  • Reporting: Report the result as a melting range (T₁ - T₂). For this compound, the expected range is 51-52 °C.[3]

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result p1 Dry & Pulverize Sample p2 Load Capillary Tube (2-3 mm) p1->p2 m1 Insert into Apparatus p2->m1 m2 Heat rapidly to ~35°C m1->m2 m3 Reduce heat rate to 1-2°C/min m2->m3 m4 Observe & Record T1 (First Drop) m3->m4 m5 Record T2 (Completely Liquid) m4->m5 r1 Report as Range (T1 - T2) m5->r1

Caption: Workflow for precise melting point determination using the capillary method.

Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from reaction solvent choice to formulation and bioavailability. The "like dissolves like" principle suggests that this compound, with its polar amine and ester groups and nonpolar phenyl ring, will exhibit varied solubility across different solvents.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, representing the true saturation point of a compound in a solvent.

  • Preparation: To a series of vials, add a measured volume (e.g., 1 mL) of each test solvent (e.g., Water, Ethanol, DMSO, Acetonitrile, Toluene).

  • Addition of Solute: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains. This is crucial for establishing a true equilibrium.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Centrifuge the vials to pellet the remaining solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles.[7]

  • Quantification:

    • Accurately dilute the filtrate with a suitable mobile phase.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

    • Calculate the concentration against a standard curve prepared from known concentrations of the compound.

  • Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

Workflow for Equilibrium Solubility Determination

G start Add Excess Solid to Known Volume of Solvent equilibrate Seal & Shake at Constant Temp (24-48 hours) start->equilibrate separate Centrifuge to Pellet Undissolved Solid equilibrate->separate collect Filter Supernatant (0.45 µm PTFE filter) separate->collect quantify Quantify Concentration via HPLC collect->quantify report Report Solubility (mg/mL or mol/L) quantify->report

Caption: The shake-flask method for determining equilibrium solubility.

Spectroscopic Profile for Structural Confirmation

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. While specific experimental spectra for this exact compound are not publicly cataloged, its features can be reliably predicted based on fundamental principles and data from analogous structures.

Technique Predicted Features
¹H NMR ~7.0 ppm (d, 2H): Aromatic protons ortho to the amino group. ~6.6 ppm (d, 2H): Aromatic protons meta to the amino group. ~3.6 ppm (s, 3H): Methyl ester protons (-OCH₃). ~3.5 ppm (br s, 2H): Amino protons (-NH₂). ~2.8 ppm (t, 2H): Methylene protons adjacent to the phenyl ring (-CH₂-Ar). ~2.5 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).
¹³C NMR ~173 ppm: Ester carbonyl carbon (C=O). ~145 ppm: Aromatic carbon bonded to the amino group (C-NH₂). ~129 ppm: Aromatic carbons ortho to the amino group. ~128 ppm: Aromatic carbon para to the amino group (ipso- to the propanoate chain). ~115 ppm: Aromatic carbons meta to the amino group. ~51 ppm: Methyl ester carbon (-OCH₃). ~36 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-C=O). ~30 ppm: Methylene carbon adjacent to the phenyl ring (-CH₂-Ar).
FT-IR (cm⁻¹) 3450-3250 (two bands): N-H stretching of the primary amine. 3100-3000: Aromatic C-H stretching. 2950-2850: Aliphatic C-H stretching. ~1735 (strong): C=O stretching of the saturated ester. 1620-1580: N-H bending and C=C ring stretching. ~1250 (strong): Asymmetric C-O-C stretching of the ester.
Expert Insight: Interpreting the Predictions
  • In ¹H NMR , the aromatic region is expected to show a classic AA'BB' system (appearing as two doublets) typical of a 1,4-disubstituted benzene ring. The triplet splitting for the two methylene groups arises from coupling with their adjacent methylene neighbors.

  • In ¹³C NMR , the presence of 8 distinct signals is predicted, corresponding to the 8 unique carbon environments in the molecule (the symmetry of the phenyl ring makes two pairs of carbons equivalent). The carbonyl carbon is characteristically found far downfield.[8]

  • In FT-IR , the most diagnostic peaks are the strong carbonyl stretch around 1735 cm⁻¹ and the two distinct N-H stretches confirming the primary amine.[9][10]

Conclusion

The define its behavior and utility in a laboratory and developmental setting. With a melting point of 51-52 °C, it exists as a low-melting solid at room temperature, requiring storage in a controlled, inert environment. Its structural features suggest solubility in a range of common organic solvents, a characteristic that can be precisely quantified using the robust shake-flask method. The predicted spectroscopic profile provides a clear blueprint for identity confirmation and quality control. This guide equips researchers and developers with the foundational data and validated protocols necessary for the confident and effective application of this versatile chemical intermediate.

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A Senior Application Scientist's Technical Guide to Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Versatile Scaffolding Molecule

In the landscape of modern synthetic and medicinal chemistry, the efficiency of a research program often hinges on the strategic selection of its foundational building blocks. Methyl 3-(4-aminophenyl)propanoate is one such cornerstone molecule. Its elegantly simple structure, featuring a primary aromatic amine, a flexible propanoate linker, and a reactive methyl ester, presents a trifecta of chemical functionality. This unique arrangement makes it an exceptionally valuable intermediate for constructing complex molecular architectures, from novel polymers to promising drug candidates.

This guide moves beyond a simple recitation of data. As a senior application scientist, my objective is to provide a deeper, causality-driven understanding of this compound. We will explore not just what its properties are, but why they are relevant. We will detail not just how to synthesize it, but why a particular method is chosen for its reliability and scalability. This document is designed to serve as a practical and intellectual resource, empowering you to leverage the full synthetic potential of this compound in your research endeavors.

Part 1: Core Molecular Identity and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design.

Compound Identification

It is critical to begin with unambiguous identifiers to ensure traceability and accuracy in sourcing and documentation.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 35418-07-6[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Canonical SMILES COC(=O)CCC1=CC=C(C=C1)N[1]
InChIKey LXHNQRGWWMORLQ-UHFFFAOYSA-N[1]
Chemical Structure

The molecule's utility is derived directly from its structure: a para-substituted benzene ring, which provides rigidity and a platform for aromatic interactions, connected to an ester group via a three-carbon aliphatic chain that imparts conformational flexibility.

Caption: 2D Structure of this compound

Physicochemical & Handling Properties

The physical state and stability of a compound dictate its handling and storage protocols. These properties are essential for maintaining sample integrity and ensuring experimental reproducibility.

PropertyValueSignificance & Rationale
Molecular Weight 179.22 g/mol Foundational for stoichiometric calculations in reaction planning.[1]
Physical Form Off-white to light brown solid or semi-solid[2] Indicates the compound is generally easy to handle and weigh at room temperature.
Melting Point 51-52 °C[2] A relatively low melting point suggests high purity if a sharp range is observed. It also informs the choice of drying conditions (e.g., avoid high-temperature ovens).
Purity Typically ≥95% Commercial grades are suitable for many applications, but further purification may be needed for sensitive catalytic reactions or final API synthesis steps.
Storage Room temperature, in a dark place under an inert atmosphere[2] The amino group is susceptible to air oxidation, which can cause discoloration and impurity formation. An inert atmosphere (N₂ or Ar) and protection from light are critical for long-term stability.

Part 2: Synthesis and Structural Verification

A reliable synthesis protocol is the gateway to accessing a molecule for research. The following section details a robust method for preparing this compound, followed by a guide to its structural confirmation using standard analytical techniques.

Recommended Synthesis: Catalytic Hydrogenation

The reduction of the corresponding nitro-aromatic compound is the preferred industrial and laboratory-scale method. This pathway is chosen for its high efficiency, clean conversion, and operational simplicity. The primary byproduct is water, which simplifies purification significantly compared to reductions using stoichiometric metal reagents.

Synthesis_Workflow start Methyl 3-(4-nitrophenyl)propanoate product This compound start->product H₂ (g, balloon or 1-3 atm) 5-10 mol% Pd/C Methanol or Ethyl Acetate Room Temperature, 2-12 h

Caption: High-Level Synthesis Workflow Diagram

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution should yield a product that meets the analytical specifications outlined in the next section.

Objective: To synthesize this compound from Methyl 3-(4-nitrophenyl)propanoate.

Materials:

  • Methyl 3-(4-nitrophenyl)propanoate (1.0 eq)

  • Palladium on Carbon (Pd/C), 10 wt% (0.05 eq)

  • Methanol (ACS grade), sufficient to make a ~0.2 M solution

  • Hydrogen (H₂) gas balloon or cylinder

  • Celite™

  • Three-neck round-bottom flask with stir bar

  • Hydrogenation apparatus

Procedure:

  • Vessel Preparation: A three-neck round-bottom flask is charged with Methyl 3-(4-nitrophenyl)propanoate (1.0 eq) and a magnetic stir bar.

    • Causality: A multi-neck flask is essential for safely handling the reaction setup, allowing for a gas inlet, a vent (connected to a bubbler), and a stopper.

  • Dissolution: Methanol is added to dissolve the starting material completely.

    • Causality: Methanol is an excellent solvent for both the starting material and the product. Its polarity and protic nature are well-suited for catalytic hydrogenation. Ethyl acetate is a common alternative.

  • Inerting: The flask is sealed, and the atmosphere is purged with nitrogen or argon. The Pd/C catalyst (0.05 eq) is then added carefully under a positive pressure of the inert gas.

    • Causality: Pd/C can be pyrophoric, especially after use. Adding it under an inert atmosphere prevents potential ignition upon contact with flammable solvents in the air.

  • Hydrogenation: The inert gas inlet is replaced with a hydrogen balloon. The system is evacuated and backfilled with H₂ three times to ensure the atmosphere is fully replaced. The reaction mixture is then stirred vigorously at room temperature.

    • Causality: Vigorous stirring is crucial to ensure efficient mass transfer of the gaseous hydrogen to the surface of the solid catalyst where the reaction occurs.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), sampling every 1-2 hours. A complete reaction is indicated by the disappearance of the starting material spot.

    • Causality: TLC is a rapid and effective method to ensure the reaction goes to completion, preventing unnecessary exposure to hydrogen and saving time.

  • Catalyst Removal: Upon completion, the atmosphere is carefully purged again with inert gas. The reaction mixture is filtered through a pad of Celite™ to remove the Pd/C catalyst. The flask and Celite™ pad are washed with additional methanol.

    • Causality: Pd/C is a fine black powder that must be completely removed. Celite™ provides a fine filtration medium that prevents the catalyst from passing through, yielding a clear solution. Filtering under an inert atmosphere is a critical safety step.

  • Isolation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude material is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

    • Causality: Rotary evaporation efficiently removes the low-boiling methanol solvent to isolate the solid product.

Structural Elucidation by Spectroscopy

Confirming the chemical identity and purity of the synthesized compound is non-negotiable. The following are the expected spectroscopic signatures for this compound.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃) The proton NMR spectrum is highly diagnostic for this structure.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.9-7.1Doublet (d)2HAr-H (ortho to -CH₂CH₂CO₂Me)Protons on the aromatic ring, split by their ortho neighbors.
~ 6.6-6.7Doublet (d)2HAr-H (ortho to -NH₂)Shielded by the electron-donating amino group, appearing upfield. Split by their ortho neighbors.
~ 3.65Singlet (s)3H-O-CH₃ The methyl ester protons have no adjacent protons, resulting in a singlet.
~ 3.5-3.8Broad Singlet (br s)2H-NH₂ The amine protons are exchangeable and often appear as a broad signal.
~ 2.85Triplet (t)2HAr-CH₂ -Benzylic protons, deshielded by the aromatic ring. Split into a triplet by the adjacent CH₂ group.
~ 2.55Triplet (t)2H-CH₂ -CO₂MeMethylene protons adjacent to the carbonyl group. Split into a triplet by the benzylic CH₂ group.

Infrared (IR) Spectroscopy IR spectroscopy is invaluable for confirming the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450-3300Medium-Strong, DoubletN-H StretchPrimary Aromatic Amine
3050-3000MediumC-H StretchAromatic C-H
2950-2850MediumC-H StretchAliphatic C-H
~ 1735Strong, SharpC=O StretchEster Carbonyl
~ 1620StrongN-H BendPrimary Amine
~ 1250StrongC-O StretchEster C-O

Mass Spectrometry (Electron Ionization) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.

m/z ValueInterpretation
179[M]⁺• : Molecular ion peak, confirming the molecular weight.[1]
120[M - CO₂CH₃]⁺: Loss of the carbomethoxy group via benzylic cleavage.
106[M - CH₂CH₂CO₂CH₃]⁺: Loss of the entire propanoate side chain.

Part 3: Reactivity Profile and Synthetic Utility

The value of this compound lies in the orthogonal reactivity of its two primary functional groups. This allows for selective chemical transformations, making it a powerful and versatile intermediate.

Reactivity_Profile cluster_amine Amine Reactivity cluster_ester Ester Reactivity core This compound acylation N-Acylation (Amide formation) core->acylation Acyl Chloride, Base alkylation N-Alkylation (Secondary/Tertiary Amine) core->alkylation Alkyl Halide, Base diazotization Diazotization (Sandmeyer Reactions) core->diazotization NaNO₂, aq. HCl, 0°C hydrolysis Hydrolysis (Carboxylic Acid) core->hydrolysis NaOH or H₃O⁺, Heat amidation Amidation (Amide formation) core->amidation Amine, Heat reduction Reduction (Primary Alcohol) core->reduction LiAlH₄ or NaBH₄

Caption: Key Reaction Pathways for the Bifunctional Molecule

Reactions at the Amino Group

The nucleophilic primary amine is often the first site of reaction under neutral or basic conditions.

  • N-Acylation: Readily reacts with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable amides. This is a cornerstone reaction for building more complex structures.

  • N-Alkylation: Can be alkylated using alkyl halides. Controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging but is achievable with careful selection of stoichiometry and reaction conditions.

  • Diazotization: The amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This highly reactive intermediate is a gateway to a vast array of functionalities via Sandmeyer-type reactions (e.g., installation of halogens, -CN, -OH).

Reactions at the Ester Group

The methyl ester is an electrophilic site, susceptible to nucleophilic attack, particularly under harsh conditions or with strong nucleophiles.

  • Hydrolysis: Can be saponified to the corresponding carboxylic acid using aqueous base (e.g., NaOH, LiOH) followed by acidic workup, or hydrolyzed under acidic conditions. This unmasks a carboxylic acid handle for further chemistry, such as amide coupling.

  • Amidation: Can react directly with amines at elevated temperatures to form amides, though activating the corresponding carboxylic acid (post-hydrolysis) is often a more efficient route.

  • Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

This dual functionality allows for multi-step, one-pot, or protecting-group-driven synthetic strategies, providing chemists with significant flexibility.

Part 4: Application in Drug Discovery

The structural motifs within this compound are frequently found in biologically active molecules. Its utility stems from its role as a "linker" or "scaffold." The introduction of a methyl group can significantly impact a molecule's properties.[3][4]

  • Scaffold for SAR Studies: The para-substituted aromatic ring is a common core in many drug classes. The amine serves as an attachment point for diverse R-groups, while the propanoate chain can be modified to probe the impact of linker length and flexibility on biological activity. This makes the molecule an ideal starting point for Structure-Activity Relationship (SAR) campaigns.

  • Linker Chemistry: In fields like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), bifunctional linkers are essential. The amine and (hydrolyzed) ester functionalities provide two orthogonal points for conjugation, allowing this molecule to bridge two different molecular entities.

  • Bioisosteric Replacement: The propanoate side chain can serve as a flexible bioisostere for other groups, helping to optimize pharmacokinetic properties like solubility and cell permeability while maintaining key binding interactions. The "magic methyl" effect, where the addition of a simple methyl group drastically alters biological activity, is a well-documented phenomenon in medicinal chemistry.[4]

Part 5: Safety and Handling

Professional laboratory practice demands a thorough understanding of a chemical's hazards.

GHS Hazard Classification

According to GHS classifications, this compound presents several hazards.[1]

Hazard CodeDescriptionPrecautionary Class
H302Harmful if swallowedAcute Toxicity, Oral
H315Causes skin irritationSkin Corrosion/Irritation
H319Causes serious eye irritationSerious Eye Damage/Irritation
H335May cause respiratory irritationSpecific Target Organ Toxicity
Handling and Personal Protective Equipment (PPE)

Based on the hazard profile, the following handling procedures are mandatory:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Personal Protective Equipment: Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5]

  • Storage: Keep the container tightly closed in a dry, well-ventilated, and dark place.[2] Store under an inert atmosphere for long-term stability.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[6]

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An In-depth Technical Guide to the Solubility of Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of methyl 3-(4-aminophenyl)propanoate, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties that govern its solubility, presents available solubility data, and outlines detailed, field-proven methodologies for its empirical determination. The focus is on providing a robust understanding of the "why" behind experimental choices, ensuring the generation of reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

In the realms of chemical synthesis and pharmaceutical development, solubility is a fundamental physicochemical property that dictates the viability and efficacy of a compound.[1] For drug candidates, poor aqueous solubility can lead to low bioavailability, hindering therapeutic efficacy.[2][3] In chemical synthesis, solubility governs the choice of reaction media, purification strategies like recrystallization, and overall process efficiency. Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount for successful research and development endeavors.[1][4] This guide focuses on this compound, providing the necessary technical insights to navigate its solubility challenges.

Physicochemical Profile of this compound

A compound's solubility is intrinsically linked to its molecular structure and resulting physicochemical properties. Understanding these characteristics is the first step in predicting and explaining its solubility behavior.

PropertyValueSource
Molecular Formula C10H13NO2[5][6]
Molecular Weight 179.22 g/mol [5]
Appearance Off-white to light brown solid[7]
Melting Point 51-52 °C[7]
Predicted XLogP3 1.6[5]
Topological Polar Surface Area 52.3 Ų[5][8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 3[8]
pKa (Predicted) The primary amine group is expected to have a pKa in the range of 4-5, typical for anilines. The ester group is a weak base.

Expert Insights on Physicochemical Properties:

The structure of this compound presents a duality in terms of polarity. The aromatic ring and the ethyl propanoate chain contribute to its lipophilic character, as indicated by the positive XLogP3 value. Conversely, the primary amino group and the ester carbonyl group are polar moieties capable of forming hydrogen bonds, which can enhance solubility in polar solvents. The amino group, being basic, means that the compound's aqueous solubility will be highly dependent on pH.[9][10][11] At pH values below its pKa, the amino group will be protonated, forming a more soluble salt.

Solubility Data of this compound

Comprehensive, publicly available quantitative solubility data for this compound in a wide range of solvents is limited. However, based on its structure and general chemical principles, a qualitative assessment and potential recrystallization solvents can be inferred.

SolventPredicted SolubilityRationale / Potential Use
Water Slightly soluble to sparingly solubleThe presence of polar functional groups allows for some interaction with water. Solubility is expected to increase significantly in acidic aqueous solutions due to salt formation.[9][10]
Methanol, Ethanol SolubleThese polar protic solvents can effectively solvate both the polar and non-polar parts of the molecule. Often used in recrystallization.[12]
Acetone, Ethyl Acetate SolubleGood general-purpose solvents for compounds of intermediate polarity.[12][13]
Dichloromethane (DCM), Chloroform SolubleEffective solvents for many organic compounds.[13]
Hexane, Heptane Sparingly soluble to insolubleThese non-polar solvents are unlikely to effectively solvate the polar amino and ester groups. Often used as anti-solvents in recrystallization.[12][14]
Toluene Moderately solubleThe aromatic nature of toluene can interact with the phenyl ring of the compound.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.[3]

Note: This table is based on qualitative predictions. Experimental verification is crucial for any application.

Experimental Determination of Equilibrium Solubility: A Self-Validating Protocol

The "gold standard" for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method.[15] This method, when executed correctly, provides a reliable measure of the saturation point of a solute in a solvent at a given temperature.

The "Why" Behind the Shake-Flask Method

The core principle of the shake-flask method is to allow a system of excess solid compound and a solvent to reach a state of thermodynamic equilibrium.[16] At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation from the solution, resulting in a constant concentration of the dissolved solute, which is defined as its solubility. The extended incubation and agitation are not arbitrary; they are necessary to ensure that the system has sufficient time and energy to overcome any kinetic barriers and reach this true equilibrium state.[17][18]

Detailed Step-by-Step Methodology

This protocol is designed to be self-validating by incorporating critical quality control steps.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, pH-adjusted buffers, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Vials: Add an excess amount of solid this compound to several glass vials. "Excess" is critical; there must be undissolved solid present at the end of the experiment to ensure saturation has been reached.[18] A good starting point is to add enough solid so that it is clearly visible.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 RPM).[18] Allow the samples to equilibrate for a sufficient duration, typically 24 to 72 hours.[18] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant without disturbing the solid. To ensure complete removal of undissolved solids, centrifuge the aliquot and then filter it through a syringe filter.[17][18] This step is crucial to avoid overestimation of solubility.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standards and the filtered samples by a validated analytical method, such as HPLC. Construct a calibration curve from the standards and use it to determine the concentration of the dissolved compound in the samples.

  • pH Measurement (for aqueous solutions): For aqueous solubility determination, measure the pH of the saturated solution at the end of the experiment. This is important as the dissolution of an acidic or basic compound can alter the pH of the medium.[15][18]

Visualizing the Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to vials prep2 Add known volume of solvent prep1->prep2 equilib Shake at constant T (24-72 hours) prep2->equilib sep1 Settle solids equilib->sep1 sep2 Centrifuge sep1->sep2 sep3 Filter supernatant (0.22 µm) sep2->sep3 analysis2 Analyze samples & standards (e.g., HPLC) sep3->analysis2 analysis1 Prepare standards analysis1->analysis2 analysis3 Calculate concentration analysis2->analysis3 result Equilibrium Solubility analysis3->result G cluster_pH Effect of pH on Solubility node_low_pH Low pH (pH < pKa) Protonated Form (R-NH3+) Higher Solubility node_high_pH High pH (pH > pKa) Neutral Form (R-NH2) Lower Solubility node_low_pH->node_high_pH Increase pH node_high_pH->node_low_pH Decrease pH

Caption: Relationship between pH and the solubility of an amino-containing compound.

Temperature Dependence

The dissolution of a solid in a liquid is a thermodynamic process. For most solids, solubility increases with increasing temperature. This can be leveraged during recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling. [19]

Co-solvents and Polarity

The principle of "like dissolves like" is a useful heuristic. [20]For this compound, which has both polar and non-polar characteristics, a mixture of solvents (co-solvents) can sometimes be more effective than a single solvent. For instance, adding a small amount of a polar organic solvent like ethanol to water can disrupt the hydrogen bonding network of water, potentially increasing the solubility of the organic solute.

Conclusion: A Framework for Practical Application

This guide has provided a detailed technical overview of the solubility of this compound. By understanding its physicochemical properties and the factors that influence its solubility, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The detailed protocol for the shake-flask method offers a robust framework for generating high-quality, reliable solubility data, which is fundamental to advancing research and development in any field that utilizes this versatile compound.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Grosse Daldrup, J.-B., Held, C., Sadowski, G., & Schembecker, G. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 57(38), 12866–12875. [Link]

  • Quora. (2024). Is the solubility of amino acids affected by their pH levels?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 417374, this compound. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5359476, methyl 3-(N-(4-aminophenyl)acetamido)propanoate. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H13NO2). Retrieved from [Link]

  • ChemBK. (n.d.). methyl propanoate. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20361056, Methyl 3-(2-aminophenyl)propionate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • ResearchGate. (n.d.). All the solubility data for methyl propanoate (1) in water (2). Retrieved from [Link]

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Introduction: Elucidating a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-(4-aminophenyl)propanoate

This compound is a bifunctional organic molecule featuring both a primary aromatic amine and a methyl ester. Its structure makes it a valuable intermediate in the synthesis of a wide range of compounds, from pharmaceuticals to materials. Unambiguous structural confirmation is paramount in any synthetic workflow, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful technique for this purpose.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple peak list, we will delve into the causal chemical principles governing the spectrum, offer a validated experimental protocol for data acquisition, and provide expert insights into the nuances of spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on high-quality analytical data for confident decision-making.

Deconstructing the Molecule: A Predictive ¹H NMR Analysis

The structure of this compound can be dissected into four distinct proton environments. Understanding the electronic nature of each environment allows for a precise prediction of the resulting ¹H NMR spectrum.

Caption: Molecular Structure of this compound with Proton Labels.

  • The Aromatic Protons (Hₐ, Hₑ): The benzene ring is para-substituted by an electron-donating amino group (-NH₂) and an electron-withdrawing alkyl group. The powerful donating effect of the amino group increases electron density at the ortho (Hₐ) and para positions. This shielding effect causes the Hₐ protons to appear at a lower chemical shift (upfield) compared to the Hₑ protons, which are meta to the amino group. Due to the symmetry, we expect two signals, each integrating to 2H. These protons will couple to each other, creating a distinct doublet-like pattern for each signal, characteristic of a para-substituted ring.

  • The Propanoate Protons (Hբ, Hₑ): This is a classic ethyl system (-CH₂-CH₂-).

    • The methylene protons adjacent to the carbonyl group (Hₑ) are deshielded by the carbonyl's electron-withdrawing nature and will appear further downfield.[1][2] They are adjacent to the Hբ methylene group, so their signal will be split into a triplet by these two neighboring protons (n+1 = 2+1 = 3).

    • The methylene protons adjacent to the aromatic ring (Hբ) are deshielded by the ring current but are further from the ester group. They will appear upfield relative to Hₑ. Their signal will also be split into a triplet by the two neighboring Hₑ protons.

  • The Methyl Ester Protons (Hբ): The three protons of the methyl group attached to the ester oxygen are in a unique chemical environment. They are significantly deshielded by the electronegative oxygen atom. With no adjacent protons to couple with, their signal will be a sharp singlet, integrating to 3H. This singlet in the 3.6-3.8 ppm region is a highly diagnostic feature for a methyl ester.[2][3][4]

  • The Amine Protons (Hₐ): The two protons of the primary amine (-NH₂) are labile, meaning they can exchange with each other and with trace amounts of acidic protons (like water) in the solvent. This rapid exchange averages out their coupling to neighboring protons. Consequently, the amine signal is typically a broad singlet.[5][6] Its chemical shift is highly variable (typically δ 3-5 ppm for aromatic amines) and depends on the solvent, sample concentration, and temperature due to differences in hydrogen bonding.[7][8]

Predicted ¹H NMR Data Summary

The following table summarizes the expected spectral data for this compound in a standard non-polar solvent like CDCl₃.

Proton Label Predicted δ (ppm) Integration Multiplicity Coupling Constant (J) Assignment
Hₐ~ 6.9 - 7.12HDoublet (d)~ 8.5 HzAromatic (ortho to -CH₂R)
Hₑ~ 6.6 - 6.72HDoublet (d)~ 8.5 HzAromatic (ortho to -NH₂)
~ 3.5 - 5.0 (broad)2HBroad Singlet (br s)N/AAmine (-NH₂)
Hₑ~ 3.6 - 3.73HSinglet (s)N/AMethyl Ester (-OCH₃)
Hₑ~ 2.8 - 2.92HTriplet (t)~ 7.5 HzPropanoate (-CH₂Ar)
~ 2.5 - 2.62HTriplet (t)~ 7.5 HzPropanoate (-CH₂COOR)

Visualizing Key Interactions: Spin-Spin Coupling

The connectivity of protons in a molecule is revealed through spin-spin coupling. The diagram below illustrates the primary coupling relationships expected in the spectrum.

Spin_Spin_Coupling cluster_aromatic Aromatic System cluster_aliphatic Propanoate Chain cluster_singlets Uncoupled Systems Ha Hₐ (δ ~7.0) Hb Hₑ (δ ~6.6) Ha->Hb J ≈ 8.5 Hz (ortho coupling) Hd Hₑ (δ ~2.8) He Hբ (δ ~2.5) Hd->He J ≈ 7.5 Hz (vicinal coupling) Hc Hբ (NH₂) (broad singlet) Hf Hₑ (-OCH₃) (sharp singlet)

Caption: Key ¹H-¹H spin-spin coupling interactions in the molecule.

Validated Experimental Protocol for High-Resolution ¹H NMR

Adherence to a standardized protocol is crucial for acquiring reproducible, high-quality data.

Part A: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

    • Expert Insight: For better resolution of the -NH₂ protons and to minimize exchange broadening, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. In DMSO-d₆, hydrogen bonding slows the proton exchange, often resulting in a sharper -NH₂ signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak (CHCl₃ in CDCl₃ at δ 7.26 ppm) can be used for referencing.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (~4-5 cm).

Part B: Data Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp peaks and high resolution.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals are captured.

    • Acquisition Time: ~3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): 2-5 seconds. This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

Part C: Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform to convert the raw data (FID) into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.

  • Integration: Integrate all signals to determine the relative ratio of protons corresponding to each peak.

Advanced Interpretation: Field-Proven Insights

  • Confirming the Amine Protons: The identity of the broad -NH₂ peak can be unequivocally confirmed by performing a D₂O shake .[5] Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The labile -NH₂ protons will exchange with deuterium, causing the signal to significantly diminish or disappear entirely, as deuterium is not observed in a ¹H NMR experiment.

  • The Aromatic AA'BB' System: While often appearing as two distinct doublets, the para-substituted aromatic pattern is technically a second-order AA'BB' spin system. This can sometimes lead to slight "roofing" (inner peaks of each doublet are slightly taller than the outer peaks) and additional small couplings, but for most practical purposes, analysis as two doublets is sufficient for structural confirmation.

  • Assessing Sample Purity: The ¹H NMR spectrum is an excellent tool for purity assessment. Look for extraneous peaks that do not correspond to the target molecule. Common impurities include residual solvents (e.g., ethyl acetate, hexane) or starting materials. The integration of these impurity peaks relative to the product signals can be used for semi-quantitative analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a rich fingerprint that allows for its complete and unambiguous structural verification. By understanding the interplay of electronic effects, shielding, and spin-spin coupling, one can confidently assign every signal in the spectrum. The characteristic patterns—a para-substituted aromatic system, two coupled triplets for the propanoate chain, a sharp methyl ester singlet, and a broad, exchangeable amine singlet—combine to form a unique signature for this important chemical intermediate. Following the robust experimental and processing protocols outlined herein will ensure the acquisition of high-fidelity data, empowering researchers to proceed with their synthetic endeavors with the utmost confidence.

References

  • Interpretaion of HNMR of ethyl propanoate. (2024, December 12). Filo.
  • Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry.
  • D'Amelia, R. P., Huang, L., Nirode, W. F., Rotman, E., Shumila, J., & Wachter, N. M. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education, 3(2), 46-50.
  • Amines - NMR Spectroscopy. (n.d.). University of Calgary.
  • Proton NMR of 100% Methyl Acetate. (n.d.). ResearchGate.
  • Saturated Fatty Acids and Methyl Esters – AOCS. (2019, July 23). AOCS Lipid Library.
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). (n.d.). Human Metabolome Database.
  • 12.2: NMR Spectra - an introduction and overview. (2020, May 30). Chemistry LibreTexts.
  • Abraham, R. J., & Bardsley, B. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 734-743.
  • Video: NMR Spectroscopy Of Amines. (2025, May 22). JoVE.
  • Ethyl propionate(105-37-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. (n.d.). ElectronicsAndBooks.
  • Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea. (2025). BenchChem.
  • The ^(1)H NMR spectrum of ethyl propanoate is shown. (2025, April 22). Chegg.com.
  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • ORGANIC SPECTROSCOPY INTERNATIONAL: ETHYL PROPIONATE NMR. (2014, July 24). Blogspot.
  • 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1H NMR chemical shift ppm table. (n.d.). Millersville University.
  • Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry.
  • This compound 91012-19-0 wiki. (n.d.). Guidechem.
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest.
  • chemical shift and ppm values in 1H NMR spectroscopy. (2019, September 26). ChemHelp ASAP via YouTube.
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  • This compound | 35418-07-6. (n.d.). Sigma-Aldrich.

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An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(4-aminophenyl)propanoate is a bifunctional molecule incorporating a primary aromatic amine and a methyl ester. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and materials. Mass spectrometry (MS) is an indispensable analytical technique for the structural confirmation, purity assessment, and quantification of this compound. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, offering field-proven insights into method development, ionization, and fragmentation analysis for researchers and drug development professionals.

Physicochemical Properties and their Implications for MS Analysis

A thorough understanding of the analyte's properties is the foundation of robust MS method development. The key characteristics of this compound are summarized below.

PropertyValueSourceImplication for Mass Spectrometry
Molecular Formula C₁₀H₁₃NO₂[1]Defines the exact mass and isotopic pattern.
Molecular Weight 179.22 g/mol [1][2]Guides the expected mass range for the molecular ion.
Monoisotopic Mass 179.094628657 Da[1]The precise mass used for high-resolution mass spectrometry (HRMS) for unambiguous formula determination.
Key Functional Groups Primary Aromatic Amine, Methyl EsterN/AThe primary amine is a basic site, readily protonated for positive mode electrospray ionization (ESI). The ester group provides a key fragmentation point.
Nitrogen Rule Applicable[3][4]With one nitrogen atom, the molecule has an odd nominal molecular weight, and its molecular ion ([M]⁺• or [M+H]⁺) will have an odd mass-to-charge ratio (m/z).

Experimental Design: From Sample to Spectrum

The following workflow outlines the critical decision-making process for analyzing this compound by mass spectrometry, typically coupled with liquid chromatography (LC-MS).

G cluster_prep 1. Sample Preparation cluster_lc 2. Liquid Chromatography (LC) cluster_ms 3. Mass Spectrometry (MS) cluster_data 4. Data Analysis prep Dissolve sample in LC-MS grade solvent (e.g., Methanol/Water with 0.1% Formic Acid) lc Inject into LC system (e.g., C18 column) for separation prep->lc Introduction ion Ionization Source (Electrospray Ionization - ESI) lc->ion Elution mass Mass Analyzer (e.g., Q-TOF, Orbitrap) ion->mass Ion Transfer detect Detector mass->detect Mass Separation data Acquire & Process Spectrum (Identify [M+H]⁺ and fragments) detect->data Signal Acquisition

References

A Technical Guide to Methyl 3-(4-aminophenyl)propanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3-(4-aminophenyl)propanoate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of more complex chemical entities. Its structure, featuring a primary aromatic amine and a methyl ester separated by a propyl chain, offers two distinct points for chemical modification. This unique arrangement makes it a valuable intermediate in medicinal chemistry, materials science, and organic synthesis. This guide provides an in-depth exploration of its synthesis, key properties, and significant applications, grounded in established scientific principles and methodologies.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and for predicting its behavior in various chemical environments.

Table 1: Key Physicochemical Properties [1]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 35418-07-6PubChem[1]
Molecular Formula C₁₀H₁₃NO₂PubChem[1]
Molecular Weight 179.22 g/mol PubChem[1]
Physical Form Solid, Semi-solid, or LiquidSigma-Aldrich
Storage Keep in a dark place, inert atmosphere, room temperatureSigma-Aldrich

The spectroscopic signature of this compound is critical for its identification and quality control. The key functional groups, the ester and the aromatic amine, give rise to characteristic signals in infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band for the ester carbonyl (C=O) stretch, typically found in the 1750-1735 cm⁻¹ region.[2] Additionally, the N-H stretching vibrations of the primary amine will appear as one or two bands in the 3500-3300 cm⁻¹ range. C-O stretching of the ester will also be visible between 1300-1000 cm⁻¹.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the molecule's structure. Key expected signals include a singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm, two triplets for the ethylenic protons (-CH₂CH₂-) between 2.5 and 3.0 ppm, and signals for the aromatic protons in the 6.5-7.5 ppm region, typically showing a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. A broad singlet corresponding to the amine protons (-NH₂) will also be present, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the ester carbonyl carbon around 170-175 ppm, signals for the aromatic carbons between 115 and 150 ppm, a signal for the methyl ester carbon around 51-52 ppm, and signals for the two aliphatic carbons of the propyl chain.

Strategic Synthesis: From Nitroaromatic Precursor to Final Product

The most common and reliable method for synthesizing this compound is through the reduction of its nitro-substituted precursor, Methyl 3-(4-nitrophenyl)propanoate.[3] This transformation is a cornerstone of organic synthesis, valued for its high efficiency and selectivity.

Causality in Experimental Design

The choice of a catalytic hydrogenation protocol for the nitro group reduction is deliberate. This method offers several advantages over other reducing agents (e.g., metal/acid combinations like Sn/HCl):

  • High Selectivity: Catalytic hydrogenation, typically using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, selectively reduces the nitro group without affecting the ester functionality.[4] This is crucial for preserving the molecule's bifunctional nature.

  • Clean Reaction: The only byproduct is water, which simplifies the workup and purification process significantly compared to methods that introduce metallic salts.

  • Mild Conditions: The reaction can often be carried out at or near room temperature and moderate hydrogen pressures, preventing potential side reactions or degradation of the product.

The precursor, Methyl 3-(4-nitrophenyl)propanoate, can be synthesized from commercially available starting materials, making this a practical and accessible route.[3]

Experimental Workflow Diagram

The overall synthetic strategy can be visualized as a two-step process starting from the corresponding nitro-aromatic compound.

SynthesisWorkflow cluster_0 Step 1: Esterification (if starting from acid) cluster_1 Step 2: Nitro Group Reduction A 3-(4-Nitrophenyl)propanoic Acid D Methyl 3-(4-nitrophenyl)propanoate A->D Reflux B Methanol (CH3OH) B->D C Acid Catalyst (e.g., H2SO4) C->D E Methyl 3-(4-nitrophenyl)propanoate I This compound E->I Hydrogenation F H2 (gas) F->I G Catalyst (e.g., 10% Pd/C) G->I H Solvent (e.g., Methanol, Ethyl Acetate) H->I Applications cluster_amine Amine (NH2) Reactions cluster_ester Ester (COOMe) Reactions Core This compound Amide Amide Formation (Acylation) Core->Amide R-COCl Sulfonamide Sulfonamide Formation Core->Sulfonamide R-SO2Cl SecAmine Secondary Amine (Reductive Amination) Core->SecAmine R-CHO, NaBH3CN Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH or NaOH Alcohol Primary Alcohol (Reduction) Core->Alcohol LiAlH4 or DIBAL-H Drug_Scaffold_1 Bioactive Scaffold A Amide->Drug_Scaffold_1 Amide_Coupling Amide Coupling (e.g., with another amine) Acid->Amide_Coupling Drug_Scaffold_3 Bioactive Scaffold C Alcohol->Drug_Scaffold_3 Drug_Scaffold_2 Bioactive Scaffold B Amide_Coupling->Drug_Scaffold_2

Sources

An In-Depth Technical Guide to Methyl 3-(4-aminophenyl)propanoate: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Architect in Molecular Design

In the vast landscape of chemical synthesis and drug discovery, certain molecules, while not headlining as blockbuster drugs themselves, serve as indispensable architects in the construction of complex and biologically active compounds. Methyl 3-(4-aminophenyl)propanoate is one such unassuming yet pivotal entity. This technical guide delves into the core of this versatile molecule, tracing its historical roots, dissecting its chemical and physical characteristics, and illuminating its contemporary significance in the crucible of pharmaceutical research and development. As we navigate through its synthesis, characterization, and applications, we aim to provide a comprehensive resource for the discerning scientist, fostering a deeper understanding of the causality behind its utility and inspiring its innovative application in future molecular design.

Genesis: A Historical Perspective on the Emergence of a Versatile Building Block

The precise moment of "discovery" for a seemingly simple molecule like this compound is often obscured in the annals of chemical literature, more a product of logical synthetic extension than a singular breakthrough. Its emergence is intrinsically linked to the broader exploration of aminophenylalkanoic acids and their esters in the early to mid-20th century. While a definitive first synthesis by a single individual is not prominently documented, its preparation is a logical consequence of well-established reactions known during that era.

Early preparations of related β-amino acid esters can be traced back to the foundational work in organic synthesis. The two primary conceptual pathways to this molecule would have been:

  • The Reduction of its Nitro Precursor: The catalytic hydrogenation of aromatic nitro compounds to their corresponding anilines was a well-established transformation. Therefore, the synthesis of Methyl 3-(4-nitrophenyl)propanoate and its subsequent reduction would have been a straightforward approach for early organic chemists.

  • The Michael Addition: The conjugate addition of amines to α,β-unsaturated esters, a reaction class that gained significant understanding in the early 20th century, provides another direct route. The addition of aniline to methyl acrylate, while perhaps less common in the earliest literature, represents a fundamental and efficient method for its preparation.

While pinpointing a single "discoverer" is challenging, its presence in the chemical literature becomes more pronounced as the demand for functionalized aniline derivatives grew, particularly within the burgeoning fields of dye chemistry and later, medicinal chemistry. The true "discovery" of this compound lies not in a singular eureka moment, but in its gradual recognition as a valuable and versatile synthon.

Physicochemical and Spectroscopic Characterization: A Molecular Profile

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 35418-07-6
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance White to off-white crystalline powder or solidCommercial Suppliers
Melting Point 45-48 °CCommercial Suppliers
Boiling Point Decomposes before boiling at atmospheric pressureEstimated
Solubility Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water.General Chemical Knowledge
Spectroscopic Data Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is an analysis of its expected spectra.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's structure.

  • Aromatic Protons (δ 6.6-7.0 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern. Two doublets are expected, one for the two protons ortho to the amino group and another for the two protons ortho to the propanoate side chain.

  • Amino Group Protons (δ ~3.5-4.0 ppm): A broad singlet corresponding to the two protons of the primary amine. The chemical shift can vary depending on the solvent and concentration.

  • Methyl Ester Protons (δ ~3.6 ppm): A sharp singlet for the three protons of the methyl group of the ester.

  • Propanoate Chain Protons (δ ~2.5-2.9 ppm): Two triplets corresponding to the two methylene groups of the propanoate chain, showing coupling to each other.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each unique carbon atom.

  • Carbonyl Carbon (δ ~173 ppm): The ester carbonyl carbon will appear significantly downfield.

  • Aromatic Carbons (δ ~115-145 ppm): Four signals are expected for the aromatic carbons due to the molecule's symmetry.

  • Methyl Ester Carbon (δ ~51 ppm): The carbon of the methyl group of the ester.

  • Propanoate Chain Carbons (δ ~30-36 ppm): Two signals for the two methylene carbons.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups.

  • N-H Stretching (3300-3500 cm⁻¹): A pair of bands characteristic of a primary amine.

  • C-H Stretching (2850-3000 cm⁻¹): Signals corresponding to the aromatic and aliphatic C-H bonds.

  • C=O Stretching (1720-1740 cm⁻¹): A strong absorption band characteristic of the ester carbonyl group.

  • C-N Stretching (1250-1350 cm⁻¹): A band associated with the aromatic amine C-N bond.

  • C-O Stretching (1000-1300 cm⁻¹): Bands corresponding to the C-O single bonds of the ester.

2.2.4. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Ion Peak (m/z 179): The peak corresponding to the intact molecule.

  • Fragmentation Pattern: Characteristic fragments would include the loss of the methoxy group (m/z 148) and cleavage of the propanoate side chain.

Synthesis Methodologies: Crafting the Core Structure

The synthesis of this compound can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.

Catalytic Hydrogenation of Methyl 3-(4-nitrophenyl)propanoate

This is a classic and highly effective method for the preparation of aromatic amines.

Experimental Protocol:

  • Preparation of the Nitro Precursor: Methyl 3-(4-nitrophenyl)propanoate is first synthesized by the esterification of 3-(4-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Hydrogenation: The nitro ester is dissolved in a suitable solvent, such as methanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure to yield the desired this compound.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.

  • Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this reaction.

  • Methanol/Ethyl Acetate as Solvent: These solvents are chosen for their ability to dissolve the starting material and for their inertness under the reaction conditions.

G cluster_0 Catalytic Hydrogenation Workflow Nitro_Ester Methyl 3-(4-nitrophenyl)propanoate H2_PdC H₂, Pd/C Methanol Nitro_Ester->H2_PdC Reaction Filtration Filtration (Removal of Pd/C) H2_PdC->Filtration Amine_Ester This compound Evaporation Solvent Evaporation Filtration->Evaporation Evaporation->Amine_Ester

Caption: Workflow for the synthesis via catalytic hydrogenation.

Michael Addition of Aniline to Methyl Acrylate

This method offers a more direct route to the target molecule.

Experimental Protocol:

  • Aniline and methyl acrylate are mixed, often in a 1:1 to 1:1.2 molar ratio.

  • The reaction can be performed neat or in a suitable solvent like methanol or ethanol.

  • While the reaction can proceed without a catalyst at elevated temperatures, it is often catalyzed by a Lewis acid (e.g., copper(I) chloride) or a Brønsted acid (e.g., acetic acid) to improve the reaction rate and yield.

  • The reaction mixture is heated to reflux for several hours.

  • Progress is monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by distillation under reduced pressure or by column chromatography.

Causality of Experimental Choices:

  • Aniline as Nucleophile: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate.

  • Methyl Acrylate as Michael Acceptor: The electron-withdrawing ester group makes the double bond susceptible to nucleophilic attack.

  • Catalyst: A catalyst is often employed to activate the Michael acceptor and increase the rate of the conjugate addition.

G cluster_1 Michael Addition Workflow Aniline Aniline Reaction Heat/Catalyst Aniline->Reaction Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Reaction Purification Purification (Distillation/Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis via Michael addition.

Applications in Drug Discovery and Development: A Versatile Scaffold

This compound serves as a valuable building block in the synthesis of a wide range of pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an ester that can be further modified, makes it a prime starting point for creating more complex molecular architectures.

Intermediate in the Synthesis of Bioactive Molecules

The primary application of this compound is as an intermediate. The amino group can be readily acylated, alkylated, or used in the formation of heterocycles. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, or it can be reduced to an alcohol.

While it is challenging to pinpoint specific blockbuster drugs that directly use this starting material due to the proprietary nature of some synthetic routes, its structural motif is present in numerous research compounds and patented molecules. For instance, derivatives have been explored for their potential as:

  • Antimicrobial Agents: The core structure can be elaborated to create novel compounds with activity against multidrug-resistant bacteria and fungi.

  • Anticancer Agents: The aminophenylpropanoate scaffold has been incorporated into molecules designed to target various cancer-related pathways.

Role in PROTACs and Linker Chemistry

A more recent and significant application of this compound and its derivatives is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The linker component of a PROTAC is crucial for its efficacy, and the aminophenylpropanoate moiety provides a versatile scaffold for linker synthesis. The amino group can be attached to the E3 ligase ligand, while the propanoate chain can be extended and functionalized to connect to the target protein ligand. MedChemExpress, a supplier of research chemicals, explicitly identifies this compound as a PROTAC linker.[1]

Future Perspectives: The Continuing Evolution of a Core Synthon

The utility of this compound is far from exhausted. As our understanding of disease biology deepens and new therapeutic modalities emerge, the demand for versatile and functionalized building blocks will only increase.

Future research directions involving this molecule could include:

  • Development of Novel PROTACs: The exploration of new linker architectures based on the aminophenylpropanoate scaffold to fine-tune the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

  • Combinatorial Chemistry: Its use in the generation of large libraries of compounds for high-throughput screening against a wide range of biological targets.

  • Green Chemistry Approaches: The development of more sustainable and environmentally friendly methods for its synthesis, such as biocatalytic routes or flow chemistry processes.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Analogs and Derivatives of Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-(4-aminophenyl)propanoate, a versatile chemical scaffold, and its expanding family of analogs and derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and diverse applications of these compounds, offering both foundational knowledge and advanced insights.

The Core Moiety: this compound

This compound serves as a foundational building block in organic synthesis. Its structure, featuring a primary aromatic amine, a phenyl ring, and a methyl ester, offers multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable precursor for creating a diverse library of compounds with potential applications in medicinal chemistry and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core molecule is essential for its effective use in research and development.

PropertyValueSource
CAS Number 35418-07-6[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
IUPAC Name This compound[1]
Physical Form Solid or Semi-solid or liquid[2]
Purity Typically ≥96%[2]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[2]
Synthesis of the Core Structure

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method A: Catalytic Hydrogenation of Methyl 3-(4-nitrophenyl)propanoate

This is a widely used and efficient method that involves the reduction of a nitro group to a primary amine. The causality behind this choice lies in the high chemoselectivity of catalytic hydrogenation, which typically does not affect the ester functionality.

  • Experimental Protocol:

    • Dissolve Methyl 3-(4-nitrophenyl)propanoate in a suitable solvent such as methanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.

    • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

Method B: Fischer Esterification of 3-(4-aminophenyl)propanoic acid

This classic method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The key to driving this equilibrium reaction towards the product is the removal of water as it is formed.

  • Experimental Protocol:

    • Suspend 3-(4-aminophenyl)propanoic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

    • Reflux the reaction mixture for several hours.

    • Monitor the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture and neutralize the excess acid with a base, such as sodium bicarbonate solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Caption: Synthetic routes to this compound.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. Below is a summary of expected spectroscopic data.

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons (typically two doublets), the methylene protons of the propanoate chain (two triplets), the methyl ester protons (a singlet), and the amine protons (a broad singlet).
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of 179.22 g/mol .

Analogs and Derivatives: Expanding Chemical Space

The true utility of this compound lies in its role as a scaffold for generating a wide array of analogs and derivatives. These modifications can be broadly categorized based on the reactive site being altered.

N-Substituted Derivatives

The primary amino group is a versatile handle for introducing various functionalities through reactions such as acylation, alkylation, and sulfonylation.

  • N-Acyl Derivatives: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. These amides are often more stable and can exhibit different biological activities compared to the parent amine.

  • N-Alkyl Derivatives: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, can introduce one or two alkyl groups on the nitrogen atom.

  • N-Sulfonyl Derivatives: Reaction with sulfonyl chlorides provides sulfonamides, which are important pharmacophores in many drugs.

Phenyl Ring Modifications

The aromatic ring can be modified through electrophilic aromatic substitution reactions, although the activating nature of the amino group must be considered. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce substituents at the ortho and para positions relative to the amino group.

Propanoate Chain Modifications

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, including amides, other esters, and acid chlorides. The α- and β-positions of the propanoate chain can also be functionalized, although this often requires more complex synthetic strategies.

Derivatives This compound This compound N-Acyl Derivatives N-Acyl Derivatives This compound->N-Acyl Derivatives Acylation N-Alkyl Derivatives N-Alkyl Derivatives This compound->N-Alkyl Derivatives Alkylation Ring-Substituted Derivatives Ring-Substituted Derivatives This compound->Ring-Substituted Derivatives Electrophilic Aromatic Substitution Carboxylic Acid Derivatives Carboxylic Acid Derivatives This compound->Carboxylic Acid Derivatives Hydrolysis Amide Derivatives Amide Derivatives Carboxylic Acid Derivatives->Amide Derivatives Amidation

Caption: Derivatization of this compound.

Applications in Drug Discovery and Development

The structural features of this compound and its derivatives make them attractive for various applications in drug discovery.

PROTAC Linkers

One of the most significant recent applications is in the field of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] The linker component of a PROTAC is crucial for its efficacy, and derivatives of this compound can serve as rigid or flexible linkers to connect the target-binding and E3 ligase-binding moieties.[3]

Caption: General mechanism of action for a PROTAC.

Scaffolds for Anticancer and Antimicrobial Agents

Derivatives of 3-aminopropanoic acid have shown promise as scaffolds for the development of novel therapeutic agents. For instance, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated antiproliferative activity against cancer cell lines.[4] The core structure allows for the strategic placement of various pharmacophores to optimize binding to biological targets.

Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as potential antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens.[5] These findings highlight the potential of this chemical class in addressing the critical need for new anti-infective agents.

Conclusion and Future Outlook

This compound is more than just a simple chemical; it is a gateway to a vast and largely unexplored chemical space. Its synthetic accessibility and versatile reactivity make it an invaluable tool for medicinal chemists and material scientists. The growing interest in its application as a PROTAC linker is a testament to its potential in modern drug discovery. Future research will undoubtedly uncover new derivatives with unique biological activities and material properties, further solidifying the importance of this core scaffold in the scientific landscape.

References

  • PubChem. This compound. [Link]

  • PubChem. methyl 3-(N-(4-aminophenyl)acetamido)propanoate. [Link]

  • Chemical Synthesis Database. methyl 3-(4-amino-6-phenyl-1,3,5-triazin-2-yl)propanoate. [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 869. [Link]

  • Golcienė, B., Kavaliauskas, P., Sapijanskaitė-Banevič, B., & Mickevičius, V. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 26(10), 5432. [Link]

Sources

An In-depth Technical Guide to Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 3-(4-aminophenyl)propanoate, a versatile bifunctional organic compound. With the molecular weight of 179.22 g/mol , this molecule incorporates a reactive aromatic amine and a methyl ester, making it a valuable building block in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and key applications, offering researchers and drug development professionals a thorough resource for its effective utilization.

Compound Profile and Physicochemical Properties

This compound is a molecule of significant interest due to its hybrid structure. The presence of a nucleophilic primary amine on the phenyl ring and an electrophilic ester group provides two distinct points for chemical modification.

Nomenclature and Identifiers:

  • IUPAC Name: this compound[1]

  • Synonyms: Methyl 3-(4-aminophenyl)propionate, 3-(4-Amino-phenyl)propionic acid methyl ester[1]

  • CAS Number: 35418-07-6[1]

  • Molecular Formula: C₁₀H₁₃NO₂[1]

  • Molecular Weight: 179.22 g/mol [1]

Physicochemical Data: A summary of the key properties is presented in the table below. These characteristics are crucial for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource
Molecular Weight 179.22 g/mol [1]
Physical Form Solid, Semi-solid, or liquid
Storage Temperature Room temperature, inert atmosphere, keep in dark place
Purity (Typical) ≥95%[2]
InChI Key LXHNQRGWWMORLQ-UHFFFAOYSA-N[1]

Synthesis and Purification

The most common and logical synthetic route to this compound involves the reduction of its nitro-substituted precursor, Methyl 3-(4-nitrophenyl)propanoate. This transformation is highly efficient and selective.

Rationale for Synthetic Strategy: The catalytic hydrogenation of an aromatic nitro group is a classic, high-yielding, and clean reaction in organic synthesis. The use of a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is standard practice. This method is preferred because it proceeds under relatively mild conditions and the byproducts (water or CO₂ and ammonia) are easily removed, simplifying the purification process.

Representative Synthesis Protocol: Catalytic Hydrogenation

This protocol describes the reduction of Methyl 3-(4-nitrophenyl)propanoate to the target amine.

Step-by-Step Methodology:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, add Methyl 3-(4-nitrophenyl)propanoate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as methanol or ethyl acetate. A typical concentration is 0.1-0.5 M.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the flask and purge it with hydrogen gas (H₂). Maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine product) indicates completion. This typically takes 2-6 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet with solvent.

  • Purification: Rinse the filter cake with additional solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product. The product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Start Dissolve Nitro Precursor in Methanol Add_Catalyst Add 10% Pd/C Catalyst Start->Add_Catalyst Hydrogenate Purge with H₂ Gas Stir at RT Add_Catalyst->Hydrogenate Monitor Monitor by TLC Hydrogenate->Monitor Filter Filter through Celite® to Remove Catalyst Monitor->Filter Reaction Complete Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Purify Column Chromatography (if needed) Evaporate->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene (-CH₂-) groups of the propanoate chain, and the methyl (-CH₃) ester group.

    • Aromatic Protons: Two doublets in the ~6.5-7.0 ppm region, characteristic of a 1,4-disubstituted benzene ring.

    • Propanoate Chain: Two triplets around ~2.5 ppm and ~2.8 ppm, corresponding to the -CH₂-CH₂-CO- moiety.

    • Amine Protons: A broad singlet around ~3.6 ppm (this signal can exchange with D₂O).

    • Methyl Ester: A sharp singlet at ~3.6-3.7 ppm.

  • ¹³C NMR (Carbon NMR): The spectrum will show signals for the ester carbonyl (~173 ppm), the aromatic carbons (four signals between ~115-145 ppm), the two methylene carbons (~30-36 ppm), and the methyl ester carbon (~51 ppm).

  • IR (Infrared) Spectroscopy: Key vibrational frequencies confirm the presence of specific functional groups.

    • N-H Stretch: A pair of bands in the 3350-3450 cm⁻¹ region, characteristic of a primary amine.

    • C=O Stretch: A strong, sharp absorption around 1730-1740 cm⁻¹, indicative of the ester carbonyl group.[3]

    • C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

  • MS (Mass Spectrometry): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) at m/z 179 and 180, respectively, confirming the molecular weight.[4]

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile intermediate. The amine and ester groups can be reacted selectively, allowing for its incorporation into more complex molecular architectures.

Key Reactions:

  • Amine-based Reactions: The primary aromatic amine is a good nucleophile and can undergo acylation, alkylation, diazotization (to form diazonium salts), and reductive amination. These reactions are fundamental for building amide bonds or for further functionalization of the aromatic ring.

  • Ester-based Reactions: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(4-aminophenyl)propanoic acid, under acidic or basic conditions. It can also undergo transesterification or be converted to an amide by reacting with an amine (ammonolysis).

Applications in Drug Discovery and Development: This compound serves as a valuable scaffold or linker molecule.

  • Linker Technology: The propanoate chain provides a flexible three-carbon spacer, while the amine and ester (or the derived carboxylic acid) serve as attachment points. This is useful in the design of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

  • Scaffold for Synthesis: It is a key starting material for synthesizing compounds with potential biological activity. For example, derivatives have been explored in the development of antimicrobial candidates and inhibitors for various enzymes.[5][6] The "methyl" group itself, while part of the ester, is a crucial functional group in drug design, often influencing potency and pharmacokinetic properties—a phenomenon sometimes called the "magic methyl" effect.[7][8][9]

Reactivity Map

Reactivity_Map cluster_amine Amine Reactivity cluster_ester Ester Reactivity Core This compound Acylation Acylation (R-COCl) Core->Acylation Forms Amide Diazotization Diazotization (NaNO₂, HCl) Core->Diazotization Hydrolysis Hydrolysis (H⁺ or OH⁻) Core->Hydrolysis Forms Acid Ammonolysis Ammonolysis (R₂NH) Core->Ammonolysis Amide_Product Amide Derivatives Acylation->Amide_Product Alkylation Alkylation (R-X) Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Carboxylic_Acid Carboxylic Acid Hydrolysis->Carboxylic_Acid Propionamide Propionamide Derivative Ammonolysis->Propionamide

Caption: Key chemical transformations of this compound.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the stability of the compound and the safety of laboratory personnel.

Hazard Identification (GHS Classification): According to supplier safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1][10]

  • H315: Causes skin irritation.[1][10]

  • H319: Causes serious eye irritation.[1][10]

  • H335: May cause respiratory irritation.[1][10]

  • Signal Word: Warning[1]

  • Pictogram: GHS07 (Exclamation mark)

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a dark place under an inert atmosphere to prevent degradation from light and oxidation.

Conclusion

This compound is a foundational building block for advanced chemical synthesis. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an asset for researchers in drug discovery and materials science. Understanding its properties, characterization data, and handling requirements, as detailed in this guide, is the first step toward leveraging its full potential in the laboratory.

References

  • PubChem. this compound | C10H13NO2 | CID 417374.[Link]

  • PubChem. methyl 3-(N-(4-aminophenyl)acetamido)propanoate | C12H16N2O3.[Link]

  • Chevron. Safety Data Sheet.[Link]

  • PubChemLite. this compound (C10H13NO2).[Link]

  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates.[Link]

  • PubChem. Methyl 3-(2-aminophenyl)propionate | C10H13NO2 | CID 20361056.[Link]

  • PrepChem.com. Synthesis of methyl 3-phenylpropionate.[Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate.[Link]

  • PubMed. [Application of methyl in drug design].[Link]

  • PubChem. Methyl 3-(3-aminophenyl)propanoate | C10H13NO2 | CID 10442275.[Link]

  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development.[Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.[Link]

  • PMC - NIH. Methyl-Containing Pharmaceuticals.[Link]

  • ResearchGate. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.[Link]

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safety and handling of Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 3-(4-aminophenyl)propanoate

Executive Summary

This compound is a versatile bifunctional molecule increasingly utilized as a building block and linker in medicinal chemistry and drug development. Its structure, featuring a primary aromatic amine and a methyl ester, makes it a valuable intermediate for synthesizing complex target molecules. However, these same reactive functional groups necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, grounded in established safety data and best laboratory practices. The core philosophy of this document is to empower scientific personnel with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their research.

Physicochemical and Toxicological Profile

A foundational understanding of a chemical's properties is paramount to its safe handling. This compound is an off-white to light brown solid at room temperature.[1] Its key identifiers and physical properties are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 35418-07-6[2]
Molecular Formula C10H13NO2[2][3]
Molecular Weight 179.22 g/mol [2]
Appearance Off-white to light brown solid[1]
Melting Point 51-52 °C[1]

The toxicological profile, as defined by the Globally Harmonized System (GHS), categorizes this compound as a hazardous substance requiring careful management.[2]

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral WarningH302: Harmful if swallowed
Skin Corrosion/Irritation WarningH315: Causes skin irritation
Serious Eye Damage/Irritation WarningH319: Causes serious eye irritation
STOT, Single Exposure WarningH335: May cause respiratory irritation

The presence of the aromatic amine is a key structural alert for its irritant and potential toxicological properties. Aromatic amines can be readily absorbed and may cause irritation upon contact with skin, eyes, and the respiratory tract.

Comprehensive Risk Mitigation Strategy

A multi-layered approach to safety, prioritizing the elimination or reduction of hazards, is essential. The "Hierarchy of Controls" is the established framework for implementing these safeguards.

HierarchyOfControls cluster_main Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible: Compound is Required) Substitution Substitution (Investigate less hazardous alternatives if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of Controls applied to this compound.

Engineering Controls: The primary line of defense is physical containment.

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[3]

Standard Operating Procedures for Safe Handling

Adherence to validated protocols is non-negotiable for mitigating the risks associated with this compound.

Required Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical hazard is PPE. The following must be worn at all times when handling the compound.

  • Eye/Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory. A face shield should be used if there is a significant splash risk.[3]

  • Skin Protection:

    • Gloves: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and removed using the proper technique to avoid skin contact.[3]

    • Lab Coat: A flame-retardant lab coat with full-length sleeves is required.

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a government-approved respirator may be necessary.[3]

Experimental Protocol: Weighing and Solution Preparation

This protocol outlines the essential steps for safely preparing a stock solution.

  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter.

  • Tare Weighing: Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare the balance.

  • Dispensing: Carefully transfer the required amount of this compound from the stock container to the weighing vessel using a clean spatula. Avoid generating dust.

  • Closure: Securely close the primary stock container immediately after dispensing.

  • Dissolution: Place the weighing vessel containing the compound into a larger beaker or flask. Add the desired solvent slowly to dissolve the compound, minimizing splashing.

  • Cleanup: Decontaminate the spatula and any affected surfaces within the fume hood. Dispose of any contaminated materials (e.g., weighing paper, wipes) in the designated solid chemical waste container.

  • Hand Washing: After completing the procedure and removing PPE, wash hands and forearms thoroughly with soap and water.[3]

Storage and Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The compound should be kept in a dark place under an inert atmosphere.[1]

  • Segregation: Store away from strong oxidizing agents and incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

Emergency Response and Decontamination

Preparedness is key to managing unexpected events such as spills or personnel exposure.

Spill Management Protocol
  • Minor Spill (in Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, wipe the spill with a dry cloth or absorbent material.

    • Place the contaminated material into a sealed bag and dispose of it as hazardous waste.[3]

    • Decontaminate the spill area with an appropriate solvent and then soap and water.

  • Major Spill (outside Fume Hood):

    • Evacuate all non-essential personnel from the area.

    • Ensure the area is well-ventilated, if safe to do so.

    • Contact the institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent the spill from entering drains or waterways.[3]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (SDS) to attending medical personnel.[3]

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Role in Drug Discovery and Development

This compound serves as a valuable building block in synthetic organic chemistry. The primary amine on the phenyl ring provides a nucleophilic site for a wide range of chemical transformations, such as amide bond formation, sulfonylation, and alkylation. The methyl propanoate tail offers a handle for further modification or can act as a bioisostere for other chemical groups. This bifunctionality makes it an ideal linker for connecting different molecular fragments, a common strategy in the design of novel therapeutic agents, including PROTACs and other targeted therapies.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 417374, this compound. Available at: [Link]

  • PubChem (n.d.). methyl 3-(N-(4-aminophenyl)acetamido)propanoate. Retrieved January 5, 2026, from [Link]

  • PubChem (n.d.). Methyl 3-amino-3-(4-fluorophenyl)-propionate. Retrieved January 5, 2026, from [Link]

  • PubChem (n.d.). Methyl 3-(2-aminophenyl)propionate. Retrieved January 5, 2026, from [Link]

  • PubChem (n.d.). Methyl 3-(3-aminophenyl)propanoate. Retrieved January 5, 2026, from [Link]

  • MDPI (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved January 5, 2026, from [Link]

  • PubMed (n.d.). Final report on the safety assessment of 3-methylamino-4-nitrophenoxyethanol as used in hair dyes. Retrieved January 5, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for Methyl 3-(4-aminophenyl)propanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

Methyl 3-(4-aminophenyl)propanoate, with the CAS number 35418-07-6, is a bifunctional molecule that has emerged as a critical building block in modern organic synthesis.[1] Its structure, featuring a primary aromatic amine and a methyl ester, offers two distinct points for chemical modification, making it an invaluable tool for researchers in medicinal chemistry and materials science. The propanoate side chain provides a flexible linker, a feature that is increasingly exploited in the design of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This document provides an in-depth guide to the applications and synthetic protocols involving this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Solid or semi-solid or liquid
Purity Typically ≥96%
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Core Applications in Synthetic Chemistry

The unique arrangement of a nucleophilic amine and an electrophilic ester group on a flexible phenylpropanoate backbone makes this molecule a versatile precursor for a variety of chemical transformations.

N-Acylation: Gateway to Amide Scaffolds

The primary aromatic amine of this compound readily undergoes N-acylation to form stable amide bonds. This reaction is a cornerstone of pharmaceutical synthesis, as the amide functional group is a prevalent feature in a vast number of drug molecules. The acylation can be achieved with a variety of acylating agents, including acid chlorides, acid anhydrides, and carboxylic acids activated with coupling agents.

Protocol 1: General Procedure for N-Acylation with an Acid Chloride

This protocol describes a standard procedure for the acylation of this compound using an acyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add TEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-acylated product.

  • Purify the product by column chromatography on silica gel or recrystallization as needed.

Diagram 1: N-Acylation Workflow

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification dissolve Dissolve this compound in anhydrous DCM add_base Add Triethylamine and cool to 0 °C dissolve->add_base add_acyl Add Acyl Chloride dropwise add_base->add_acyl stir Stir at room temperature (2-4 hours) add_acyl->stir monitor Monitor by TLC stir->monitor dilute Dilute with DCM monitor->dilute Reaction Complete wash Wash with NaHCO₃ and Brine dilute->wash dry Dry over MgSO₄ and concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify

Caption: Workflow for the N-acylation of this compound.

Diazotization Reactions: A Pathway to Diverse Functionalities

The aromatic amine of this compound can be converted to a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[3] This highly reactive intermediate can then be transformed into a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl groups, and nitriles, or used in coupling reactions to form azo compounds.

Protocol 2: Diazotization and Subsequent Iodination

This protocol outlines the conversion of the amino group to an iodide via a diazonium salt intermediate.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Ice

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of NaNO₂ (1.1 eq) in a small amount of cold water.

  • Add the NaNO₂ solution dropwise to the amine suspension, keeping the temperature below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper.

  • In a separate flask, dissolve KI (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the KI solution with stirring. Effervescence (N₂ gas) will be observed.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove any excess iodine, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude iodo-product.

  • Purify by column chromatography if necessary.

Diagram 2: Diazotization and Iodination Pathway

Diazotization_Pathway start This compound diazonium Arenediazonium Salt Intermediate start:e->diazonium:w 1. HCl, NaNO₂ 2. 0-5 °C product Methyl 3-(4-iodophenyl)propanoate diazonium:e->product:w KI, H₂O

Caption: Reaction pathway for the iodination of this compound.

Cross-Coupling Reactions: Building Biaryl Scaffolds

Following the conversion of the amino group to a halide (as described in Protocol 2) or a triflate, the resulting aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5][6] This allows for the formation of C-C bonds and the construction of complex biaryl structures, which are common motifs in kinase inhibitors.

Protocol 3: Suzuki-Miyaura Coupling of Methyl 3-(4-iodophenyl)propanoate

This protocol provides a general method for the Suzuki coupling of the iodinated derivative with a boronic acid.

Materials:

  • Methyl 3-(4-iodophenyl)propanoate (from Protocol 2)

  • Aryl or vinyl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Standard laboratory glassware for inert atmosphere reactions, magnetic stirrer, heating mantle

Procedure:

  • To a Schlenk flask, add Methyl 3-(4-iodophenyl)propanoate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Application in Drug Discovery: A Focus on Kinase Inhibitors and PROTACs

Kinase Inhibitors

Many small molecule kinase inhibitors feature a central aromatic core from which various substituents extend to occupy the ATP-binding pocket and surrounding regions of the kinase.[7][8][9] The structure of this compound, particularly after N-acylation and subsequent cross-coupling reactions, provides a valuable scaffold for the synthesis of such inhibitors. The propanoate chain can be further modified to introduce functionalities that enhance binding affinity and selectivity.

PROTACs: A New Frontier in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[10] PROTACs consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.[10] this compound is an ideal precursor for the linker component of PROTACs.[1][2] The amino group can be coupled to an E3 ligase ligand, while the ester can be hydrolyzed to the corresponding carboxylic acid and then coupled to the target protein ligand.

Diagram 3: Role of this compound in PROTAC Synthesis

PROTAC_Synthesis MAPP This compound Intermediate1 Amide Intermediate MAPP->Intermediate1 N-Acylation with E3 Ligase Ligand E3_Ligand E3 Ligase Ligand E3_Ligand->Intermediate1 POI_Ligand Protein of Interest (POI) Ligand PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Intermediate2 Carboxylic Acid Intermediate Intermediate1->Intermediate2 Ester Hydrolysis Intermediate2->PROTAC Amide Coupling with POI Ligand

Caption: Conceptual workflow for the synthesis of a PROTAC using this compound as a linker precursor.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in organic synthesis, with significant applications in the development of pharmaceuticals. Its bifunctional nature allows for the straightforward introduction of diverse functionalities through well-established synthetic transformations. The protocols provided herein serve as a practical guide for researchers looking to leverage the synthetic potential of this compound. As the fields of targeted therapies and protein degradation continue to evolve, the demand for adaptable linkers and scaffolds will undoubtedly grow, further solidifying the importance of this compound in the synthetic chemist's toolbox.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]

  • PubMed. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. [Link]

  • MDPI. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. [Link]

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Application Notes and Protocols for Utilizing Methyl 3-(4-aminophenyl)propanoate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a passive spacer but an active and critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][3] The choice of linker can profoundly impact a PROTAC's degradation performance.[3]

This guide provides an in-depth exploration of Methyl 3-(4-aminophenyl)propanoate as a PROTAC linker, offering insights into its strategic application and detailed protocols for its incorporation and evaluation.

The Rationale for an Aryl Propanoate Linker: A Balance of Rigidity and Spacing

While flexible linkers like polyethylene glycol (PEG) and alkyl chains are commonly employed due to their synthetic tractability, there is a growing appreciation for the strategic incorporation of more rigid motifs.[1][] this compound, an aryl propanoate-based linker, offers a compelling balance of properties.

Expertise in Action: Why Choose a Rigid Linker?

The decision to employ a rigid linker like an aryl propanoate is rooted in the thermodynamics of ternary complex formation. Flexible linkers can incur a significant entropic penalty upon binding, as they must adopt a specific conformation to bridge the POI and E3 ligase.[] Rigid linkers, by pre-organizing the PROTAC into a more defined conformation, can reduce this entropic cost.[] This can lead to more stable and productive ternary complexes, a critical factor for efficient ubiquitination and subsequent degradation.[][5]

The phenyl ring within the this compound linker provides conformational restriction.[1] This rigidity can be advantageous in several ways:

  • Enhanced Ternary Complex Stability: The constrained nature of the linker can lead to more favorable protein-protein interactions between the POI and the E3 ligase, enhancing the stability of the ternary complex.[][5]

  • Improved Selectivity: By disfavoring the formation of off-target ternary complexes, rigid linkers can improve the selectivity of the PROTAC.

  • Favorable Physicochemical Properties: The incorporation of an aryl group can influence the PROTAC's overall shape and polarity, potentially improving its cell permeability and metabolic stability compared to long, flexible PEG chains.[1][6]

However, it is crucial to note that linker design is not a one-size-fits-all approach. In some cases, increased rigidity can be detrimental, preventing the necessary conformational flexibility for productive ternary complex formation.[1] Therefore, empirical validation is essential.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10H13NO2[7]
Molecular Weight 179.22 g/mol [7]
Appearance Solid[7]
Key Functional Groups Aniline (-NH2), Methyl Ester (-COOCH3)[7]

Synthesis of a PROTAC Using this compound: A Step-by-Step Protocol

The following protocol outlines a general strategy for incorporating this compound into a PROTAC via sequential amide bond formation. This is a common and robust method for PROTAC synthesis.[8][9][10]

PROTAC_Synthesis_Workflow

Diagram of the PROTAC synthesis workflow.

Protocol 1: Synthesis of a Model PROTAC

This protocol describes the coupling of a carboxylic acid-functionalized POI ligand with the aniline moiety of this compound, followed by ester hydrolysis and subsequent coupling to an amine-functionalized E3 ligase ligand.

Step 1: Amide Coupling of POI Ligand to the Linker

  • Reagents and Materials:

    • POI Ligand with a carboxylic acid handle (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the POI ligand-COOH in anhydrous DMF.

    • Add this compound, followed by DIPEA and HATU.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the POI-linker-ester intermediate.

Step 2: Ester Hydrolysis

  • Reagents and Materials:

    • POI-linker-ester intermediate (1.0 eq)

    • Lithium hydroxide (LiOH) (3.0 eq)

    • THF/Water (1:1 mixture)

  • Procedure:

    • Dissolve the POI-linker-ester intermediate in a 1:1 mixture of THF and water.

    • Add LiOH and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the POI-linker-COOH intermediate.

Step 3: Amide Coupling of POI-Linker to the E3 Ligase Ligand

  • Reagents and Materials:

    • POI-linker-COOH intermediate (1.0 eq)

    • E3 Ligase Ligand with an amine handle (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the procedure outlined in Step 1, using the POI-linker-COOH intermediate and the amine-functionalized E3 ligase ligand.

    • After workup, the crude final PROTAC is obtained.

Step 4: Purification of the Final PROTAC

  • Method:

    • Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Biological Evaluation of the Synthesized PROTAC: A Suite of Validating Assays

Once the PROTAC is synthesized and purified, a series of biological assays are essential to validate its mechanism of action and efficacy.

Workflow for Biological Evaluation of a PROTAC

Biological_Evaluation_Workflow Ternary_Complex Ternary Complex Formation Assay (e.g., NanoBRET™) Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Confirms productive complex Degradation Protein Degradation Assay (e.g., Western Blot, HiBiT) Ubiquitination->Degradation Links complex to ubiquitination Cellular_Activity Cellular Activity Assays (e.g., Cell Viability) Degradation->Cellular_Activity Demonstrates functional outcome

A sequential workflow for the biological validation of a PROTAC.

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[11][12][13]

  • Principle: One protein (e.g., the POI) is tagged with NanoLuc® luciferase (the donor), and the other (e.g., the E3 ligase) is tagged with HaloTag® (the acceptor). In the presence of the PROTAC, the two proteins are brought into proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[11]

  • Procedure (General Outline):

    • Co-express the NanoLuc-POI and HaloTag-E3 ligase fusion proteins in a suitable cell line (e.g., HEK293).

    • Add the HaloTag® NanoBRET™ 618 Ligand to label the HaloTag-E3 ligase.

    • Treat the cells with a range of PROTAC concentrations.

    • Add the Nano-Glo® substrate and measure the donor and acceptor emission signals using a luminometer.

    • Calculate the NanoBRET™ ratio. An increase in the BRET signal indicates ternary complex formation.[11]

Protocol 3: In Vitro Ubiquitination Assay

This assay directly demonstrates that the PROTAC can mediate the ubiquitination of the POI by the E3 ligase in a cell-free system.[2][][]

  • Principle: The assay reconstitutes the ubiquitination cascade with purified components (E1, E2, E3 ligase, ubiquitin, and the POI) in the presence and absence of the PROTAC. Ubiquitination of the POI is then detected, typically by Western blot.[2]

  • Procedure:

    • Set up reactions containing E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex, ATP, ubiquitin, and the purified POI.

    • Add the PROTAC at various concentrations (a DMSO vehicle control is essential).

    • Incubate the reactions at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific to the POI.

    • The appearance of higher molecular weight bands corresponding to ubiquitinated POI in the presence of the PROTAC confirms its activity.[2]

Protocol 4: Protein Degradation Assay (Western Blot)

Western blotting is a standard method to quantify the reduction in POI levels in cells treated with the PROTAC.[1]

  • Procedure:

    • Plate cells and treat with a dose-response of the PROTAC for a set time (e.g., 24 hours).

    • Lyse the cells and determine the total protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal and quantify the band intensities.

    • Normalize the POI band intensity to the loading control to determine the extent of degradation. From this data, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated.[1]

Protocol 5: Real-Time Protein Degradation Assay (HiBiT)

The HiBiT assay provides a sensitive, real-time measurement of protein degradation kinetics in live cells.[6][15][16]

  • Principle: The target protein is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9. The small size of the tag minimizes interference with protein function. The HiBiT peptide can complement with the LgBiT protein to form a functional NanoLuc® luciferase. The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.[15][17]

  • Procedure (General Outline):

    • Use a CRISPR-edited cell line where the endogenous POI is tagged with HiBiT.

    • Treat the cells with the PROTAC.

    • At various time points (or in real-time), add the lytic detection reagent containing LgBiT protein and the luciferase substrate.

    • Measure the luminescence. A decrease in the signal indicates degradation of the HiBiT-tagged POI.[15] This method allows for the determination of kinetic degradation parameters.[17]

Data Interpretation and Troubleshooting

AssayExpected Outcome for Active PROTACCommon Issues & Troubleshooting
NanoBRET™ Dose-dependent increase in BRET signal.No signal: Confirm expression of fusion proteins, check linker length. High background: Optimize cell density and reagent concentrations.
In Vitro Ubiquitination Appearance of high molecular weight POI bands.No ubiquitination: Verify activity of all enzymes, check for inhibitors in the PROTAC sample. Smeary bands: Optimize reaction time and enzyme concentrations.
Western Blot Dose-dependent decrease in POI band intensity.No degradation: Confirm cell permeability, check for proteasome inhibition. Inconsistent loading: Ensure accurate protein quantification and use a reliable loading control.
HiBiT Assay Time- and dose-dependent decrease in luminescence.No change in signal: Verify HiBiT tag is intact and accessible, confirm PROTAC cell entry. Signal variability: Optimize cell seeding and reagent addition.

Conclusion

This compound represents a valuable tool in the PROTAC designer's toolbox, offering a degree of rigidity that can favorably influence ternary complex formation and overall PROTAC performance. The successful development of a PROTAC utilizing this or any linker requires a systematic approach, combining robust synthetic chemistry with a comprehensive suite of biological assays. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively employ this linker and to rigorously validate the activity of their novel protein degraders.

References

  • Tessema, B., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1093-1113. Available from: [Link]

  • Ohana, R. F., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165). Available from: [Link]

  • Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. (2025). Advanced Science, e2202021. Available from: [Link]

  • ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. Available from: [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2020). Journal of Medicinal Chemistry, 63(15), 7897-7911. Available from: [Link]

  • Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service. Available from: [Link]

  • High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. (2020). Journal of Visualized Experiments, (165). Available from: [Link]

  • Scope of PROTAC synthesis via amide coupling. (n.d.). ResearchGate. Available from: [Link]

  • (a) Our initial approach for automated PROTAC synthesis via amide coupling. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters, 51(4), 643-645. Available from: [Link]

  • Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs. (2021). European Journal of Medicinal Chemistry, 223, 113650. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Acta Pharmaceutica Sinica B. Available from: [Link]

  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. (2023). Journal of Medicinal Chemistry, 66(13), 8683-8699. Available from: [Link]

  • Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway. (2017). University of Messina. Available from: [Link]

  • Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. Available from: [Link]

  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (2021). Journal of Medicinal Chemistry, 64(24), 18082-18101. Available from: [Link]

  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (2021). ChemRxiv. Available from: [Link]

  • Sygnature Discovery. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Available from: [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Acta Pharmaceutica Sinica B. Available from: [Link]

Sources

Application Notes & Protocols: A Guide to the Experimental Use of Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the practical application of Methyl 3-(4-aminophenyl)propanoate (CAS No. 35418-07-6), a bifunctional molecule of significant interest in organic synthesis, materials science, and pharmaceutical development. We delve into the core reactivity of its primary amine and methyl ester functionalities, offering detailed, field-tested protocols for two fundamental transformations: N-acylation and ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure procedural success and reproducibility. All protocols are supported by authoritative references and include guidelines for product characterization and safety.

Introduction: The Versatility of a Bifunctional Building Block

This compound is a valuable chemical intermediate distinguished by its two reactive centers: a nucleophilic aromatic amine (-NH₂) and an electrophilic methyl ester (-COOCH₃). This unique structure allows for sequential or orthogonal chemical modifications, making it an ideal scaffold or linker in the synthesis of more complex molecules.

The aromatic amine provides a site for amide bond formation, diazotization, or alkylation, while the ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. This versatility has led to its use in the synthesis of polymers, drug candidates, and functional materials. Understanding the distinct reactivity of each group is paramount to its effective utilization.

Physicochemical Properties & Safety

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 35418-07-6[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance Off-white to light brown solid[2]
Melting Point 51-52 °C[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Safety & Handling: this compound is classified as a hazardous substance.[1][3] Adherence to strict safety protocols is mandatory.

  • Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][3]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3] All manipulations should be performed in a certified chemical fume hood.[3]

  • First Aid: In case of contact with eyes or skin, rinse immediately and cautiously with plenty of water for several minutes.[3] If inhaled, move to fresh air. If swallowed, wash out the mouth with water. In all cases of exposure, seek immediate medical attention.[3]

Core Reactivity & Mechanistic Considerations

The utility of this compound stems from the differential reactivity of its amine and ester groups. The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a potent nucleophile, readily attacking electrophilic species. This reactivity is central to forming amide bonds, a cornerstone of medicinal chemistry and polymer science.

Conversely, the carbonyl carbon of the methyl ester is electrophilic and susceptible to nucleophilic acyl substitution.[4] This allows for the conversion of the ester to other functional groups, most commonly the carboxylic acid via hydrolysis.

Below, we present two fundamental protocols that leverage this dual reactivity.

Application Protocol 1: N-Acylation with Acetyl Chloride

This protocol details the formation of an amide bond by reacting the primary amine with an acylating agent, acetyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of the acetyl chloride.

Rationale for Experimental Choices:

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and dissolves both the starting material and the acylating agent.

  • Base: A non-nucleophilic base like triethylamine (TEA) is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[5] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Inert Atmosphere: While not strictly necessary for this specific reaction, running reactions involving anilines under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions or coloration due to oxidation.

  • Temperature: The reaction is initiated at 0 °C (ice bath) to control the initial exothermic reaction upon adding the highly reactive acetyl chloride.

Detailed Step-by-Step Protocol: Synthesis of Methyl 3-(4-acetamidophenyl)propanoate

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and an ice bath.

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: While stirring vigorously, add acetyl chloride (1.1 eq) dropwise to the cooled solution. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any remaining acetyl chloride and neutralize the HCl salt.

  • Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield the pure product, Methyl 3-(4-acetamidophenyl)propanoate.

Application Protocol 2: Alkaline Hydrolysis (Saponification) of the Ester

This protocol describes the conversion of the methyl ester to a carboxylate salt using a strong base, followed by acidification to yield the carboxylic acid. This two-step process is known as saponification. The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon.[6][7]

Rationale for Experimental Choices:

  • Base: Sodium hydroxide (NaOH) is a strong, inexpensive base that readily hydrolyzes the ester. Using a base makes the reaction effectively irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol byproduct.[6]

  • Solvent System: A mixture of methanol and water is often used. Methanol helps to dissolve the organic ester, while water is necessary for the hydrolysis reaction and to dissolve the NaOH.

  • Heating: The reaction is heated to reflux to increase the reaction rate.

  • Acidification: After the hydrolysis is complete, a strong acid like HCl is added to protonate the carboxylate salt, precipitating the desired carboxylic acid product.

Detailed Step-by-Step Protocol: Synthesis of 3-(4-Aminophenyl)propanoic Acid

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware for heating under reflux.

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (2.0-3.0 eq) in water and add it to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated HCl dropwise while stirring until the pH of the solution is acidic (pH ~2-3). A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to obtain 3-(4-aminophenyl)propanoic acid.

Visualization of Experimental Workflow & Chemical Transformations

Diagrams provide a clear, high-level overview of the processes described.

G cluster_acylation Protocol 1: N-Acylation cluster_hydrolysis Protocol 2: Ester Hydrolysis start1 Dissolve Starting Material & TEA in DCM add_acyl Add Acetyl Chloride at 0°C start1->add_acyl react1 Stir at Room Temp (1-2h) add_acyl->react1 quench1 Aqueous NaHCO₃ Quench react1->quench1 extract1 DCM Extraction & Wash quench1->extract1 purify1 Dry, Concentrate & Purify extract1->purify1 product1 Methyl 3-(4-acetamidophenyl)propanoate purify1->product1 start2 Dissolve Starting Material in MeOH add_base Add Aqueous NaOH start2->add_base react2 Heat to Reflux (2-4h) add_base->react2 concentrate2 Remove MeOH react2->concentrate2 acidify2 Acidify with HCl to pH 2-3 concentrate2->acidify2 isolate2 Filter & Dry Solid acidify2->isolate2 product2 3-(4-Aminophenyl)propanoic Acid isolate2->product2

Caption: General experimental workflows for N-acylation and ester hydrolysis.

Reactions cluster_rxn1 N-Acylation Reaction cluster_rxn2 Ester Hydrolysis Reaction SM1 This compound P1 Methyl 3-(4-acetamidophenyl)propanoate SM1->P1  Acetyl Chloride, TEA, DCM   SM2 This compound P2 3-(4-Aminophenyl)propanoic Acid SM2->P2 1. NaOH, MeOH/H₂O, Reflux 2. HCl

Caption: Chemical transformations for the described protocols.

Characterization of Products

Confirmation of product identity and purity is a critical final step. Below are expected spectroscopic data points for the starting material and products.

Table 2: Expected Spectroscopic Data

Compound¹H NMR (Expected Chemical Shifts, δ ppm)IR (Expected Peaks, cm⁻¹)
This compound 7.0-6.5 (m, 4H, Ar-H), 3.6 (s, 3H, -OCH₃), 3.5 (br s, 2H, -NH₂), 2.8 (t, 2H, Ar-CH₂-), 2.5 (t, 2H, -CH₂-CO)3450-3300 (N-H stretch), 1730 (C=O ester stretch), 1620 (N-H bend)
Methyl 3-(4-acetamidophenyl)propanoate 9.8 (br s, 1H, -NH-), 7.4-7.1 (m, 4H, Ar-H), 3.6 (s, 3H, -OCH₃), 2.8 (t, 2H, Ar-CH₂-), 2.5 (t, 2H, -CH₂-CO), 2.1 (s, 3H, -COCH₃)3300 (N-H stretch), 1730 (C=O ester stretch), 1670 (C=O amide stretch)
3-(4-Aminophenyl)propanoic Acid 12.0 (br s, 1H, -COOH), 7.0-6.5 (m, 4H, Ar-H), 3.5 (br s, 2H, -NH₂), 2.8 (t, 2H, Ar-CH₂-), 2.5 (t, 2H, -CH₂-CO)3450-3300 (N-H stretch), 3300-2500 (O-H broad), 1700 (C=O acid stretch)

Conclusion

This compound is a versatile and highly valuable reagent for synthetic chemists. By understanding the intrinsic reactivity of its amine and ester functionalities, researchers can confidently employ this molecule in a wide array of applications. The detailed protocols provided herein for N-acylation and ester hydrolysis serve as a robust foundation for the synthesis of novel compounds for pharmaceutical and materials science research. As with all chemical procedures, careful planning, adherence to safety protocols, and thorough characterization are the cornerstones of successful and reproducible science.

References

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 417374, this compound. Retrieved from [Link]

  • Allen Digital. (n.d.). Hydrolysis of methyl propanoate gives and _. Retrieved from [Link]

  • askIITians. (2025, September 1). Hydrolysis of methyl propanoate gives ______ and ______. Retrieved from [Link]

  • Pearson Education. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Functionalization of Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of Methyl 3-(4-aminophenyl)propanoate as a Synthetic Scaffold

This compound is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Its structure incorporates a reactive primary aromatic amine and a methyl ester, offering two distinct points for chemical modification. This allows for the systematic construction of diverse molecular architectures, making it an attractive starting material for the synthesis of novel pharmaceutical candidates, functional polymers, and molecular probes.

The primary amino group provides a nucleophilic center that can readily undergo a variety of transformations, including acylation, alkylation, and diazotization. The aromatic ring itself can be functionalized through palladium-catalyzed cross-coupling reactions. The methyl ester, while more stable, can be hydrolyzed to the corresponding carboxylic acid, opening up another avenue for modification, such as amide bond formation.

This guide provides detailed application notes and protocols for several key functionalization reactions of this compound. The methodologies described are designed to be robust and adaptable, providing a solid foundation for researchers to develop novel derivatives.

N-Acylation: Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry, and the primary amine of this compound is an excellent substrate for this transformation.[4][5][6] This reaction is typically achieved by reacting the amine with a carboxylic acid activated by a coupling reagent, or with a more reactive acyl chloride or anhydride.

Causality Behind Experimental Choices:
  • Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (HOBt) are widely used to facilitate amide bond formation from carboxylic acids. These reagents activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. The addition of HOBt can suppress side reactions and reduce racemization when using chiral carboxylic acids.

  • Acyl Chlorides/Anhydrides: For more robust and often faster reactions, acyl chlorides or anhydrides can be employed. These reagents are highly electrophilic and react readily with the amine, usually in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl or carboxylic acid byproduct.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF) are typically used to avoid side reactions with the solvent.

Detailed Experimental Protocol: N-Acetylation

This protocol describes the straightforward N-acetylation of this compound using acetic anhydride.

Workflow for N-Acylation:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound in DCM B Add Triethylamine A->B C Cool to 0°C B->C D Add Acetic Anhydride dropwise C->D E Stir at room temperature D->E F Quench with water E->F G Extract with DCM F->G H Wash with brine, dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: General workflow for the N-acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for elution

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acetylated product.

Reactant Product Typical Yield Analytical Data
This compoundMethyl 3-(4-acetamidophenyl)propanoate90-98%¹H NMR, ¹³C NMR, MS

N-Alkylation: Reductive Amination

Reductive amination is a powerful method for the N-alkylation of amines.[7][8][9] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[7][10] This one-pot procedure is often preferred over direct alkylation with alkyl halides due to better control over the degree of alkylation and avoidance of over-alkylation products.

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations. It is less reactive towards carbonyl groups than sodium borohydride, allowing the imine formation to proceed before reduction. Sodium cyanoborohydride (NaBH₃CN) is another suitable reagent.[8][10]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination with STAB.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction.

Detailed Experimental Protocol: N-Benzylation

This protocol details the N-benzylation of this compound with benzaldehyde.

Workflow for Reductive Amination:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound and Benzaldehyde in DCM B Add Acetic Acid (catalytic) A->B C Add Sodium Triacetoxyborohydride in portions B->C D Stir at room temperature C->D E Quench with saturated NaHCO3 D->E F Extract with DCM E->F G Wash with brine, dry over Na2SO4 F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I

Caption: General workflow for the reductive amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for elution

Procedure:

  • To a stirred solution of this compound and benzaldehyde in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride in portions over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system to obtain the N-benzylated product.

Reactants Product Typical Yield Analytical Data
This compound, BenzaldehydeMethyl 3-(4-(benzylamino)phenyl)propanoate75-85%¹H NMR, ¹³C NMR, MS

Diazotization and Sandmeyer Reaction

The diazotization of the primary aromatic amine of this compound to form a diazonium salt is a gateway to a wide array of functional group transformations.[11][12][13] The resulting diazonium group is an excellent leaving group and can be displaced by various nucleophiles in what is known as the Sandmeyer reaction, allowing for the introduction of halides (Cl, Br), and cyano groups.[11][14][15]

Causality Behind Experimental Choices:
  • Diazotization Conditions: The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated and warmed.[14][16] Sodium nitrite is the common diazotizing agent, and a strong acid like HCl or H₂SO₄ is required to generate the necessary nitrous acid in situ.[12]

  • Sandmeyer Catalysts: Copper(I) salts (CuCl, CuBr, CuCN) are essential catalysts for the Sandmeyer reaction.[14][15] They facilitate the single-electron transfer mechanism that leads to the displacement of the diazonium group.[14]

Detailed Experimental Protocol: Conversion to Methyl 3-(4-chlorophenyl)propanoate

This protocol outlines the two-step, one-pot procedure for the conversion of the amino group to a chloro group.

Workflow for Diazotization and Sandmeyer Reaction:

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Work-up & Purification A Dissolve this compound in aq. HCl B Cool to 0-5°C A->B C Add aq. NaNO2 solution dropwise B->C E Slowly add the cold diazonium salt solution to the CuCl solution C->E D Prepare CuCl solution in aq. HCl D->E F Warm to room temperature E->F G Extract with diethyl ether F->G H Wash with water and brine G->H I Dry over Na2SO4, concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: General workflow for the diazotization and Sandmeyer reaction of this compound.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Copper(I) Chloride (CuCl) (1.2 eq)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for elution

Procedure:

Part A: Diazotization

  • In a beaker, dissolve this compound in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic extracts with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield Methyl 3-(4-chlorophenyl)propanoate.

Reactant Product Typical Yield Analytical Data
This compoundMethyl 3-(4-chlorophenyl)propanoate60-75%¹H NMR, ¹³C NMR, MS, GC-MS

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[17][18] While the amino group of this compound can act as the nucleophile in this reaction, a more common application involves first converting the amino group to a halide (via the Sandmeyer reaction described above) and then using the resulting aryl halide as the electrophilic partner in a subsequent Buchwald-Hartwig amination. This allows for the synthesis of diaryl amines and N-aryl heterocycles.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of palladium precursor and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination.[19] Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[19]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[20][21]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Detailed Experimental Protocol: Coupling of Methyl 3-(4-bromophenyl)propanoate with Aniline

This protocol describes the coupling of Methyl 3-(4-bromophenyl)propanoate (synthesized via the Sandmeyer reaction) with aniline.

Workflow for Buchwald-Hartwig Amination:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A Add Methyl 3-(4-bromophenyl)propanoate, Aniline, NaOtBu, Pd catalyst, and ligand to a Schlenk flask B Evacuate and backfill with Argon/Nitrogen A->B C Add anhydrous Toluene B->C D Heat the reaction mixture with stirring C->D E Cool to room temperature D->E F Filter through Celite, wash with Toluene E->F G Concentrate the filtrate F->G H Purify by column chromatography G->H

Caption: General workflow for the Buchwald-Hartwig amination.

Materials:

  • Methyl 3-(4-bromophenyl)propanoate (1.0 eq)

  • Aniline (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Celite

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for elution

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 3-(4-bromophenyl)propanoate, aniline, sodium tert-butoxide, palladium(II) acetate, and XPhos.

  • Evacuate the flask and backfill with the inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with toluene and filter through a pad of Celite, washing the pad with additional toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired diarylamine product.

Reactants Product Typical Yield Analytical Data
Methyl 3-(4-bromophenyl)propanoate, AnilineMethyl 3-(4-(phenylamino)phenyl)propanoate70-85%¹H NMR, ¹³C NMR, MS

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[22][23][24][25] Similar to the Buchwald-Hartwig amination, the amino group of this compound would first be converted to a halide (e.g., bromide or iodide) via a Sandmeyer reaction. The resulting aryl halide can then be coupled with a variety of boronic acids or esters to introduce new aryl or vinyl substituents.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium catalyst is essential. Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are common choices. A phosphine ligand is often required to stabilize the palladium catalyst and facilitate the reaction.

  • Base: A base, such as potassium carbonate, sodium carbonate, or potassium phosphate, is necessary to activate the organoboron species for transmetalation.[23]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol: Coupling of Methyl 3-(4-bromophenyl)propanoate with Phenylboronic Acid

This protocol details the synthesis of a biphenyl derivative.

Workflow for Suzuki-Miyaura Coupling:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Add Methyl 3-(4-bromophenyl)propanoate, Phenylboronic Acid, Pd catalyst, and K2CO3 to a flask B Add Toluene and Water A->B C Heat the reaction mixture under reflux with stirring B->C D Cool to room temperature C->D E Separate the layers D->E F Extract the aqueous layer with Toluene E->F G Combine organic layers, wash with brine, dry over Na2SO4, and concentrate F->G H Purify by column chromatography G->H

Caption: General workflow for the Suzuki-Miyaura coupling.

Materials:

  • Methyl 3-(4-bromophenyl)propanoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)

  • Triphenylphosphine (PPh₃) (0.06 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for elution

Procedure:

  • In a round-bottom flask, combine Methyl 3-(4-bromophenyl)propanoate, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux (around 90-100 °C) with vigorous stirring for 6-12 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired biphenyl product.

Reactants Product Typical Yield Analytical Data
Methyl 3-(4-bromophenyl)propanoate, Phenylboronic acidMethyl 3-(4-biphenyl)propanoate80-95%¹H NMR, ¹³C NMR, MS

Conclusion

This compound is a highly adaptable scaffold for the synthesis of a wide range of functionalized molecules. The protocols detailed in this guide for N-acylation, N-alkylation, diazotization/Sandmeyer reactions, and palladium-catalyzed cross-coupling reactions provide a robust starting point for researchers in drug discovery and materials science. By understanding the underlying principles and experimental nuances of these transformations, scientists can effectively leverage this versatile building block to create novel compounds with desired chemical and biological properties.

References

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Wakchaure, S., et al. (2023, November 7). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences, 135(110). [Link]

  • Jia, T., et al. (2015). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, 17(23), 5898-5901. [Link]

  • Krasnokutskaya, E. A., et al. (2007). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Synthesis, 2007(1), 81-84. [Link]

  • Zahoor, A. F., et al. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 27, 215-243. [Link]

  • Postnikov, P. S., et al. (2015). One-pot method for diazotization–azidation of aromatic amines using [P4-VP]N3. ResearchGate. [Link]

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. [Link]

  • Griesbaum, K., et al. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. U.S.
  • Marion, N., et al. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. Organic Letters, 7(15), 3223-3226. [Link]

  • Wikipedia. (2024, November 26). Buchwald–Hartwig amination. [Link]

  • Sytniczuk, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7352. [Link]

  • Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(37), 15838-15845. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Wikipedia. (2024, October 15). Reductive amination. [Link]

  • Chemistry Skills. (2023, March 16). Reductive Amination. [Video]. YouTube. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Wennemers, H., et al. (2003). Automated Parallel Synthesis of N-Alkylated-β-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 242-245. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis. [Video]. YouTube. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Cernuschi, F., & Rossi, S. (2021). Amide bond formation strategies: latest advances on a dateless transformation. Advanced Synthesis & Catalysis, 363(1), 14-38. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). Methyl 3-(3-aminophenyl)propanoate. [Link]

  • Cantillo, D. (2024). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. [Link]

  • Engle, K. M., & Chen, J. S. (2018). Aminative Suzuki-Miyaura coupling. Nature Chemistry, 10(11), 1105-1112. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]

  • da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • Abe, K., et al. (2018). A chemoenzymatic process for amide bond formation by an adenylating enzyme-mediated mechanism. Scientific Reports, 8(1), 2845. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • PubChem. (n.d.). Methyl 3-(2-aminophenyl)propanoate. [Link]

Sources

Methyl 3-(4-aminophenyl)propanoate in polymer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Polymer Synthesis Utilizing Methyl 3-(4-aminophenyl)propanoate

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of this compound in Advanced Polymer Design

This compound (MAP) is a bifunctional monomer of significant interest in the field of polymer chemistry. Its unique structure, featuring a primary aromatic amine and a methyl ester separated by a flexible propylenic linkage, offers a versatile platform for creating high-performance polymers. The aromatic amine provides a reactive site for step-growth polymerization, leading to the formation of robust polymer backbones such as those found in polyamides and polyimides. The propanoate group introduces flexibility into the polymer chain, which can favorably modify properties like solubility and processability.

This document serves as a comprehensive guide for researchers and scientists, providing both foundational knowledge and detailed experimental protocols for the synthesis and utilization of MAP in polymer development. We will explore its synthesis, its application in forming distinct polymer families, and the essential techniques for characterizing the resulting materials. The causality behind experimental choices is emphasized to empower researchers to not only replicate but also innovate upon these foundational methods.

Monomer Profile: this compound

A thorough understanding of the monomer's properties is critical for its successful application in polymerization.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 35418-07-6[1][2]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1][2]
Appearance Solid, semi-solid, or liquid[2]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[2]
Safety Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Protocol 1: Synthesis & Purification of this compound

High-purity monomer is a prerequisite for achieving high molecular weight polymers. A common and effective route to synthesize MAP is through the catalytic hydrogenation of its nitro-aromatic precursor, Methyl 3-(4-nitrophenyl)propanoate. This method is often preferred due to its high yield and the clean conversion of the nitro group to a primary amine.

Experimental Workflow: Monomer Synthesis

cluster_synthesis Monomer Synthesis Workflow A 1. Dissolve Precursor Methyl 3-(4-nitrophenyl)propanoate in Methanol B 2. Add Catalyst 10% Palladium on Carbon (Pd/C) (Catalytic amount) A->B C 3. Hydrogenation Pressurize with H₂ gas (e.g., 50 psi) Stir vigorously at room temperature B->C D 4. Monitor Reaction Thin-Layer Chromatography (TLC) until precursor spot disappears C->D E 5. Catalyst Filtration Filter through Celite® pad to remove Pd/C D->E F 6. Solvent Removal Evaporate Methanol under reduced pressure E->F G 7. Purification Column Chromatography (Silica gel, e.g., Ethyl Acetate/Hexane gradient) F->G H 8. Final Product High-purity this compound G->H

Caption: Workflow for the synthesis and purification of MAP.

Step-by-Step Methodology
  • Reaction Setup: In a hydrogenation vessel, dissolve Methyl 3-(4-nitrophenyl)propanoate (1 equivalent) in methanol. The solvent choice is crucial as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 1-5 mol% relative to the substrate). The vessel is then sealed.

    • Rationale: Pd/C is a highly efficient and reusable catalyst for the reduction of nitro groups. It provides a high surface area for the reaction to occur.

  • Hydrogenation: Purge the vessel with nitrogen gas to remove oxygen, then introduce hydrogen gas (H₂). Pressurize the vessel (e.g., to 50 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Causality: Celite is a diatomaceous earth filter aid that prevents the fine catalyst particles from clogging the filter paper and ensures complete removal.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol, yielding the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Application Focus 1: Synthesis of High-Performance Polyamides

The primary amine of MAP readily undergoes polycondensation with dicarboxylic acid chlorides to form polyamides. The resulting polymers contain both amide linkages, which provide strength and thermal stability through hydrogen bonding, and ester side chains, which can be used for post-polymerization modification or to enhance solubility.

Reaction Scheme: Polyamide Formation

cluster_reaction Polyamide Synthesis via Polycondensation Monomer1 n H₂N-Ar-R-COOCH₃ (MAP) Polymer -[HN-Ar-R-COOCH₃-OC-Ar'-CO]n- (Polyamide) Monomer1->Polymer Polycondensation (Base, Solvent) Monomer2 n ClOC-Ar'-COCl (Diacid Chloride) Monomer2->Polymer Plus1 + Byproduct + 2n HCl

Caption: General scheme for polyamide synthesis from MAP.

Protocol 2: Synthesis of a Polyamide from MAP and Terephthaloyl Chloride

This protocol describes a low-temperature solution polymerization, a method that is effective for producing high molecular weight aromatic polyamides.

  • Monomer Preparation: Dry the this compound (MAP) in a vacuum oven before use. Ensure the terephthaloyl chloride is pure (recrystallized or distilled if necessary).

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add MAP (1 equivalent) and an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc). Add a base, such as triethylamine (2.2 equivalents), to the solution.

    • Rationale: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acid chloride. The base is essential to neutralize the HCl gas produced during the reaction, driving the equilibrium towards polymer formation.

  • Polymerization: Cool the stirred solution to 0°C using an ice bath. Add terephthaloyl chloride (1 equivalent) portion-wise as a solid or as a solution in the same solvent.

    • Causality: The slow, portion-wise addition at low temperature helps to control the exothermic reaction and promotes the formation of long polymer chains rather than oligomers.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for several hours (e.g., 12-24 hours). The viscosity of the solution will increase significantly as the polymer forms.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent, such as methanol or water, with vigorous stirring.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash it thoroughly with water and then with methanol to remove any unreacted monomers, base hydrochloride salt, and residual solvent.

  • Drying: Dry the final polyamide product in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

Application Focus 2: Synthesis of Soluble Polyimides

Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis typically involves a two-step process. First, the amine monomer reacts with a dianhydride to form a soluble poly(amic acid) precursor. This precursor is then converted to the final polyimide through thermal or chemical imidization. The flexible side chain of MAP can enhance the solubility of the resulting polyimide, a common challenge for this class of polymers.

Reaction Scheme: Two-Step Polyimide Synthesis

cluster_polyimide Two-Step Polyimide Synthesis Monomers MAP + Dianhydride in Polar Solvent (e.g., NMP) PAA Step 1: Poly(amic acid) Formation (Soluble Precursor) Monomers->PAA Room Temp Imide Step 2: Imidization (Heat or Chemical Agent) PAA->Imide Polyimide Final Polyimide Product + H₂O Imide->Polyimide

Caption: The two-step process for polyimide synthesis.

Protocol 3: Synthesis of a Polyimide from MAP and Pyromellitic Dianhydride (PMDA)
  • Reagent Purity: Ensure both MAP and PMDA are of high purity and thoroughly dried, as moisture will interfere with the reaction.

  • Poly(amic acid) Synthesis: In a flame-dried, nitrogen-purged flask, dissolve MAP (1 equivalent) in an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

  • Dianhydride Addition: Cool the solution to 0°C. Slowly add solid PMDA (1 equivalent) in small portions to the stirred solution. Maintain the temperature below 5°C.

    • Rationale: This step is highly exothermic. Maintaining a low temperature is critical to prevent premature imidization and to control the molecular weight of the poly(amic acid).

  • Precursor Formation: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours under nitrogen. A significant increase in viscosity indicates the formation of the high molecular weight poly(amic acid).

  • Imidization (Chemical Method):

    • Add a dehydrating agent, such as acetic anhydride (2-4 equivalents), and a catalyst, such as pyridine (1 equivalent), to the poly(amic acid) solution.

    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 50°C) for several hours to complete the cyclization to the imide.

    • Causality: The acetic anhydride acts as a water scavenger, while pyridine catalyzes the ring-closing reaction. This method is often faster and proceeds at lower temperatures than thermal imidization.

  • Polymer Isolation: Precipitate the resulting polyimide by pouring the reaction mixture into a non-solvent like methanol.

  • Purification and Drying: Filter the polymer, wash it extensively with methanol, and dry it in a vacuum oven.

Polymer Characterization: Validating Synthesis and Properties

Characterization is a non-negotiable step to confirm the chemical structure, molecular weight, and thermal properties of the synthesized polymers. This feedback is essential for optimizing reaction conditions and understanding structure-property relationships.

TechniqueInformation ObtainedPurpose in this Context
FTIR Spectroscopy Presence of functional groups (e.g., amide, imide, ester).Confirms the successful formation of amide or imide linkages and the disappearance of amine/anhydride starting materials.
NMR Spectroscopy Detailed chemical structure and monomer incorporation.Verifies the polymer's chemical structure and purity.
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI).Determines the success of the polymerization in achieving high molecular weight, which is crucial for good mechanical properties.[3]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg).[3]Measures the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. This is a key indicator of the material's service temperature.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature (Td).Assesses the polymer's performance at high temperatures by measuring weight loss as a function of temperature.[4]

Conclusion and Future Perspectives

This compound is a highly valuable monomer for creating tailor-made polymers. The protocols and principles outlined in this guide demonstrate its utility in synthesizing advanced polyamides and polyimides with potentially enhanced solubility and processability. The ester functionality on the side chain opens up further avenues for research, including post-polymerization modification to introduce new properties or to develop cross-linkable materials. Future work could focus on copolymerization of MAP with other diamines to fine-tune thermal and mechanical properties, or on the hydrolysis of the ester group to create novel ion-containing polymers for membrane or biomedical applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2000). The synthesis and characterization of polyimide homopolymers based on 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane. Retrieved from [Link]

  • ResearchGate. (2010). Polyamides Obtained by Direct Polycondesation of 4-[4-[9-[4-(4-Aminophenoxy)-3-methyl-phenyl] fluoren-9-YL]-2-methyl-phenoxy]aniline with Dicarboxylic Acids Based on a Diphenyl-Silane Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Polymer Analysis and Characterization. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of poly(ester imide) copolymers from 3,3′,4,4′‐biphenyltetracarboxylic dianhydride, 2,2′‐bis(trifluoromethyl)benzidine, and 4‐aminophenyl‐4′‐aminobenzoate. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Methyl 3-(4-aminophenyl)propanoate using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(4-aminophenyl)propanoate is a chemical intermediate and a potential process-related impurity or degradant in the synthesis of various active pharmaceutical ingredients (APIs). As a primary aromatic amine, its presence, even at trace levels, is of significant concern due to the potential toxicological risks associated with this class of compounds. Regulatory bodies, such as the FDA and EMA, mandate strict control over such impurities. Therefore, a highly sensitive, specific, and robust analytical method is crucial for its accurate quantification in drug substances and products to ensure patient safety and meet regulatory requirements.

This application note presents a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method has been developed and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose in a regulated pharmaceutical environment.[1][2][3]

Method Selection Rationale: The Case for LC-MS/MS

While several analytical techniques can be employed for the quantification of small organic molecules, LC-MS/MS was selected for its superior performance characteristics for this specific application.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a common technique in quality control laboratories. However, its sensitivity might be insufficient for detecting trace-level impurities. Furthermore, its specificity can be compromised by co-eluting matrix components that share similar chromophores, leading to potentially inaccurate results.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent sensitivity and specificity. However, this compound, with its polar amine and ester functional groups, has limited volatility and may require derivatization prior to analysis to improve its chromatographic behavior.[4][5] This additional step can introduce variability and complexity to the workflow.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides the optimal combination of sensitivity and specificity for this analyte.[6][7] The chromatographic separation provided by HPLC resolves the analyte from bulk matrix components, while the mass spectrometer offers two levels of mass filtering. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, the method achieves exceptional selectivity and can quantify the analyte at very low concentrations, even in complex matrices, without the need for derivatization.[8][9]

Experimental Workflow: From Sample to Result

The overall analytical workflow is designed for efficiency and accuracy, encompassing sample preparation, instrumental analysis, and data processing.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting A Weigh API or Drug Product Sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Vortex & Sonicate to Dissolve B->C D Filter through 0.22 µm Syringe Filter C->D E Inject into LC-MS/MS System D->E F Chromatographic Separation (Reversed-Phase C18 Column) E->F G Ionization (ESI+) & Mass Analysis (MRM) F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Calculate Concentration in Sample I->J K Report Final Result J->K

Caption: High-level workflow for the quantification of this compound.

Detailed Analytical Protocol

Materials and Reagents
  • Reference Standard: this compound, purity ≥95%[10][11]

  • Solvents: Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Methanol (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade)

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

Preparation of Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution using a 50:50 (v/v) acetonitrile/water mixture to prepare calibration standards at concentrations ranging from 0.1 ng/mL to 100 ng/mL (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Sample Preparation
  • Drug Substance/Product: Accurately weigh a sample amount equivalent to 100 mg of the API into a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of 50:50 (v/v) acetonitrile/water, then vortex and sonicate for 15 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to return to room temperature and dilute to volume with the same solvent. This yields a sample concentration of 1 mg/mL.

  • Filtration: Filter an aliquot of the solution through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

LC-MS/MS Instrumental Conditions
Parameter Condition
LC System UPLC/HPLC System
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program 5% B to 95% B in 5 min, hold for 2 min, return to initial in 0.5 min, re-equilibrate for 2.5 min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Rationale for Parameter Selection:

  • A C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds.[12]

  • Formic acid is added to the mobile phase to promote protonation of the analyte's primary amine group, which is essential for efficient ionization in positive ESI mode.[13]

  • A gradient elution ensures that the analyte is eluted with a good peak shape and that any more hydrophobic components are washed from the column efficiently.

  • MRM mode is used for its unparalleled sensitivity and selectivity, which is critical for impurity analysis.[8][9]

Mass Spectrometry - MRM Transitions

For this compound (MW: 179.22), the protonated molecule [M+H]⁺ is m/z 180.2. This precursor ion is fragmented in the collision cell to produce characteristic product ions.

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Collision Energy (eV) Purpose
This compound180.2120.10.05015Quantifier
This compound180.293.10.05025Qualifier

Rationale:

  • The transition 180.2 -> 120.1 likely corresponds to the loss of the methyl propanoate side chain fragment, which is a stable and abundant fragment, making it ideal for quantification.

  • The transition 180.2 -> 93.1 likely corresponds to the further fragmentation to the aniline cation, serving as a qualifier ion to confirm the analyte's identity. The ratio of the quantifier to qualifier peak areas should remain constant across standards and samples.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3][14]

Validation_Workflow cluster_main ICH Q2(R2) Method Validation Specificity Specificity (Blank, Spiked Sample) Conclusion Method is Validated Specificity->Conclusion Linearity Linearity & Range (Calibration Curve) Linearity->Conclusion Accuracy Accuracy (% Recovery of Spiked Samples) Accuracy->Conclusion Precision Precision (Repeatability & Intermediate) Precision->Conclusion Limits LOD & LOQ (S/N Ratio or Std. Dev.) Limits->Conclusion Robustness Robustness (Varied Flow, Temp, pH) Robustness->Conclusion Validation Validation Start Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->Limits Validation->Robustness

Caption: Logical workflow for analytical method validation based on ICH guidelines.

Validation Parameters and Acceptance Criteria
Parameter Procedure Acceptance Criteria
Specificity Analyze blank diluent, a placebo sample (if applicable), and a sample spiked with the analyte and known impurities.No interfering peaks at the retention time of the analyte.[1][14]
Linearity & Range Analyze calibration standards at a minimum of 5 concentration levels across the desired range (e.g., 0.1 to 100 ng/mL).Correlation coefficient (r²) ≥ 0.995.[9]
Accuracy Analyze samples spiked with the analyte at three concentration levels (e.g., low, medium, high) in triplicate. Calculate the percent recovery.Mean recovery between 80.0% and 120.0% at each level.[1]
Precision Repeatability (Intra-assay): Six replicate injections of a standard solution. Intermediate Precision: Analysis performed by a different analyst on a different day.Relative Standard Deviation (RSD) ≤ 15.0%.[8]
Limit of Quantitation (LOQ) Determined as the lowest concentration on the calibration curve that meets accuracy and precision criteria. Typically Signal-to-Noise (S/N) ratio ≥ 10.RSD ≤ 20.0% and recovery between 80.0% - 120.0%.
Limit of Detection (LOD) Estimated from the S/N ratio of the lowest detected standard. Typically S/N ratio ≥ 3.Analyte is reliably detected.
Robustness Introduce small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters remain within acceptable limits; results are not significantly affected.

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of this compound. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and specificity, meeting the stringent requirements outlined in ICH guidelines.[1][2] The low limit of quantitation makes it highly suitable for the trace-level analysis required for impurity testing in pharmaceutical quality control. This validated protocol provides researchers, scientists, and drug development professionals with a reliable tool to ensure the safety and quality of pharmaceutical products.

References

  • Kannan, K., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

  • Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]

  • Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(p-Aminophenyl)propionic acid on Newcrom R1 HPLC column. [Link]

  • Agilent Technologies. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytic. [Link]

  • Alcaide-García, J., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(2), M1653. [Link]

  • Skopalová, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 187-194. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Hong, S., et al. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Chromatographia, 78, 1095-1102. [Link]

  • Al-Qaim, F. F., et al. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Molecules, 29(16), 3793. [Link]

  • Santos, L., et al. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

  • Popa, D. S., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

  • Janbaz, K. H., et al. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Dhanalakshmi, A., & Manavalan, R. (n.d.). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. [Link]

  • Clark, C. R., et al. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology. [Link]

  • U.S. Environmental Protection Agency. (1998). Analytical Methods for the Determination of Pollutants in Pharmaceutical Manufacturing Industry Wastewater. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. [Link]

  • Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-aminophenyl)propanoate is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring a primary aromatic amine and a methyl ester, makes it a versatile building block for the introduction of a substituted aminophenylpropyl moiety. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.

This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a robust and scalable two-step synthetic route. The protocols and methodologies presented herein are grounded in established chemical principles and are designed to be adaptable to various production scales.

Synthetic Strategy Overview

The recommended synthetic pathway for the large-scale production of this compound involves a two-step process:

  • Fischer Esterification: The synthesis commences with the acid-catalyzed esterification of 3-(4-nitrophenyl)propanoic acid with methanol to yield Methyl 3-(4-nitrophenyl)propanoate.

  • Catalytic Hydrogenation: The subsequent reduction of the nitro group of Methyl 3-(4-nitrophenyl)propanoate via catalytic hydrogenation affords the final product, this compound.

This approach is advantageous for large-scale production due to the relatively low cost of starting materials, the high efficiency of each step, and the use of well-established and scalable reaction conditions.

Synthesis_Overview Start 3-(4-nitrophenyl)propanoic acid Intermediate Methyl 3-(4-nitrophenyl)propanoate Start->Intermediate Fischer Esterification (Methanol, H₂SO₄) Final This compound Intermediate->Final Catalytic Hydrogenation (H₂, Pd/C)

Caption: Overall synthetic scheme for this compound.

Part 1: Large-Scale Synthesis of Methyl 3-(4-nitrophenyl)propanoate via Fischer Esterification

The first stage of the synthesis focuses on the esterification of 3-(4-nitrophenyl)propanoic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation, particularly on a large scale.[1][2] The reaction involves treating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Principle of the Reaction

The Fischer esterification is an equilibrium-controlled reaction.[2][3] To drive the reaction towards the formation of the ester, it is crucial to either use a large excess of one of the reactants (typically the alcohol) or to remove the water formed during the reaction. For large-scale synthesis, using an excess of methanol is often the most practical approach as it also serves as the solvent.

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Charge Reactor with 3-(4-nitrophenyl)propanoic acid and Methanol B Add Sulfuric Acid (catalyst) A->B C Heat to Reflux B->C D Monitor Reaction Progress (TLC/HPLC) C->D E Cool Reaction Mixture D->E F Neutralize with Base E->F G Remove Methanol (Distillation) F->G H Extract with Organic Solvent G->H I Wash and Dry Organic Layer H->I J Concentrate to yield crude product I->J K Recrystallization or Distillation J->K

Caption: Workflow for the Fischer Esterification of 3-(4-nitrophenyl)propanoic acid.

Detailed Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
3-(4-nitrophenyl)propanoic acid195.171000.512
Methanol32.0450015.6
Sulfuric Acid (98%)98.0850.051
Sodium Bicarbonate84.01As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reactor Setup: Charge a suitable glass-lined reactor with 3-(4-nitrophenyl)propanoic acid (100 kg, 0.512 kmol) and methanol (500 kg, 15.6 kmol).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (5 kg, 0.051 kmol) to the stirred mixture. An exothermic reaction will occur, and the temperature should be controlled.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess sulfuric acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

    • Remove the bulk of the methanol by distillation under reduced pressure.

    • To the remaining residue, add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-(4-nitrophenyl)propanoate.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure product.

Part 2: Large-Scale Synthesis of this compound via Catalytic Hydrogenation

The reduction of the aromatic nitro group is a critical step and is efficiently achieved by catalytic hydrogenation. This method is widely used in industrial processes due to its high yield, clean conversion, and the ease of removal of the catalyst by filtration.[4]

Principle of the Reaction

Catalytic hydrogenation involves the use of a catalyst, typically a precious metal such as palladium or platinum on a solid support, to facilitate the reaction between molecular hydrogen and the nitro compound. The reaction is highly exothermic and requires careful temperature control to ensure safety and prevent side reactions.[5]

Catalytic_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Charge Autoclave with Methyl 3-(4-nitrophenyl)propanoate and Solvent B Add Pd/C catalyst A->B C Pressurize with Hydrogen B->C D Heat and Stir C->D E Monitor Hydrogen Uptake and Reaction Progress (TLC/HPLC) D->E F Cool and Depressurize E->F G Filter to remove catalyst F->G H Concentrate the filtrate G->H I Recrystallization or Distillation H->I

Caption: Workflow for the Catalytic Hydrogenation of Methyl 3-(4-nitrophenyl)propanoate.

Detailed Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
Methyl 3-(4-nitrophenyl)propanoate209.191000.478
10% Palladium on Carbon (Pd/C)-1-2-
Methanol32.0450015.6
Hydrogen Gas2.02As needed-

Procedure:

  • Reactor Setup: In a high-pressure autoclave, charge a solution of Methyl 3-(4-nitrophenyl)propanoate (100 kg, 0.478 kmol) in methanol (500 kg).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1-2 kg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Seal the autoclave and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 50-100 psi.

    • Heat the mixture to 40-50 °C with vigorous stirring.

    • The reaction is exothermic, and cooling may be required to maintain the desired temperature.

  • Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when the hydrogen uptake ceases. Confirm the completion of the reaction by TLC or HPLC.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a bed of celite to remove the palladium catalyst.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system to afford the final product in high purity.

Quality Control and Analytical Methods

For large-scale synthesis, robust analytical methods are essential for monitoring reaction progress, ensuring product quality, and meeting regulatory requirements.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To monitor the disappearance of starting materials and the formation of products in both reaction steps. To determine the purity of the final product and quantify any impurities.
Gas Chromatography (GC) An alternative to HPLC for purity assessment, especially for volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the intermediate and the final product.
Mass Spectrometry (MS) To confirm the molecular weight of the intermediate and the final product.
Infrared (IR) Spectroscopy To monitor the disappearance of the nitro group (strong absorbances around 1520 and 1340 cm⁻¹) and the appearance of the amine group (N-H stretching around 3300-3500 cm⁻¹).

A validated stability-indicating HPLC method is recommended for the final product release, capable of separating the API from any process-related impurities and degradation products.[6]

Safety Considerations

  • Fischer Esterification:

    • Concentrated sulfuric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE).

    • The reaction is performed at reflux, so a well-ventilated area and proper condenser setup are necessary.

  • Catalytic Hydrogenation:

    • Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction must be carried out in a properly designed and maintained high-pressure reactor (autoclave).

    • Palladium on carbon is pyrophoric when dry and should be handled with care, preferably as a wet paste.

    • The reduction of nitro compounds is a highly exothermic process, and careful temperature control is crucial to prevent runaway reactions.[5][7]

References

  • ACS GCI Pharmaceutical Roundtable. Nitro Reduction. [Link]

  • Environmental Protection Agency. III Analytical Methods. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds?. [Link]

  • CIPAC. Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • University of Calgary. Experiment 10: Fischer Esterification. [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]

  • PubChem. This compound. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • MIT Open Access Articles. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. [Link]

  • Green Chemistry (RSC Publishing). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. [Link]

  • ResearchGate. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]

Sources

reaction mechanism of Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis and Mechanistic Pathways of Methyl 3-(4-aminophenyl)propanoate

Abstract

This compound is a valuable bifunctional molecule, incorporating both a primary aniline and a methyl ester, making it a versatile building block in the synthesis of pharmaceuticals and advanced materials. This application note provides a comprehensive guide to a robust and widely applicable two-step synthesis of this compound. We will first detail the acid-catalyzed Fischer esterification of 3-(4-nitrophenyl)propanoic acid to yield the nitro-intermediate, followed by a detailed protocol for the catalytic hydrogenation of the nitro group to the target aniline. The underlying reaction mechanisms for both transformations are discussed in depth, supported by peer-reviewed literature, to provide researchers with a causal understanding of the experimental choices and process parameters.

Introduction

The synthesis of substituted anilines is a cornerstone of modern organic chemistry, particularly within drug discovery, as the aniline moiety is a key pharmacophore in numerous therapeutic agents. The title compound, this compound, offers synthetic chemists a strategic advantage by providing two distinct reactive handles: the nucleophilic amino group and the electrophilic ester. The amino group can be readily modified through acylation, alkylation, or diazotization, while the ester can undergo hydrolysis, amidation, or reduction. This application note delineates a common and reliable synthetic sequence beginning with the commercially available 3-(4-nitrophenyl)propanoic acid. This approach leverages two of the most fundamental and high-yielding transformations in organic synthesis: Fischer esterification and the reduction of an aromatic nitro group.

Part 1: Synthesis of Methyl 3-(4-nitrophenyl)propanoate via Fischer Esterification

The first step in the synthetic sequence is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and economical method for this purpose, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2]

Reaction Mechanism: Fischer Esterification

The Fischer esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[3][4] The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This initial step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[4]

  • Nucleophilic Attack: A molecule of the alcohol (methanol in this case) acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a good leaving group (water).[4]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.[4]

To drive the reaction toward the product side, Le Châtelier's principle is exploited by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing the water as it is formed.[2][4]

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification

This protocol outlines the synthesis of Methyl 3-(4-nitrophenyl)propanoate.

Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Role
3-(4-Nitrophenyl)propanoic acid195.1610.0 g51.2Starting Mat.
Methanol (Anhydrous)32.04150 mL-Reagent/Solv.
Sulfuric Acid (Conc., 98%)98.082.0 mL~37.6Catalyst
Saturated Sodium Bicarbonate (aq.)-As needed-Quenching
Brine (Saturated NaCl aq.)-As needed-Washing
Ethyl Acetate-As needed-Extraction
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-Drying Agent

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-nitrophenyl)propanoic acid (10.0 g, 51.2 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL). Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the solution while stirring. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: After the reaction is complete, allow the flask to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution), and finally with brine (1 x 50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, Methyl 3-(4-nitrophenyl)propanoate, typically as a pale yellow oil or solid.[5]

  • Purification (Optional): The product is often of sufficient purity for the next step. If required, purification can be achieved by column chromatography on silica gel or recrystallization.

Part 2: Synthesis of this compound via Catalytic Hydrogenation

The reduction of an aromatic nitro group to a primary amine is a pivotal transformation. Catalytic hydrogenation is one of the most efficient and clean methods to achieve this, offering high yields and selectivity.[6]

Reaction Mechanism: Catalytic Reduction of Nitroarenes

The catalytic hydrogenation of nitroarenes is a heterogeneous catalytic process that occurs on the surface of a metal catalyst, most commonly palladium on carbon (Pd/C).[6] While the exact surface mechanism can be complex, the widely accepted pathway, first proposed by Haber, involves a stepwise reduction of the nitro group.[7]

  • Adsorption: Both the nitroarene and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced. The process is believed to proceed through a nitroso (-NO) intermediate, followed by a hydroxylamine (-NHOH) intermediate.[6][7]

  • Final Reduction: The hydroxylamine intermediate is further reduced, involving the cleavage of the N-O bond and subsequent hydrogenation to form the final aniline (-NH₂) product.[6][8]

  • Desorption: The final product, this compound, desorbs from the catalyst surface, freeing the active sites for another catalytic cycle.

This pathway is often referred to as the "direct" hydrogenation route. An alternative "condensation" route, where intermediates can react with each other, is also possible but is generally less favored under typical catalytic hydrogenation conditions.[7]

Nitro_Reduction Figure 2: Simplified Mechanism of Nitroarene Reduction cluster_surface Palladium Catalyst Surface Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso - H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2[H] Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline + 2[H] - H₂O H2 H₂ (gas) H2->Nitro + 2[H]

Caption: Stepwise reduction of a nitroarene on a catalyst surface.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of Methyl 3-(4-nitrophenyl)propanoate to the target amine.

Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Role
Methyl 3-(4-nitrophenyl)propanoate209.1910.0 g47.8Starting Mat.
Palladium on Carbon (10 wt. % Pd)-500 mg-Catalyst
Methanol or Ethyl Acetate-150 mL-Solvent
Hydrogen (H₂) Gas2.021 atm (balloon) or Parr-Reducing Agent
Celite®-As needed-Filter Aid

Procedure

  • Reaction Setup: In a heavy-walled hydrogenation flask or a Parr shaker vessel, dissolve Methyl 3-(4-nitrophenyl)propanoate (10.0 g, 47.8 mmol) in methanol or ethyl acetate (150 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (500 mg) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C is flammable, especially when dry or in the presence of flammable solvents and hydrogen.

  • Hydrogenation: Seal the vessel. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure) at room temperature. The reaction is typically complete within 2-4 hours. Progress can be monitored by TLC, observing the disappearance of the starting material.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent (methanol or ethyl acetate) to recover any adsorbed product. Caution: Do not allow the filtered catalyst to dry on the filter paper, as it can ignite in air. Quench the catalyst-Celite pad with water.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield this compound, which is often a solid or oil that solidifies upon standing.[9] The product is typically of high purity and may not require further purification.

Overall Synthetic Workflow

The two-step process provides a reliable and scalable route to the target compound.

Caption: High-level workflow for the synthesis.

Conclusion

This application note has detailed a robust, two-step synthesis for this compound, a valuable synthetic intermediate. By providing in-depth mechanistic discussions for both the Fischer esterification and the catalytic hydrogenation of the nitroarene precursor, we aim to equip researchers with the foundational knowledge to not only execute these protocols successfully but also to adapt and troubleshoot them as needed. The protocols described are scalable and utilize common laboratory reagents and techniques, making them accessible for a wide range of applications in pharmaceutical and materials science research.

References

  • The mechanism for the reduction of nitrobenzene to aniline. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • St-Onge, B., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved January 5, 2026, from [Link]

  • Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. Retrieved January 5, 2026, from [Link]

  • Wang, X., et al. (2023). Insights into the Mechanism of Nitrobenzene Reduction to Aniline by Phosphomolybdic Acid Supported TM1 Single-Atom Catalysts. Inorganic Chemistry. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 5, 2026, from [Link]

  • Chemical Synthesis Database. (2025). methyl 3-(4-amino-6-phenyl-1,3,5-triazin-2-yl)propanoate. Retrieved January 5, 2026, from [Link]

  • University of Missouri-St. Louis. (n.d.). The Fischer Esterification. Retrieved January 5, 2026, from [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules. Retrieved January 5, 2026, from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved January 5, 2026, from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved January 5, 2026, from [Link]

  • Orha, L., et al. (2012). Ni-based structured catalyst for selective 3-phase hydrogenation of nitroaromatics. EPFL Infoscience. Retrieved January 5, 2026, from [Link]

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Methyl 3-(4-aminophenyl)propanoate: A Versatile Scaffold for Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of contemporary drug discovery and development, the efficient construction of complex molecular architectures is paramount. Methyl 3-(4-aminophenyl)propanoate emerges as a highly valuable and versatile building block, offering medicinal chemists a strategic entry point for the synthesis of a diverse array of pharmaceutical agents. Its structure is elegantly simple yet functionally rich, featuring a primary aromatic amine and a methyl ester, separated by a flexible propyl chain. This unique combination of functionalities allows for orthogonal chemical modifications, making it an ideal scaffold for generating libraries of compounds for lead optimization and for constructing targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in key synthetic transformations. We will delve into the mechanistic underpinnings of these reactions, offering not just a series of steps, but a deeper understanding of the chemical principles at play. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is the bedrock of successful and reproducible synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
CAS Number 35418-07-6[1]
Appearance Off-white to light brown solid or semi-solid[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]
Purity Typically ≥95%[3]

Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications: Gateway to Pharmaceutical Innovation

The true power of this compound lies in its ability to serve as a linchpin in the assembly of more complex molecules. The primary aromatic amine is a nucleophilic handle ripe for a variety of transformations, most notably amide bond formation and N-alkylation.

Application I: Amide Bond Formation - Forging the Peptide Linkage and Beyond

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The primary amine of this compound readily participates in amide coupling reactions with carboxylic acids, acyl chlorides, and other activated acyl species. This reaction is central to the synthesis of a vast number of pharmaceuticals and is a key step in the construction of PROTACs, where this building block can act as a linker, connecting a target-binding element to an E3 ligase ligand.[4][5]

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature, requiring high temperatures to drive off water.[6] To circumvent this, the carboxylic acid is "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a variety of coupling reagents.

Amide_Formation_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH R-COOH CouplingReagent Coupling Reagent (e.g., HATU, EDC) RCOOH->CouplingReagent Reaction ActiveEster Activated Intermediate (e.g., O-Acylisourea, Active Ester) CouplingReagent->ActiveEster Forms Amine This compound ActiveEster->Amine Reacts with Amide Amide Product Amine->Amide Nucleophilic Attack Reductive_Amination_Mechanism cluster_condensation Condensation cluster_reduction Reduction Amine This compound Aldehyde R-CHO Amine->Aldehyde + Imine Imine Intermediate Aldehyde->Imine Forms ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Imine->ReducingAgent Reacts with AlkylatedAmine N-Alkylated Product ReducingAgent->AlkylatedAmine Reduces PROTAC_Structure TargetLigand Target Protein Ligand Linker Linker (incorporating this compound) TargetLigand->Linker E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand

Sources

Application Notes & Protocols: The Versatility of Methyl 3-(4-aminophenyl)propanoate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifunctional Building Block

Methyl 3-(4-aminophenyl)propanoate is a bifunctional aromatic compound possessing both a primary amine (-NH₂) and a methyl ester (-COOCH₃) group. This unique "A-B" type molecular architecture, where 'A' and 'B' are different reactive functional groups, positions it as an exceptionally versatile monomer and intermediate for the synthesis of a wide array of advanced polymers and functional materials. The presence of the aromatic ring imparts rigidity and thermal stability to the resulting polymer backbones, while the propanoate linker provides a degree of flexibility.

This guide provides an in-depth exploration of the applications of this compound in materials science, focusing on the synthesis of high-performance polyamides and the construction of complex dendritic architectures. The protocols herein are designed to be robust and self-validating, with an emphasis on the rationale behind key experimental choices to empower researchers in their own material innovations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance Solid or Semi-solid
Storage Room temperature, inert atmosphere, protected from light
SMILES COC(=O)CCC1=CC=C(C=C1)N[1]
InChIKey LXHNQRGWWMORLQ-UHFFFAOYSA-N[1]

Application I: Synthesis of High-Performance Aromatic Polyamides

The most direct application of this compound is in the synthesis of polyamides. Polyamides are a class of polymers characterized by repeating amide linkages (-CO-NH-), which can form strong hydrogen bonds, leading to materials with excellent mechanical strength and thermal stability.[2][3] By reacting the amine group of our title compound with a dicarboxylic acid, a polyamide can be formed. The pendant methyl propanoate group can then be further functionalized or left as is to influence solubility and polymer chain packing.

Causality in Protocol Design: The Phosphorylation Method

Direct amidation between a carboxylic acid and an amine typically requires high temperatures that can degrade sensitive functional groups. The phosphorylation polycondensation method, pioneered by Yamazaki, is a highly efficient, low-temperature technique that activates the carboxylic acid group in situ using triphenyl phosphite (TPP) and pyridine.[4] This allows for the formation of high molecular weight polyamides under mild conditions, preserving the integrity of the polymer structure.

Workflow for Polyamide Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Polycondensation cluster_workup Isolation & Purification cluster_analysis Characterization Monomer This compound Flask Reaction Flask: NMP, Pyridine, LiCl Monomer->Flask Diacid Aromatic Dicarboxylic Acid (e.g., Terephthalic Acid) Diacid->Flask Activation Add TPP (Activator) Flask->Activation Add monomers to solvent Heating Heat to 105°C (3-4 hours) Activation->Heating Initiate reaction Precipitate Precipitate in Ethanol Heating->Precipitate Cool & pour Wash Wash with Hot Water & Ethanol Precipitate->Wash Dry Dry under Vacuum (100°C) Wash->Dry FinalPolymer Final Polyamide Dry->FinalPolymer

Caption: Workflow for Aromatic Polyamide Synthesis.

Protocol 1: Solution Polycondensation of this compound with Terephthalic Acid

Materials:

  • This compound (10 mmol, 1.79 g)

  • Terephthalic acid (10 mmol, 1.66 g)

  • N-methyl-2-pyrrolidone (NMP), anhydrous (40 mL)

  • Pyridine, anhydrous (12 mL)

  • Lithium chloride (LiCl), dried (2.8 g)

  • Triphenyl phosphite (TPP) (22 mmol, 5.76 mL)

  • Ethanol (1 L)

  • Deionized Water

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried overnight at 120°C and cooled under a nitrogen or argon atmosphere.

  • Reaction Setup: In a 100 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add terephthalic acid (10 mmol), dried LiCl (2.8 g), 20 mL of NMP, and pyridine (12 mL).

  • Dissolution: Stir the mixture at room temperature under a gentle nitrogen flow until all solids have completely dissolved. The LiCl is crucial for improving the solubility of the aromatic diacid and the resulting polyamide.[4]

  • Monomer Addition: Add this compound (10 mmol) and the remaining 20 mL of NMP to the flask.

  • Initiation: Rapidly add triphenyl phosphite (22 mmol) to the stirring solution. An increase in viscosity should be observed as polymerization begins.

  • Polymerization: Heat the reaction mixture to 105°C and maintain this temperature with vigorous stirring for 3-4 hours.

  • Isolation: Allow the viscous polymer solution to cool to room temperature. Slowly pour the solution into 1 L of ethanol while stirring. A fibrous polymer precipitate will form.

  • Purification: Collect the polymer by filtration. Wash the solid extensively with hot water and then with ethanol to remove residual NMP, pyridine, and lithium salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 100°C overnight to a constant weight.

Expected Characterization:

  • FTIR: Appearance of a strong amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

  • ¹H NMR (in DMSO-d₆): Broad peaks in the aromatic region (7-8 ppm) and a characteristic broad amide N-H peak (~10 ppm).

  • GPC/SEC (in THF or DMF with LiBr): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Application II: A Core Unit for Dendritic and Hyperbranched Polymers

Dendrimers are perfectly branched, monodisperse macromolecules with a central core, interior layers (generations), and a functionalized surface.[5] Their unique architecture makes them ideal for applications in drug delivery, catalysis, and sensing. This compound can serve as a valuable building block in the convergent synthesis of dendrons, which are wedge-shaped sections of a dendrimer that can be attached to a core in the final step.

Causality in Protocol Design: The Convergent Approach

The convergent synthesis strategy builds the dendrimer from the outside in.[5] This method offers significant advantages, including easier purification of intermediates at each step and precise control over the final structure, as defects are minimized. For our monomer, this involves protecting the amine group, modifying the ester, and then deprotecting the amine to create a focal point for further attachment.

Reaction Scheme for Dendron Synthesis

G Monomer This compound Protect Protect Amine (e.g., Boc Anhydride) Monomer->Protect BocMonomer Boc-Protected Monomer Protect->BocMonomer Hydrolysis Hydrolyze Ester (LiOH or KOH) BocMonomer->Hydrolysis AcidMonomer Boc-Protected Carboxylic Acid Hydrolysis->AcidMonomer Couple Couple with Diamine (e.g., Ethylenediamine) using EDC/HOBt AcidMonomer->Couple G1Dendron_Boc Generation-1 Dendron (Boc-Protected) Couple->G1Dendron_Boc Deprotect Deprotect Amine (TFA or HCl) G1Dendron_Boc->Deprotect G1Dendron_NH2 Generation-1 Dendron (Amine Focal Point) Deprotect->G1Dendron_NH2

Caption: Convergent synthesis of a G1 dendron.

Protocol 2: Convergent Synthesis of a First-Generation (G1) Dendron

This protocol outlines the initial steps for creating a dendron, which can be iteratively expanded to higher generations or coupled to a core.

Part A: Amine Protection and Ester Hydrolysis

  • Protection: Dissolve this compound (10 mmol) in tetrahydrofuran (THF, 50 mL). Add di-tert-butyl dicarbonate (Boc₂O, 11 mmol) and triethylamine (12 mmol). Stir at room temperature overnight. This protects the reactive amine group, allowing for selective modification of the ester.

  • Work-up: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1N HCl and brine, dry over MgSO₄, and concentrate to yield the Boc-protected monomer.

  • Hydrolysis: Dissolve the protected monomer in a 3:1 mixture of methanol and water. Add potassium hydroxide (2M solution, 15 mmol) and reflux the mixture for 3 hours.[6]

  • Acidification: Cool the solution, remove methanol under reduced pressure, and acidify the aqueous residue to pH 2-3 with 1N HCl. The carboxylic acid product will precipitate.

  • Isolation: Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and evaporate the solvent to yield the Boc-protected carboxylic acid intermediate.

Part B: Dendron Formation and Deprotection

  • Activation: Dissolve the Boc-protected carboxylic acid (10 mmol) in dry dichloromethane (DCM, 50 mL). Add N-Hydroxysuccinimide (NHS, 11 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 11 mmol). Stir at 0°C for 30 minutes to form the active NHS ester.

  • Coupling: In a separate flask, dissolve an excess of a diamine (e.g., ethylenediamine, 50 mmol) in DCM. Slowly add the activated ester solution to the diamine solution at 0°C and then allow it to warm to room temperature and stir overnight. The large excess of diamine minimizes the formation of cross-linked products.

  • Purification: Wash the reaction mixture with water to remove excess diamine and water-soluble byproducts. Purify the resulting Boc-protected G1-dendron by column chromatography.

  • Deprotection: Dissolve the purified dendron in DCM and add an excess of trifluoroacetic acid (TFA). Stir for 2-4 hours at room temperature to remove the Boc protecting group.

  • Final Product: Evaporate the solvent and TFA to yield the final G1-dendron with a reactive amine focal point, ready for coupling to a core or for the synthesis of the next generation.

Safety and Handling

This compound should be handled by technically qualified personnel in a well-ventilated fume hood.[7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • BenchChem. (2025). Application Notes and Protocols: Ring-Opening Polymerization of Methyl 3-Hydroxypropanoate Derivatives for Drug Development.
  • Singh, R. et al. (2012). Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. National Institutes of Health. Available at: [Link]

  • Kim, H. et al. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. RSC Advances. Available at: [Link]

  • ChemistryTuition. (2014). Synthesis of Polyamides. Available at: [Link]

  • Lozano-Pérez, A. A. et al. (2011). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • Jia, R. et al. (2024). Dimethyl 3,3′-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate (monomer M) was successfully synthesized from methyl 3-(4-hydroxyphenyl)propanoate... ResearchGate. Available at: [Link]

  • Jiang, Y. et al. (2016). Enzymatic Synthesis of Biobased Polyesters and Polyamides. PMC - PubMed Central. Available at: [Link]

  • Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (2026). This compound. Available at: [Link]

  • PubChem. (2026). Methyl 3-(3-aminophenyl)propanoate. Available at: [Link]

  • Ghaemy, M. et al. (2022). Properties and Applications of Polymers: A Mini Review. Polymers. Available at: [Link]

  • Abbasi, E. et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters. Available at: [Link]

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Application Notes & Protocols: Leveraging Methyl 3-(4-aminophenyl)propanoate for Advanced Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The covalent modification of biomolecules, or bioconjugation, is a foundational technology in modern chemical biology, diagnostics, and therapeutics. The field is continually driven by the need for robust, selective, and efficient chemical strategies that operate under biocompatible conditions. Methyl 3-(4-aminophenyl)propanoate is an emerging building block in this space, offering a versatile scaffold for the attachment of small molecules, peptides, and other functionalities to proteins and other biomolecules. Its core utility lies in the reactive potential of the aniline moiety, which can be selectively targeted through several distinct chemical pathways. This document provides an in-depth guide to the primary bioconjugation strategies employing this compound, complete with detailed protocols and the underlying chemical principles.

The structure of this compound, featuring a nucleophilic aromatic amine and a methyl ester, presents a dual functionality. The aniline group serves as the primary reactive handle for bioconjugation, while the methyl ester can be hydrolyzed to a carboxylic acid for further modifications or to alter the solubility and pharmacokinetic properties of the resulting conjugate. This guide will focus on the applications of the aniline group in bioconjugation.

I. Diazonium Salt-Mediated Azo Coupling to Tyrosine Residues

One of the most well-established methods for targeting aniline-containing molecules to proteins is through the formation of a diazonium salt, which then undergoes an electrophilic aromatic substitution with the electron-rich phenol side chain of tyrosine residues.[1] This "azo coupling" reaction is highly specific for tyrosine and results in a stable, colored azo linkage, which can also be useful for colorimetric quantification of the conjugation efficiency.

Mechanism of Action

The bioconjugation process via azo coupling involves two key steps. First, the aniline group of this compound is converted to a highly reactive diazonium salt in the presence of a nitrite source (e.g., sodium nitrite) under acidic conditions. This in situ generated diazonium salt is then introduced to the protein solution at a slightly alkaline pH, which deprotonates the phenolic hydroxyl group of tyrosine, activating it for electrophilic attack by the diazonium salt. The resulting azo bond is a stable covalent linkage.

Experimental Protocol: Azo Coupling of this compound to a Model Protein (e.g., Bovine Serum Albumin - BSA)

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 1 M

  • Borate buffer (0.1 M, pH 8.5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography columns (e.g., PD-10)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of the Diazonium Salt:

    • Dissolve this compound in 1 M HCl to a final concentration of 10 mM.

    • Cool the solution to 0-4°C in an ice bath.

    • Add an equimolar amount of a freshly prepared, chilled 10 mM solution of sodium nitrite (NaNO₂) dropwise while stirring.

    • Continue stirring on ice for 15-20 minutes. The resulting solution contains the reactive diazonium salt and should be used immediately.

  • Protein Conjugation:

    • Prepare a solution of BSA in cold borate buffer (0.1 M, pH 8.5) at a concentration of 10 mg/mL.

    • Slowly add the freshly prepared diazonium salt solution to the protein solution with gentle stirring. A typical starting molar excess of the diazonium salt to the protein is 20-50 fold.

    • Allow the reaction to proceed at 4°C for 2-4 hours. The solution may develop a yellow-orange color, indicative of azo bond formation.

  • Purification and Characterization:

    • Remove the excess, unreacted small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with PBS (pH 7.4).

    • Collect the protein-containing fractions.

    • The degree of labeling can be estimated by UV-Vis spectrophotometry by measuring the absorbance at the characteristic wavelength of the azo bond (typically around 350-450 nm) and the protein absorbance at 280 nm.

Causality Behind Experimental Choices:
  • Low Temperature: The diazotization reaction and the resulting diazonium salt are thermally unstable. Performing the reaction at 0-4°C minimizes decomposition.

  • Acidic Diazotization, Alkaline Coupling: Diazonium salt formation is efficient under acidic conditions, while the azo coupling to tyrosine requires a deprotonated phenoxide, which is favored at a pH above the pKa of the tyrosine hydroxyl group (~10), hence the use of a pH 8.5 buffer as a compromise between phenoxide formation and protein stability.

Workflow Diagram: Azo Coupling

Azo_Coupling_Workflow cluster_diazotization Step 1: Diazonium Salt Formation cluster_conjugation Step 2: Azo Coupling cluster_purification Step 3: Purification Aniline This compound NaNO2 NaNO2, HCl Aniline->NaNO2 0-4°C Diazonium Reactive Diazonium Salt NaNO2->Diazonium Protein Protein (with Tyrosine) Diazonium->Protein Immediate Use Conjugate Azo-Linked Bioconjugate Protein->Conjugate pH 8.5 SEC Size-Exclusion Chromatography Conjugate->SEC Purified_Conjugate Purified Bioconjugate SEC->Purified_Conjugate

Caption: Workflow for bioconjugation via azo coupling.

II. Oxidative Coupling of Anilines

A more recent and highly efficient strategy for aniline bioconjugation is oxidative coupling.[2][3] This method involves the use of a mild oxidant, typically sodium periodate (NaIO₄), to facilitate the coupling of anilines to other electron-rich aromatic systems, such as other anilines or o-aminophenols (which can be generated from tyrosine).[4] This reaction is rapid, proceeds under mild aqueous conditions, and is bioorthogonal, meaning it does not interfere with native biological functional groups.[3]

Mechanism of Action

In the presence of sodium periodate, the aniline nitrogen is oxidized, generating a reactive species that can undergo electrophilic addition to an electron-rich coupling partner. When coupling to another aniline or a substituted aminophenol, a stable, covalent C-N bond is formed. This reaction is notably fast, often reaching high conversions in minutes at room temperature.[2]

Experimental Protocol: Oxidative Coupling to a Protein Modified with a Second Aromatic Amine

This protocol assumes the target protein has been pre-functionalized with an accessible aniline or o-aminophenol group. For simplicity, we will describe the coupling of this compound to a protein containing a p-aminophenylalanine (pAF) residue, which can be incorporated using amber stop codon suppression techniques.

Materials:

  • This compound

  • Protein containing p-aminophenylalanine (pAF-Protein)

  • Sodium periodate (NaIO₄)

  • Phosphate buffer (0.1 M, pH 6.5)

  • Quenching solution (e.g., 1 M glycerol or sodium sulfite)

  • LC-MS system for analysis

Procedure:

  • Reaction Setup:

    • Dissolve the pAF-Protein in phosphate buffer (pH 6.5) to a concentration of 1-5 mg/mL.

    • Add this compound to the protein solution. A 10-20 fold molar excess is a good starting point.

    • Prepare a fresh solution of sodium periodate in the same buffer.

  • Initiation and Quenching:

    • Initiate the reaction by adding the sodium periodate solution to the protein-aniline mixture. A final concentration of 1-2 mM NaIO₄ is typically sufficient.

    • Allow the reaction to proceed at room temperature for 5-30 minutes.

    • Quench the reaction by adding an excess of the quenching solution to consume any remaining periodate.

  • Purification and Analysis:

    • Purify the conjugate using size-exclusion chromatography as described in the previous protocol.

    • Analyze the purified conjugate by LC-MS to confirm the mass increase corresponding to the addition of the this compound moiety.

Quantitative Data Summary
ParameterAzo CouplingOxidative Coupling
pH 8.5-9.06.5-7.4
Temperature 0-4°CRoom Temperature
Reaction Time 2-4 hours5-30 minutes
Typical Molar Excess 20-50x10-20x
Target Residue TyrosineEngineered anilines, Tyrosine-derived aminophenols
Workflow Diagram: Oxidative Coupling

Oxidative_Coupling_Workflow cluster_reaction Step 1: Reaction cluster_quenching Step 2: Quenching cluster_analysis Step 3: Purification & Analysis Aniline This compound Mixture Reaction Mixture Aniline->Mixture pAF_Protein pAF-Containing Protein pAF_Protein->Mixture NaIO4 NaIO4 NaIO4->Mixture Initiation Quenched_Mixture Quenched Reaction Mixture->Quenched_Mixture 5-30 min Quencher Quenching Agent Quencher->Quenched_Mixture Purification Purification (SEC) Quenched_Mixture->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: Workflow for bioconjugation via oxidative coupling.

III. Aniline as a Nucleophilic Catalyst in Bioconjugation

Beyond being a direct participant in bond formation, the aniline moiety can also serve as a powerful nucleophilic catalyst for other important bioconjugation reactions, most notably oxime and hydrazone ligations.[5][6] These reactions involve the formation of an imine-type bond between an aldehyde or ketone and an aminooxy or hydrazine group, respectively. While these ligations proceed at neutral pH, their rates can be slow. Aniline has been shown to significantly accelerate these reactions.[6]

Mechanism of Catalysis

Aniline acts as a nucleophilic catalyst by first reacting with the aldehyde or ketone to form a more reactive Schiff base intermediate. This intermediate is more susceptible to nucleophilic attack by the aminooxy or hydrazine group than the original carbonyl compound. The aniline is then regenerated, completing the catalytic cycle. This allows for efficient ligation at lower concentrations of reactants and under milder conditions.

Protocol: Aniline-Catalyzed Oxime Ligation on a Glycoprotein

This protocol describes the labeling of a glycoprotein after mild periodate oxidation of its sialic acid residues to generate aldehydes.

Materials:

  • Glycoprotein of interest

  • Sodium periodate (NaIO₄)

  • Aminooxy-functionalized probe (e.g., aminooxy-biotin)

  • Aniline (as a catalyst)

  • Labeling buffer (e.g., PBS, pH 6.7)

  • Quenching solution (e.g., glycerol)

Procedure:

  • Aldehyde Generation:

    • Dissolve the glycoprotein in ice-cold labeling buffer.

    • Add a solution of NaIO₄ to a final concentration of 1 mM.

    • Incubate on ice for 15-20 minutes in the dark.

    • Quench the reaction with an excess of glycerol.

    • Remove the excess reagents by buffer exchange.

  • Aniline-Catalyzed Ligation:

    • To the aldehyde-containing glycoprotein, add the aminooxy-probe (typically 100-500 µM) and aniline (as a catalyst, typically 5-10 mM).

    • Incubate at room temperature or 37°C for 1-2 hours.

  • Purification and Detection:

    • Purify the resulting conjugate to remove the excess probe and catalyst.

    • If an aminooxy-biotin probe was used, the labeled glycoprotein can be detected using streptavidin-conjugated reporters (e.g., fluorophores or enzymes).

Logical Relationship Diagram: Aniline Catalysis

Aniline_Catalysis Aldehyde Aldehyde on Protein Schiff_Base Reactive Schiff Base Intermediate Aldehyde->Schiff_Base + Aniline Aniline Aniline Catalyst Schiff_Base->Aldehyde - Aniline (Regenerated) Oxime_Conjugate Oxime-Linked Conjugate Schiff_Base->Oxime_Conjugate + Aminooxy Probe Aminooxy Aminooxy Probe Aminooxy->Oxime_Conjugate

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the purification of Methyl 3-(4-aminophenyl)propanoate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide practical, field-proven solutions to ensure the highest purity of your final compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing step-by-step protocols and the scientific rationale behind each recommendation.

Problem 1: Low yield after aqueous work-up and extraction.

Possible Cause: Incomplete extraction of the product from the aqueous layer, or loss of product due to emulsion formation. The amphiphilic nature of the molecule can sometimes lead to challenging separations.

Solution: Optimized Acid-Base Extraction Protocol

Acid-base extraction is a powerful technique for separating amines from neutral or acidic impurities.[1][2] However, the ester functionality in this compound is susceptible to hydrolysis under harsh acidic or basic conditions.[3][4][5] Therefore, the use of mild acidic and basic solutions is crucial.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash (to remove basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Wash with a dilute, weak acid such as 1 M ammonium chloride (NH₄Cl) solution. Avoid strong acids like concentrated HCl, which can lead to significant ester hydrolysis.

    • Gently invert the funnel to mix the layers, releasing pressure frequently. Vigorous shaking can lead to emulsions.

    • Allow the layers to separate and drain the aqueous layer. Repeat the wash once more.

  • Basic Wash (to remove acidic impurities):

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2] This is a weak base and is effective at neutralizing any remaining acidic impurities without significantly hydrolyzing the ester.

    • Again, mix gently and allow the layers to separate. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer and breaks up emulsions.

  • Drying and Concentration:

    • Drain the organic layer into a clean flask.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Causality Behind the Choices:

  • Weak Acid/Base: The use of NH₄Cl and NaHCO₃ provides a pH environment that is sufficient to protonate or deprotonate the respective impurities for their transfer into the aqueous layer, while minimizing the risk of hydrolyzing the methyl ester.[1]

  • Gentle Mixing: Prevents the formation of stable emulsions, which are common when dealing with compounds that have both polar and non-polar functionalities.

Problem 2: Presence of multiple spots on Thin Layer Chromatography (TLC) after initial purification.

Possible Cause: Co-elution of impurities with similar polarity to the product. This often indicates that a simple extraction is insufficient for achieving high purity.

Solution: Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[6] For this compound, silica gel is a suitable stationary phase.

Experimental Protocol:

  • TLC Analysis to Determine Solvent System:

    • Before running a column, it is essential to determine an appropriate eluent (solvent system) using TLC.

    • A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

    • Aim for an Rf value of 0.2-0.3 for the desired product on the TLC plate. This generally provides good separation on a column.

    • If the compound is streaking on the TLC plate, adding a small amount (0.5-1%) of triethylamine to the eluent can help to deactivate the acidic sites on the silica gel and improve the spot shape.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • Combine the fractions containing the pure product.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator.

Troubleshooting Logic for Column Chromatography:

G start Multiple Spots on TLC rf_check Is Rf of product between 0.2-0.3? start->rf_check adjust_polarity Adjust solvent polarity rf_check->adjust_polarity No streaking Is there streaking? rf_check->streaking Yes adjust_polarity->rf_check add_tea Add 0.5-1% Triethylamine to eluent streaking->add_tea Yes run_column Run Column Chromatography streaking->run_column No add_tea->run_column pure_product Pure Product run_column->pure_product

Caption: Troubleshooting logic for column chromatography.

Problem 3: Product oils out or fails to crystallize during recrystallization.

Possible Cause: The chosen solvent system is not ideal for inducing crystallization, or the presence of impurities is inhibiting crystal lattice formation.

Solution: Systematic Solvent Screening for Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[8] The key is to find a solvent or solvent mixture in which the product is soluble at high temperatures but insoluble at low temperatures.

Step-by-Step Protocol:

  • Single Solvent Screening:

    • Place a small amount of the product in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes, water) to each tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show solubility at room temperature. A suitable solvent will dissolve the compound upon heating.

    • Allow the heated solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a potentially good solvent.

  • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is often effective.

    • Dissolve the product in a minimal amount of a "good" solvent (in which it is highly soluble).

    • Slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the point of saturation).

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly. Crystals should form.

    • Common solvent pairs include ethyl acetate/hexanes, methanol/water, and dichloromethane/hexanes.

  • Inducing Crystallization:

    • If crystals do not form readily, try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Adding a seed crystal of the pure compound can also initiate crystallization.

Data on Common Recrystallization Solvents:

Solvent SystemPolarityComments
Ethyl Acetate / HexanesMedium / Non-polarA very common and effective pair for a wide range of organic compounds.
Methanol / WaterPolar / PolarGood for moderately polar compounds. The high polarity of water can act as an anti-solvent.
Dichloromethane / HexanesMedium / Non-polarUseful but be aware of the high volatility of dichloromethane.
TolueneNon-polarCan be a good choice for aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: The impurities will largely depend on the synthetic route. Common impurities could include:

  • Starting materials: Unreacted starting materials from the synthesis.

  • Side products: By-products from the reaction, such as products of N-alkylation or di-substituted products.

  • Hydrolysis product: 3-(4-aminophenyl)propanoic acid, resulting from the hydrolysis of the methyl ester.

Q2: How can I monitor the purity of my product during the purification process?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring purity.[9] A single spot on the TLC plate in several different solvent systems is a good indication of purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q3: My compound is an oil at room temperature. Can I still use recrystallization?

A3: If the compound is an oil at room temperature, it will not crystallize under normal conditions. In this case, column chromatography is the preferred method of purification. It is also worth confirming the identity and purity of your product by analytical methods such as NMR spectroscopy, as impurities can sometimes lower the melting point of a compound, causing it to be an oil.

Q4: What is the best way to store purified this compound?

A4: As an aromatic amine, this compound can be susceptible to oxidation, which can cause it to darken over time. It is best stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column Chromatography. Retrieved from [Link]

  • Science.gov. (n.d.). methyl ester hydrolysis: Topics by Science.gov. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Ikus, Y., et al. (n.d.). Extraction of Amino Acid Esters Using a Pillar[10]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. J-STAGE. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Acid hydrolysis of organic materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • European Patent Office. (2001, May 16). Method for extracting amino acid ester. EP 0474096 B2. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Supporting Information. (n.d.). Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • ResearchGate. (2015, February 12). What is the most polar solvent usable in silica gel chromatography?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Retrieved from [Link]

  • MDPI. (n.d.). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • PubMed. (2012, April 10). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

  • ResearchGate. (2025, August 5). TLC Profiling of Impurities of 1‐(3,4‐Methylenedioxyphenyl)‐2‐nitropropene an Intermediate in MDMA Synthesis. Influence of Sample Preparation Methods and Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Grafiati. (2025, June 4). Journal articles: 'TLC profiling'. Retrieved from [Link]

  • ResearchGate. (n.d.). Review Article Surfactant Modified/Mediated Thin-Layer Chromatographic Systems for the Analysis of Amino Acids. Retrieved from [Link]

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Technical Support Center: Synthesis of Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(4-aminophenyl)propanoate. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation. The information herein is grounded in established chemical principles and validated analytical practices to ensure scientific integrity and practical utility.

Introduction to Synthetic Strategies

The synthesis of this compound is primarily achieved through two robust and scalable methods:

  • Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction of 3-(4-aminophenyl)propanoic acid with methanol. The reaction is reversible, and its success hinges on effectively shifting the equilibrium towards the product.

  • Catalytic Hydrogenation: A common alternative route involves the reduction of a nitro precursor, typically Methyl 3-(4-nitrophenyl)propanoate, using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source.

This guide will address the common impurities and side reactions associated with both pathways.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols.

Fischer-Speier Esterification Route

Question 1: My final product shows a broad peak around 10-12 ppm in the 1H NMR spectrum, and the yield is lower than expected. What is the likely cause?

Answer:

This observation strongly suggests the presence of unreacted 3-(4-aminophenyl)propanoic acid. The broad peak in the 10-12 ppm region is characteristic of a carboxylic acid proton. The lower yield is a direct consequence of the incomplete conversion of the starting material.

Causality: The Fischer-Speier esterification is an equilibrium-controlled process.[1][2] The presence of water, a byproduct of the reaction, can hydrolyze the newly formed ester back to the carboxylic acid and alcohol, thus preventing the reaction from reaching completion.

Troubleshooting Protocol:

  • Water Removal: To drive the equilibrium towards the formation of the ester, water must be removed as it is formed. This can be achieved by:

    • Using a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as toluene.[3][4]

    • Employing a large excess of the alcohol (methanol) to act as both reactant and solvent, which shifts the equilibrium according to Le Chatelier's principle.[1]

  • Work-up Procedure: After the reaction, a basic wash can be employed to remove the unreacted carboxylic acid.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Question 2: I observe an unexpected peak in the GC-MS analysis with a mass corresponding to the dimer of the starting material or product. Why is this happening?

Answer:

The formation of dimeric impurities, though less common, can occur under harsh reaction conditions, particularly at elevated temperatures. This could involve intermolecular amide bond formation between the amino group of one molecule and the carboxylic acid/ester of another.

Causality: The amino group is nucleophilic and can potentially react with the activated carbonyl of the carboxylic acid or the ester, especially in the presence of an acid catalyst at high temperatures, leading to the formation of an amide-linked dimer.

Troubleshooting Protocol:

  • Temperature Control: Ensure the reaction is not overheated. Refluxing methanol (boiling point ~65 °C) should provide sufficient thermal energy without promoting significant side reactions.

  • Catalyst Choice: While strong mineral acids like sulfuric acid are effective, milder catalysts such as p-toluenesulfonic acid (p-TsOH) can sometimes offer better selectivity and reduce the incidence of side reactions.

  • Purification: These higher molecular weight impurities can typically be removed by column chromatography on silica gel.

Catalytic Hydrogenation Route

Question 3: My purified product has a pink or reddish hue, and I see complex aromatic signals in the 1H NMR that do not correspond to the starting material or the desired product. What are these impurities?

Answer:

A pink or reddish discoloration in the final product is often indicative of the presence of trace amounts of azo or azoxy compounds. These are formed as byproducts during the reduction of the nitro group.

Causality: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species.[5][6] These intermediates can undergo condensation reactions to form azo (R-N=N-R') and azoxy (R-N=N+(O-)-R') compounds, which are often colored. The accumulation of hydroxylamines is a known issue in catalytic hydrogenations of aromatic nitro compounds.[5]

Troubleshooting Protocol:

  • Catalyst and Reaction Conditions:

    • Ensure the catalyst is active and used in an appropriate amount.

    • Maintain a sufficient hydrogen pressure throughout the reaction to ensure complete reduction to the amine.

    • The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines and subsequent formation of azo/azoxy byproducts.[5]

  • Purification:

    • Column chromatography is an effective method for removing these colored impurities.[7] Due to the increased polarity of the desired amine compared to the starting nitro compound, the product will elute later.

    • Recrystallization from a suitable solvent system can also be effective in obtaining a pure, colorless product.

Question 4: My reaction seems to stall, and TLC analysis shows the presence of both the starting nitro compound and the final amine product, along with some intermediate spots. How can I drive the reaction to completion?

Answer:

The stalling of the reaction can be due to catalyst deactivation or insufficient hydrogen supply. The presence of intermediates on TLC further supports incomplete reduction.

Causality: The catalyst surface can be "poisoned" by the product amine, which may adsorb more strongly than the starting nitro compound, thereby reducing the reaction rate.[8] Additionally, if the hydrogen supply is not adequate, the reaction may not proceed to completion.

Troubleshooting Protocol:

  • Catalyst Management:

    • If the reaction has stalled, carefully filter the mixture to remove the old catalyst and add a fresh batch.

    • Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.

  • Hydrogen Supply:

    • Ensure the reaction vessel is properly sealed and that there is a continuous supply of hydrogen at the appropriate pressure.

    • For reactions at atmospheric pressure, a hydrogen balloon can be used, but for larger scales, a pressurized hydrogenation apparatus is recommended.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol are commonly used and are generally effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route:

  • Fischer Esterification:

    • Unreacted 3-(4-aminophenyl)propanoic acid

    • Water

    • Residual acid catalyst

  • Catalytic Hydrogenation:

    • Unreacted Methyl 3-(4-nitrophenyl)propanoate

    • Partially reduced intermediates (e.g., nitroso and hydroxylamine derivatives)

    • Azo and azoxy condensation byproducts

Q2: Which analytical techniques are best for identifying these impurities?

A2: A combination of techniques is recommended for comprehensive impurity profiling:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Excellent for identifying and quantifying unreacted starting materials and major byproducts. The chemical shifts of common laboratory solvents and impurities are well-documented.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile impurities. It can be used to detect residual solvents and byproducts.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from non-volatile impurities, such as unreacted carboxylic acid or dimeric byproducts.[12]

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the reaction and getting a qualitative assessment of the product's purity.

Q3: What are the key physical and chemical properties of this compound and its common impurities?

A3: The table below summarizes the key properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compound C10H13NO2179.22[13]Solid or Semi-solid
3-(4-aminophenyl)propanoic acidC9H11NO2165.19Solid
Methyl 3-(4-nitrophenyl)propanoateC10H11NO4209.20Solid
4,4'-azoxybis(methyl 3-phenylpropanoate) (Example byproduct)C20H22N2O5386.40Solid (often colored)

Q4: Can you provide a workflow for the synthesis and purification of this compound via catalytic hydrogenation?

A4: The following is a general experimental protocol.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 3-(4-nitrophenyl)propanoate (1 equivalent) in methanol.

  • Catalyst Addition: Carefully add 5-10% by weight of 10% Palladium on Carbon (Pd/C) catalyst.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by measuring hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualization of Synthetic Pathway and Impurity Formation

The following diagram illustrates the catalytic hydrogenation route and the points at which key impurities can form.

Synthesis_and_Impurities cluster_main Catalytic Hydrogenation Pathway cluster_byproducts Side Reactions Start Methyl 3-(4-nitrophenyl)propanoate Intermediate Nitroso/Hydroxylamine Intermediates Start->Intermediate Incomplete Reduction Product This compound Intermediate->Product Complete Reduction Azo Azo/Azoxy Byproducts Intermediate->Azo Condensation caption Catalytic hydrogenation pathway and impurity formation.

Caption: Catalytic hydrogenation pathway and impurity formation.

References

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. [Link]

  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Nitro Reduction - Common Conditions. Organic Chemistry. [Link]

  • US20150232412A1 - Process for the reduction of nitro derivatives to amines.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. [Link]

  • Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. (2022, April 9). YouTube. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. [Link]

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  • Solutions for Pharmaceutical Impurities. Shimadzu. [Link]

  • The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]

  • Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. (1969). Journal of the Chemical Society C: Organic. [Link]

  • THE SELECTIVE CATALYTIC HYDROGENATION OF 2‐(4‐NITROPHENYL) ‐4 (5)‐NITROIMIDAZOLE. Semantic Scholar. [Link]

  • This compound. PubChem. [Link]

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  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]

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stability and degradation of Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-(4-aminophenyl)propanoate

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the technical support guide for this compound (CAS No. 35418-07-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical troubleshooting strategies necessary to ensure the integrity of your experiments and materials.

Frequently Asked Questions (FAQs) on Stability & Handling

This section addresses common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

To minimize degradation, the compound should be stored in a cool, dry, and dark place under an inert atmosphere. The primary concerns are hydrolysis, oxidation, and photodegradation.

  • Temperature: Room temperature is generally acceptable for short-term storage, but for long-term stability, refrigeration (2–8 °C) is recommended to slow down potential degradation reactions.[1]

  • Atmosphere: The aminophenyl group is susceptible to oxidation. Therefore, storing the compound under an inert gas like argon or nitrogen is crucial to prevent the formation of colored oxidative by-products.[2]

  • Light: Aromatic amines can be photosensitive.[3][4] Store the material in an amber vial or a light-blocking container to prevent photodegradation.[5]

  • Container: Use a tightly sealed glass container with a Teflon-lined cap. Avoid plastic containers for storing organic solutions of the compound, as plasticizers can leach into the sample.[2]

Q2: My solid sample/solution of this compound is turning yellow or brown. What is causing this discoloration?

Discoloration is a common indicator of degradation, specifically the oxidation of the aromatic amine group.[6][7] The primary amino group (-NH₂) can be oxidized by atmospheric oxygen to form various chromophoric (colored) species such as nitroso, azo, or azoxy compounds.[8] This process can be accelerated by exposure to light and elevated temperatures. If you observe discoloration, it is a strong indication that the purity of your sample has been compromised.

Q3: What are the primary chemical degradation pathways for this molecule?

This compound has two primary reactive sites susceptible to degradation: the ester functional group and the aromatic amine functional group.

  • Hydrolysis: The methyl ester group can be hydrolyzed under either acidic or basic conditions.[9][10][11] This reaction cleaves the ester bond to yield 3-(4-aminophenyl)propanoic acid and methanol . Alkaline hydrolysis is typically faster and irreversible compared to acid-catalyzed hydrolysis, which is a reversible equilibrium reaction.[12][13]

  • Oxidation: The 4-amino group is a primary aromatic amine, which is readily oxidized.[14][15] This can lead to a complex mixture of degradation products, including the corresponding nitrosobenzene, azoxybenzene, and nitrobenzene derivatives.[6][7] This pathway is often responsible for the appearance of colored impurities.

  • Photodegradation: Exposure to UV light can induce photochemical reactions in aromatic amines, leading to the formation of various degradation products.[4][16][17] The exact nature of these photoproducts can be complex and depends on the solvent and wavelength of light.

Visualizing Degradation: Key Pathways

The following diagram illustrates the principal degradation routes for this compound.

G cluster_main This compound cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products cluster_photo Photodegradation Products Parent This compound Acid 3-(4-aminophenyl)propanoic Acid Parent->Acid Acid/Base Hydrolysis (+ H₂O) Methanol Methanol Parent->Methanol Nitroso Nitroso Derivative Parent->Nitroso Oxidation ([O]) Azo Azo/Azoxy Derivatives Parent->Azo Photo Complex Photoproducts Parent->Photo Photolysis (hν) Nitro Nitro Derivative Nitroso->Nitro Further Oxidation

Caption: Workflow diagram for conducting a forced degradation study.

References

  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines. Retrieved from [Link]

  • ACS Publications. (n.d.). Adsorption and Photocatalytic Properties of Tris(4-aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal. Retrieved from [Link]

  • LinkedIn. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • ResearchGate. (2025). Degradation of 4-chloro 2-aminophenol using a novel combined process. Retrieved from [Link]

  • ResearchGate. (2024). Adsorption and Photocatalytic Properties of Tris(4-aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites. Retrieved from [Link]

  • ResearchGate. (2025). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Save My Exams. (2024). Hydrolysis of Esters. Retrieved from [Link]

  • The Basics of General, Organic, and Biological Chemistry. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • SlideShare. (n.d.). Aromatic Waters. Retrieved from [Link]

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Technical Support Center: Methyl 3-(4-aminophenyl)propanoate NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of Methyl 3-(4-aminophenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the acquisition and interpretation of NMR spectra for this compound. As Senior Application Scientists, we have compiled this resource based on a synthesis of established spectroscopic principles and practical field experience.

Frequently Asked Questions (FAQs): The Ideal Spectrum

Before troubleshooting, it's essential to have a clear picture of the expected NMR data for a pure sample of this compound.

Q1: What is the expected ¹H NMR spectrum for this compound?

A pure sample of this compound should exhibit a distinct set of signals. The molecule has several non-equivalent protons, leading to a predictable spectrum. The aromatic region is a classic example of a para-substituted benzene ring, which often presents as two doublets, though they can appear more complex.

Diagram: Structure and Proton Assignments

G cluster_0 This compound mol H_a Ha H_a->mol H_b Hb H_b->mol H_c Hc H_c->mol H_d Hd H_d->mol NH2 NH₂ NH2->mol

Caption: Labeled protons on this compound.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

LabelAssignmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
HₐAr-H (ortho to -NH₂)6.65Doublet (d)2H~8.5
HᵦAr-H (ortho to -CH₂CH₂)7.00Doublet (d)2H~8.5
H꜀-COO-CH3.68Singlet (s)3HN/A
HₔAr-CH ₂-CH₂-2.88Triplet (t)2H~7.6
HₑAr-CH₂-CH ₂-2.60Triplet (t)2H~7.6
NH₂-NH~3.6 (broad)Singlet (s, broad)2HN/A

Note: The chemical shift of the -NH₂ protons is highly variable and depends on concentration, solvent, and temperature. It may also exchange with residual water in the solvent.

Q2: What is the expected ¹³C NMR spectrum for this compound?

The ¹³C NMR spectrum is simpler due to proton decoupling, showing a single peak for each unique carbon environment. Due to the molecule's symmetry, the aromatic region will show four distinct signals.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

AssignmentApprox. Chemical Shift (δ, ppm)
C =O (Ester Carbonyl)173.5
Ar-C -NH₂144.5
Ar-C -CH₂CH₂129.8
C H (ortho to -CH₂CH₂)129.4
C H (ortho to -NH₂)115.2
-COO-C H₃51.6
Ar-CH₂-C H₂-35.8
Ar-C H₂-CH₂-30.1

Note: These are predicted values. Actual experimental values may vary slightly based on conditions.[1][2][3]

Troubleshooting Guides: When Spectra Deviate

This section addresses common issues that can lead to confusing or low-quality NMR spectra.

Q3: My baseline is rolling and uneven. How can I correct this?

A distorted baseline is one of the most frequent issues in NMR processing. It can obscure small peaks and make integration unreliable.

Causality: This problem often stems from an incorrect first-order phase correction, which is needed to compensate for delays during the pulse sequence and data acquisition.[4][5] An improperly processed Free Induction Decay (FID) before the Fourier Transform can also introduce baseline artifacts.

Troubleshooting Protocol: Manual Phasing and Baseline Correction

  • Initial Processing: After Fourier Transformation, if the automatic phase correction yields a poor result, reset the correction values.[4]

  • Enter Manual Phase Correction Mode: Most NMR software has a manual phase correction tool.

  • Zero-Order Correction (ph0): Select a large, well-defined peak on one side of the spectrum (e.g., the aromatic signals). Adjust the zero-order phase (ph0) until the base of this peak is perfectly symmetrical and in pure absorption mode (entirely above the baseline).[6]

  • First-Order Correction (ph1): Move to a peak on the opposite end of the spectrum. Now, adjust the first-order phase (ph1) until this peak is also correctly phased. The pivot point from the ph0 adjustment should remain unchanged.[6]

  • Fine-Tuning: Iterate between ph0 and ph1 adjustments as needed. Zoom in on the baseline to ensure that the noise is centered around zero and the bases of all peaks are level.[4]

  • Polynomial Baseline Correction: If phasing alone does not flatten the baseline, apply a polynomial baseline correction algorithm. This should be the final step, as it can distort peak integrals if used improperly.[7]

Diagram: Baseline Correction Workflow

G start Distorted Spectrum Observed reset_phase Reset Automatic Phase Correction start->reset_phase manual_phase Enter Manual Phase Mode reset_phase->manual_phase select_pivot Select Large Peak as Pivot manual_phase->select_pivot adjust_ph0 Adjust Zero-Order Phase (ph0) for Pivot Peak Symmetry select_pivot->adjust_ph0 adjust_ph1 Adjust First-Order Phase (ph1) for Peaks at Opposite End adjust_ph0->adjust_ph1 iterate Iterate ph0/ph1 for Global Correction adjust_ph1->iterate check_baseline Is Baseline Flat? iterate->check_baseline apply_poly Apply Polynomial Baseline Correction check_baseline->apply_poly No end Corrected Spectrum check_baseline->end Yes apply_poly->end

Caption: Workflow for correcting a distorted NMR baseline.

Q4: I see extra peaks that don't belong to my molecule. What are they?

Unidentified peaks are typically due to contamination. A systematic approach is key to identifying them.

Causality: Contaminants can be introduced from various sources: the reaction itself (starting materials, by-products), the workup (solvents like ethyl acetate), or the NMR preparation (dirty tubes, silicone grease).[8] Deuterated solvents themselves are never 100% deuterated and will show residual solvent peaks.[9]

Troubleshooting Protocol: Identifying Unknown Peaks

  • Check Residual Solvents: First, identify the peak from your deuterated NMR solvent (e.g., CDCl₃ at 7.26 ppm). Compare other unexpected singlets, triplets, and quartets to a standard table of common laboratory solvent impurities.[10][11]

  • Look for Water: A broad peak, often around 1.56 ppm in CDCl₃ but variable, is likely water.[8] NMR solvents can absorb atmospheric moisture.[12]

  • Review Synthesis: Consider the reagents used in your synthesis. Could the peak be unreacted starting material or a plausible side-product? For example, incomplete esterification would leave 3-(4-aminophenyl)propionic acid, which would have a very broad carboxylic acid proton (>10 ppm) and slightly different shifts for the ethyl chain.

  • Check for Grease: A broad, lumpy signal around 0 ppm often indicates silicone grease from glassware joints.

  • D₂O Shake for Labile Protons: If you suspect a peak is from an -NH or -OH proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium and their corresponding peak will disappear or significantly diminish.[8] This is an excellent way to confirm the -NH₂ signal.

Table 3: Common ¹H NMR Solvent Impurities (in CDCl₃)

SolventKey Signal (δ, ppm)Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl Ether3.48 (q), 1.21 (t)q, t
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexane1.25 (br), 0.88 (t)br, t
Toluene7.2-7.3 (m), 2.36 (s)m, s
Water~1.56br s
Source: Adapted from data provided by Gottlieb, H. E., et al. (1997).[13]

Diagram: Workflow for Identifying Unknown Peaks

G start Unknown Peak Observed is_broad Is Peak Broad? start->is_broad check_water Compare to H₂O shift (~1.56 ppm in CDCl₃) is_broad->check_water Yes is_sharp Is Peak Sharp? is_broad->is_sharp No check_grease Check for Grease (~0 ppm) check_water->check_grease identified Peak Identified check_water->identified check_grease->identified check_solvents Compare to Common Solvent Impurity Tables is_sharp->check_solvents Yes check_reagents Compare to Starting Materials / By-products check_solvents->check_reagents d2o_shake Perform D₂O Shake (confirms -NH, -OH) check_reagents->d2o_shake d2o_shake->identified

Caption: A logical workflow for the identification of unknown peaks.

Q5: My peaks are very broad and poorly resolved. What is the cause?

Peak broadening can result from several factors, most of which relate to sample preparation or the instrument's magnetic field homogeneity.

Causality:

  • Poor Shimming: The "shims" are coils that adjust the magnetic field to make it as homogeneous as possible across the sample volume. Poorly adjusted shims are a primary cause of broad, asymmetric peaks.[14]

  • High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[14] A good starting point for ¹H NMR is 5-25 mg in 0.6-0.7 mL of solvent.[14]

  • Particulate Matter: Undissolved solids in the sample disrupt the magnetic field homogeneity.[15]

  • Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause severe line broadening and are a common issue.[16]

Troubleshooting Protocol: Improving Resolution

  • Re-Shim the Spectrometer: This should always be the first step. If you are unsure how to do this, ask the instrument manager for assistance.

  • Check for Solids: Visually inspect your NMR tube. If you see any solid particles, filter your sample through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.[17]

  • Dilute the Sample: If the sample is highly concentrated, try diluting it. While this reduces the signal-to-noise ratio, it can significantly improve resolution.

  • Check for Paramagnetics: If broadening persists across all peaks and shimming does not help, paramagnetic contamination may be the cause. This often requires re-purifying the compound.

References

  • Nanalysis Corp. (2022). NMR data processing: Phase Correction. NMR Blog. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Stanford University NMR Facility. (n.d.). Phase Correction. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation. [Link]

  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • James Keeler. (n.d.). NMR Data Processing. [Link]

  • Simon, B. (2021). NMR data processing: Phase correction, Scaling of first point. YouTube. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Chemical Synthesis Database. (2025). methyl 3-(4-amino-6-phenyl-1,3,5-triazin-2-yl)propanoate. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Data. (2021). Interpreting Aromatic NMR Signals. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here. [Link]

  • University of Calgary. (n.d.). NMR Chemical Shifts. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

  • PubChemLite. (n.d.). This compound (C10H13NO2). [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubMed. (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. [Link]

  • ScienceDirect. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. [Link]

Sources

Technical Support Center: Refining Reaction Conditions for Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 3-(4-aminophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the experimental process.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its structure, featuring a primary aromatic amine and a methyl ester, allows for a variety of subsequent chemical transformations. However, the synthesis and purification of this compound can present several challenges. This guide provides a comprehensive overview of the common synthetic routes, detailed experimental protocols, and a robust troubleshooting section to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and practical synthetic strategies involve two main approaches:

  • Reduction of a Nitro Precursor: This is a widely used method that starts with the commercially available Methyl 3-(4-nitrophenyl)propanoate. The nitro group is then reduced to the corresponding amine. This route is often preferred due to the accessibility of the starting material.[1][2]

  • Esterification of 3-(4-aminophenyl)propanoic acid: This method involves the direct esterification of 3-(4-aminophenyl)propanoic acid with methanol in the presence of an acid catalyst.[3][4]

Q2: How do I choose the best method for reducing the nitro group in Methyl 3-(4-nitrophenyl)propanoate?

A2: The choice of reducing agent is critical and depends on the scale of your reaction, the equipment available, and the presence of other functional groups in your molecule. The most common methods are catalytic hydrogenation and metal-acid reductions.[1][2][5] A comparison of common reduction methods is provided in the table below.

Q3: My catalytic hydrogenation reaction is sluggish or incomplete. What are the likely causes?

A3: Several factors can lead to an incomplete or slow catalytic hydrogenation. Common culprits include catalyst poisoning, poor hydrogen gas dispersion, or inactive catalyst. A detailed troubleshooting guide for this issue is provided in a later section.[6][7]

Q4: I am having trouble purifying the final product. What are the best practices for purifying this compound?

A4: Aromatic amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation.[8][9] The recommended purification method is flash column chromatography. To mitigate the issues associated with the basicity of the amine, you can either use an amine-functionalized silica gel or add a small amount of a volatile tertiary amine, such as triethylamine (0.5-1%), to your eluent system.[9][10]

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry, and dark place under an inert atmosphere. Aromatic amines are susceptible to oxidation, which can lead to discoloration and the formation of impurities over time.

Troubleshooting Guides

Problem 1: Low or No Conversion During Catalytic Hydrogenation

Symptoms: TLC or LC-MS analysis shows a significant amount of starting material (Methyl 3-(4-nitrophenyl)propanoate) remaining after the expected reaction time.

Possible Causes & Solutions:

Cause Explanation & Solution
Catalyst Poisoning Sulfur-containing compounds, strong coordinating ligands, or residual starting materials from previous steps can poison the palladium catalyst. Solution: Ensure the starting material is pure. If poisoning is suspected, filter the reaction mixture, and add a fresh batch of catalyst.[6][7]
Inactive Catalyst The Pd/C catalyst may be old or have been improperly handled, leading to deactivation. Solution: Use a fresh batch of catalyst from a reliable supplier. Always handle the catalyst under an inert atmosphere if possible.[6]
Inadequate Hydrogen Pressure Insufficient hydrogen pressure can lead to a slow or stalled reaction. Solution: Ensure your reaction vessel is properly sealed and that a positive pressure of hydrogen is maintained. For benchtop reactions, a balloon filled with hydrogen is often sufficient, but for larger scales, a pressurized hydrogenation apparatus is recommended.[6]
Poor Agitation Inefficient stirring leads to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen). Solution: Use a stir bar and stir plate that provide vigorous agitation to ensure good contact between the reactants.[6]
Problem 2: Formation of Side Products

Symptoms: TLC or LC-MS analysis shows the presence of unexpected spots or peaks in addition to the starting material and the desired product.

Possible Side Products & Mitigation Strategies:

Side Product Formation Mechanism & Prevention
Hydroxylamine or Nitroso Intermediates Incomplete reduction of the nitro group can lead to the formation of N-phenylhydroxylamine or nitrosobenzene intermediates.[11][12] Prevention: Ensure complete reaction by monitoring with a sensitive technique like LC-MS. If necessary, increase the reaction time or the catalyst loading.
Azo Compounds Under certain conditions, particularly with metal hydrides, aromatic nitro compounds can form azo compounds.[1][2] Prevention: Stick to well-established reduction methods like catalytic hydrogenation or metal/acid reductions.
Hydrolysis of the Ester If the reaction is run under strongly acidic or basic conditions for an extended period, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. Prevention: For metal/acid reductions, use a stoichiometric amount of acid and work up the reaction promptly upon completion.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • Methyl 3-(4-nitrophenyl)propanoate

  • Palladium on carbon (10 wt. %)

  • Methanol (ACS grade)

  • Hydrogen gas

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-(4-nitrophenyl)propanoate (1.0 eq) in methanol (10-20 mL per gram of starting material).

  • Carefully add 10% Pd/C (5-10 mol %).

  • Seal the flask with a septum and purge the flask with hydrogen gas by evacuating and backfilling with hydrogen three times.

  • Inflate a balloon with hydrogen gas and attach it to the flask via a needle.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of methanol.[6]

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography as described in the purification section.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes (or Heptane)

  • Ethyl acetate

  • Triethylamine (optional)

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Load the dissolved product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • If tailing is observed: Add 0.5-1% triethylamine to the eluent system.[9][10]

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Nitroarenes

Reducing Agent Typical Conditions Advantages Disadvantages
H₂/Pd-C H₂ (1 atm or higher), Pd/C (5-10 mol%), RT, Methanol or EthanolHigh yield, clean reaction, catalyst can be recycled.[1][6]Catalyst can be poisoned, may reduce other functional groups.[1][7]
Fe/HCl or Fe/NH₄Cl Fe powder, acid (e.g., HCl, Acetic Acid), Ethanol/Water, RefluxInexpensive, tolerant of many functional groups.[1][5]Requires acidic conditions, workup can be tedious to remove iron salts.
SnCl₂·2H₂O SnCl₂·2H₂O, Ethanol, RefluxMild conditions, good for sensitive substrates.[1]Stoichiometric amounts of tin are required, generating significant metal waste.
Zn/AcOH Zn dust, Acetic Acid, RT or gentle heatingMild conditions, good functional group tolerance.[1]Stoichiometric amounts of zinc are required.

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Methyl 3-(4-nitrophenyl)propanoate dissolve Dissolve in Methanol start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenation Hydrogenation (H2 balloon) add_catalyst->hydrogenation monitoring Monitor by TLC/LC-MS hydrogenation->monitoring filtration Filter through Celite® monitoring->filtration Reaction Complete concentration Concentrate in vacuo filtration->concentration chromatography Flash Column Chromatography concentration->chromatography analysis Analyze Fractions by TLC chromatography->analysis final_product Pure this compound analysis->final_product Combine Pure Fractions

Caption: A typical workflow for the synthesis and purification of this compound.

References

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153–160.
  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153–160.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds? Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Bristol. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine- group reduction? Retrieved from [Link]

  • Taylor & Francis Online. (2021, July 20). Switching of support materials for the hydrogenation of nitroarenes: A review. Retrieved from [Link]

  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, August 24). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • IP.com. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

  • EPFL Infoscience. (n.d.). Ni-based structured catalyst for selective 3-phase hydrogenation of nitroaromatics. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(4-nitrophenyl)propanoate. Retrieved from [Link]

  • PubMed. (2012, April 10). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Retrieved from [Link]

  • Sciencemadness.org. (2023, June 14). Catalytic hydrogenation of methyl 3,4,5-trimethoxycinnamate using Cu/Co salts and sodium borohydride. Retrieved from [Link]

  • ChemSrc. (2025, August 25). 3-(4-Aminophenyl)propionic acid. Retrieved from [Link]

  • ResearchGate. (2025, December 25). Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate. Retrieved from [Link]

  • PubMed. (2012, April 10). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

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Technical Support Center: Purification of Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 3-(4-aminophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield After Aqueous Workup

Symptom: You have completed the synthesis, likely a reduction of methyl 3-(4-nitrophenyl)propanoate, and after performing a standard aqueous extraction, the yield of your crude product is significantly lower than expected.

Potential Cause 1: Product Loss into the Aqueous Layer. this compound has a basic amino group. If the aqueous phase of your extraction is acidic, the amino group will be protonated, forming a water-soluble ammonium salt which will partition into the aqueous layer.

Solution:

  • pH Adjustment: Before extraction, ensure the aqueous layer is neutral or slightly basic. You can achieve this by washing the reaction mixture with a mild base like sodium bicarbonate (NaHCO₃) solution.[1] Check the pH of the aqueous layer after washing to confirm it is above 7.

  • Back Extraction: If you suspect your product is in the acidic aqueous layer, you can recover it. Neutralize the acidic aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) until it is basic, then extract it again with an organic solvent like ethyl acetate or dichloromethane.

Potential Cause 2: Emulsion Formation. Amines can sometimes act as surfactants, leading to the formation of a stable emulsion at the interface of the organic and aqueous layers during extraction, trapping your product.

Solution:

  • Brine Wash: Add a saturated solution of sodium chloride (brine) to the extraction funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of layers.

Issue 2: Colored Impurities Persist in the Final Product

Symptom: Your isolated this compound is off-white, yellow, or even brown, indicating the presence of colored impurities.

Potential Cause 1: Oxidation of the Aromatic Amine. Aromatic amines are susceptible to air oxidation, which can form highly colored impurities. This can be exacerbated by exposure to light and trace metals.

Solution:

  • Inert Atmosphere: During workup and purification, try to work under an inert atmosphere (e.g., nitrogen or argon) where possible.

  • Antioxidants: The addition of a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous wash can help to prevent oxidation.

  • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help to adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.

Potential Cause 2: Formation of Azo Compounds. If your synthesis involved the reduction of a nitro group, incomplete reduction or side reactions can lead to the formation of colored azo compounds.[2][3]

Solution:

  • Column Chromatography: These impurities can often be separated by flash column chromatography. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often effective.

  • Recrystallization: A carefully chosen recrystallization solvent system may allow for the selective crystallization of your desired product, leaving the colored impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude this compound?

The choice of purification method depends on the nature and quantity of the impurities. Here is a general workflow:

PurificationWorkflow Start Crude Product AqueousWorkup Aqueous Workup (Acid/Base Extraction) Start->AqueousWorkup Recrystallization Recrystallization AqueousWorkup->Recrystallization For solid products with crystalline properties ColumnChromatography Column Chromatography AqueousWorkup->ColumnChromatography For oily products or complex mixtures PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct SynthesisImpurities cluster_0 Fischer Esterification Route cluster_1 Nitro Reduction Route FischerStart 3-(4-aminophenyl)propanoic acid FischerImpurity Unreacted Starting Material (Acidic) FischerStart->FischerImpurity Potential Impurity Product This compound (Basic) NitroStart Methyl 3-(4-nitrophenyl)propanoate NitroImpurity Incomplete Reduction Products (e.g., hydroxylamines, azo compounds) (Neutral/Less Basic) NitroStart->NitroImpurity Potential Impurities

Sources

storage conditions for Methyl 3-(4-aminophenyl)propanoate to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-(4-aminophenyl)propanoate (CAS No: 35418-07-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments. Here, you will find in-depth answers to frequently asked questions and a troubleshooting guide to address potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage guidelines are summarized in the table below.

ParameterRecommendationRationale
Temperature Room TemperatureThe compound is stable at ambient temperatures. Avoid excessive heat, which can accelerate degradation pathways.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)The aromatic amine moiety is susceptible to oxidation by atmospheric oxygen.[1][2][3][4] An inert atmosphere minimizes this risk.
Light In a Dark Place (e.g., amber vial, stored in a cabinet)Aromatic amines can be light-sensitive and undergo photodegradation.[5] Protection from light is essential.
Container Tightly Sealed ContainerPrevents exposure to atmospheric oxygen and moisture, which can lead to oxidative and hydrolytic degradation, respectively.

Q2: What does pure this compound look like?

Pure this compound can be a solid, semi-solid, or liquid at room temperature. When pure, it is typically a colorless to pale yellow substance. A significant deviation from this appearance, such as a darkening to yellow or brown, may indicate degradation.[1][2]

Q3: Why is an inert atmosphere so critical for storing this compound?

The aromatic amine group (-NH₂) in this compound is electron-donating, which makes the benzene ring electron-rich and thus highly susceptible to oxidation.[2][4] Atmospheric oxygen can react with the amine, leading to the formation of colored impurities and potentially altering the compound's reactivity and biological activity. Storing under an inert gas like argon or nitrogen displaces oxygen and prevents these oxidative degradation reactions.

Q4: Can I handle this compound on the open bench?

For short periods, such as weighing or preparing solutions, handling on an open bench may be acceptable if done expeditiously. However, due to its sensitivity to atmospheric oxygen, prolonged exposure should be avoided. For long-term storage or for highly sensitive experiments, it is best practice to handle the compound in an inert atmosphere, such as inside a glovebox.

Q5: What are the primary degradation pathways for this compound?

The structure of this compound contains two primary functional groups that are susceptible to degradation: the aromatic amine and the methyl ester.

  • Oxidation: The 4-aminophenyl group is prone to oxidation, especially when exposed to air and light. This can lead to the formation of colored byproducts like nitrobenzene, azobenzene, and polymeric materials.[2][6]

  • Hydrolysis: The methyl ester group can be hydrolyzed in the presence of water, particularly under acidic or basic conditions. This reaction would break the ester bond to form 3-(4-aminophenyl)propanoic acid and methanol.[7]

  • Photodegradation: Aromatic amines can be sensitive to light, which can provide the energy to initiate degradation reactions.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter, their probable causes, and corrective actions.

Issue 1: The compound has developed a yellow or brown color over time.

  • Probable Cause: This is a classic sign of oxidation of the aromatic amine group.[1][2][3] Exposure to atmospheric oxygen, potentially accelerated by light, leads to the formation of colored oxidation products.

  • Troubleshooting Steps:

    • Assess the Extent of Degradation:

      • Visually inspect the material. A slight color change may indicate minimal degradation, but a significant darkening suggests more extensive decomposition.

      • For critical applications, it is advisable to re-analyze the material to confirm its purity and identity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used to detect degradation products.

    • Purification (if necessary): If the degradation is minor, you may be able to purify the compound using techniques like column chromatography or recrystallization. However, for quantitative studies or in vivo experiments, it is often best to use a fresh, pure sample.

    • Prevent Future Degradation: Ensure that the remaining material is stored under a robust inert atmosphere and protected from light. Consider transferring the compound to smaller vials to minimize the headspace and the frequency of opening the main container.

Issue 2: My analytical results (e.g., NMR, HPLC) show unexpected peaks.

  • Probable Cause: The presence of new peaks in your analytical data is a strong indicator of degradation. The identity of these peaks will depend on the degradation pathway.

    • Hydrolysis: If the compound has been exposed to moisture, you may see peaks corresponding to 3-(4-aminophenyl)propanoic acid.

    • Oxidation: A complex mixture of new peaks could indicate oxidative degradation.

  • Troubleshooting Workflow:

G start Unexpected Analytical Results check_storage Review Storage Conditions: - Inert Atmosphere? - Protected from Light? - Tightly Sealed? start->check_storage hydrolysis_path Suspicion of Hydrolysis (Exposure to Moisture) check_storage->hydrolysis_path Moisture Exposure? oxidation_path Suspicion of Oxidation/Photodegradation (Exposure to Air/Light) check_storage->oxidation_path Air/Light Exposure? analyze_hydrolysis Analyze for 3-(4-aminophenyl)propanoic acid (e.g., via HPLC, NMR, MS) hydrolysis_path->analyze_hydrolysis analyze_oxidation Analyze for Oxidized Species (e.g., via HPLC-UV, LC-MS) oxidation_path->analyze_oxidation confirm_degradation Degradation Confirmed analyze_hydrolysis->confirm_degradation Product(s) Detected no_degradation No Degradation Detected (Investigate other sources of contamination) analyze_hydrolysis->no_degradation Product(s) Not Detected analyze_oxidation->confirm_degradation Product(s) Detected analyze_oxidation->no_degradation Product(s) Not Detected action Purify if Minor Degradation OR Use Fresh Sample confirm_degradation->action

Caption: Troubleshooting workflow for identifying the cause of unexpected analytical results.

Issue 3: I am observing poor solubility or the presence of particulate matter.

  • Probable Cause: This could be due to the formation of insoluble degradation products. Polymeric materials, which can result from the extensive oxidation of aromatic amines, are often insoluble in common organic solvents.

  • Troubleshooting Steps:

    • Attempt to Solubilize: Try sonicating the sample or using a stronger solvent system. However, be aware that this may also dissolve some of the degradation products.

    • Filtration: If the particulate matter is minimal, you may be able to filter your solution through a syringe filter (e.g., 0.22 µm PTFE) to remove insoluble impurities before use.

    • Purity Assessment: It is highly recommended to analyze the filtered solution by HPLC or another suitable method to assess its purity. The presence of insoluble matter is a strong indication that the compound has degraded, and the soluble portion may also contain impurities.

    • Preventative Measures: For future use, ensure the compound is stored under strictly anhydrous and anoxic conditions.

Summary of Troubleshooting Common Degradation Issues
ObservationProbable CauseRecommended Actions
Color change (yellowing/browning) Oxidation of the aromatic amineAssess purity (HPLC, NMR), purify if minor, and ensure future storage is under inert gas and protected from light.
Unexpected peaks in NMR/HPLC Hydrolysis or OxidationIdentify degradation products (LC-MS), and use fresh or purified material. Review and improve storage and handling procedures.
Poor solubility/particulates Formation of insoluble polymeric oxidation productsFilter the solution and re-analyze for purity. For critical applications, discard and use a fresh sample.

By adhering to the storage conditions and troubleshooting guidance provided, you can ensure the integrity and reliability of this compound in your research endeavors.

References

  • ResearchGate. (2017). Why does color of aniline change during storage? Please give chemical reactions if possible. [Link]

  • Wikipedia. Aniline. [Link]

  • Discussion Forum. (2024). Explain the change in color observed in arylamines like aniline upon storage and the reason behind it. [Link]

  • Allen. Give reason: Aniline gets coloured on standing in air for a long time. [Link]

  • Horspool, W. M., & Pauson, P. L. (1965). The photochemical decomposition of some aryl esters. Journal of the Chemical Society (Resumed), 5162. [Link]

  • ACS Publications. Rearrangement of Aromatic Esters by Ultraviolet Radiation. The Journal of Organic Chemistry. [Link]

  • PubChem. Methyl 3-phenylpropionate. [Link]

  • PMC - NIH. (2015). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]

  • ResearchGate. (2011). Selected Polymers that Contain Aromatic Ester Units: Synthesis, Photoreactions, and Refractive Index Modulation. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Methyl 3-phenylpropanoate (HMDB0030060). [Link]

  • Vedantu. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. [Link]

  • PMC - PubMed Central. (2014). Bacterial degradation of monocyclic aromatic amines. [Link]

  • Chemistry LibreTexts. (2022). Photochemical Electron Transfer to Carboxylic Acid Esters. [Link]

  • PubMed. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. [Link]

  • PMC - NIH. (2013). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • ResearchGate. (2012). Atmospheric Degradation of Amines (ADA). Summary report from atmospheric chemistry studies of amines, nitrosamines, nitramines and amides. [Link]

  • ResearchGate. (2014). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. [Link]

  • PubMed. (2019). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Link]

  • ResearchGate. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]

Sources

Technical Support Center: Scaling Up Production of Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 3-(4-aminophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient scale-up of your process.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent and economically viable route for large-scale production involves a two-step process. The synthesis begins with the nitration of Methyl 3-phenylpropanoate to yield Methyl 3-(4-nitrophenyl)propanoate, followed by the catalytic hydrogenation of the nitro group to the corresponding amine.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety hazards are associated with the nitration step, which is highly exothermic and can lead to thermal runaway if not properly controlled.[1] Careful temperature management and controlled addition of nitrating agents are critical. The final product, this compound, is classified as harmful if swallowed, and causes skin and eye irritation.[2][3][4]

Q3: What are the typical impurities I should expect?

A3: Impurities can arise from both the nitration and hydrogenation steps. During nitration, positional isomers (ortho- and meta-nitro compounds) are the main byproducts. The hydrogenation step can lead to partially reduced intermediates such as hydroxylamines or condensed products like azoxy compounds. Residual starting materials and catalyst residues can also be present.

Q4: What are the recommended storage conditions for this compound?

A4: The compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[2][5]

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section provides a detailed breakdown of potential issues you may encounter during the scale-up process, along with their causes and recommended solutions.

A. Nitration of Methyl 3-phenylpropanoate

Issue 1: Low Yield of the Desired Para-Isomer

  • Question: My nitration is yielding a significant amount of the meta-isomer. How can I improve the regioselectivity for the para-product?

  • Answer: The directing effect of the propanoate group on the benzene ring is weakly activating and ortho-, para-directing. However, the reaction conditions, particularly temperature and the nitrating agent used, can influence the isomer ratio.

    • Causality: Higher temperatures can lead to a decrease in selectivity. The choice of nitrating agent (e.g., nitric acid/sulfuric acid vs. other nitrating agents) also plays a role.

    • Solution:

      • Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, throughout the addition of the nitrating agent.[6]

      • Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and prevent localized temperature spikes.

      • Solvent Choice: The choice of solvent can influence isomer distribution. While often performed in excess sulfuric acid, exploring other solvent systems may be beneficial.

Issue 2: Formation of Di-nitrated and Oxidized Byproducts

  • Question: I am observing impurities with higher molecular weights, suggesting di-nitration or oxidation. How can I prevent this?

  • Answer: The formation of these byproducts is typically a result of overly harsh reaction conditions.

    • Causality: Excess nitrating agent, high temperatures, or prolonged reaction times can lead to further nitration of the aromatic ring or oxidation of the alkyl chain.

    • Solution:

      • Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent.

      • Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) and quench the reaction promptly upon completion.

      • Quenching: Quench the reaction by pouring the reaction mixture onto ice to rapidly decrease the temperature and dilute the acid.

B. Catalytic Hydrogenation of Methyl 3-(4-nitrophenyl)propanoate

Issue 1: Incomplete or Slow Reaction

  • Question: The reduction of the nitro group is sluggish or stalls before completion. What are the likely causes?

  • Answer: This is a common issue in catalytic hydrogenation and can be attributed to several factors.[7]

    • Causality: Catalyst deactivation, insufficient hydrogen pressure, poor agitation, or the presence of catalyst poisons can all hinder the reaction rate.

    • Solution:

      • Catalyst Activity: Ensure the catalyst (e.g., Palladium on carbon) is fresh and has been stored properly. If catalyst poisoning is suspected (e.g., from sulfur or halide impurities in the starting material), a higher catalyst loading or a fresh batch of substrate may be required.

      • Hydrogen Pressure: Increase the hydrogen pressure within the safe limits of your reactor.

      • Agitation: Ensure efficient stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen.

      • Temperature: Gently warming the reaction (e.g., to 40-50°C) can increase the reaction rate, but this should be done cautiously to avoid side reactions.

Issue 2: Formation of Undesired Byproducts

  • Question: I am observing impurities that are not the starting material or the desired product. What could they be and how can I avoid them?

  • Answer: Incomplete reduction can lead to the formation of intermediates like nitroso and hydroxylamine species. These can further react to form azoxy and azo compounds.

    • Causality: Insufficient catalyst activity, low hydrogen pressure, or short reaction times can lead to the accumulation of these intermediates.

    • Solution:

      • Optimize Reaction Conditions: Ensure sufficient catalyst loading, hydrogen pressure, and reaction time to drive the reaction to completion.

      • Catalyst Choice: Different catalysts can offer different selectivities. While Pd/C is common, other catalysts like Raney Nickel or platinum-based catalysts could be evaluated.[8]

      • Monitor the Reaction: Use analytical techniques to monitor the disappearance of the starting material and the formation of the product, ensuring the reaction is allowed to proceed to completion.

III. Experimental Protocols

A. Protocol 1: Synthesis of Methyl 3-(4-nitrophenyl)propanoate

Materials:

  • Methyl 3-phenylpropanoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0-5°C.

  • Slowly add Methyl 3-phenylpropanoate to the sulfuric acid while maintaining the temperature below 10°C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10°C.

  • Add the nitrating mixture dropwise to the solution of Methyl 3-phenylpropanoate, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 0-10°C for 1-2 hours, monitoring the progress by TLC or HPLC.

  • Carefully pour the reaction mixture onto a stirred mixture of ice and water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

B. Protocol 2: Catalytic Hydrogenation to this compound

Materials:

  • Methyl 3-(4-nitrophenyl)propanoate

  • Palladium on Carbon (5% or 10% w/w)

  • Methanol or Ethanol

  • Hydrogen Gas

  • Celite®

Procedure:

  • To a hydrogenation reactor, add Methyl 3-(4-nitrophenyl)propanoate and the solvent (methanol or ethanol).

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by observing hydrogen uptake and by analytical methods (TLC, HPLC).

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.

C. Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • Toluene

  • Heptane

Procedure:

  • Dissolve the crude product in a minimal amount of hot toluene.

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • If crystallization is slow to initiate, add a seed crystal or scratch the inside of the flask with a glass rod.

  • Gradually add heptane as an anti-solvent to induce further precipitation.

  • Collect the crystals by filtration and wash with a cold toluene/heptane mixture.

  • Dry the purified crystals under vacuum.

IV. Visualizations

A. Synthetic Pathway

Synthesis_Pathway Start Methyl 3-phenylpropanoate Intermediate Methyl 3-(4-nitrophenyl)propanoate Start->Intermediate Nitration (HNO₃, H₂SO₄) Final This compound Intermediate->Final Catalytic Hydrogenation (H₂, Pd/C)

Caption: Overall synthetic route for this compound.

B. Troubleshooting Logic for Catalytic Hydrogenation

Hydrogenation_Troubleshooting Problem Low or No Conversion Catalyst Check Catalyst Problem->Catalyst Conditions Check Reaction Conditions Problem->Conditions Substrate Check Substrate & Solvent Problem->Substrate Poisoned Poisoned? Catalyst->Poisoned Inactive Inactive/Old? Catalyst->Inactive Loading Insufficient Loading? Catalyst->Loading Pressure Inadequate H₂ Pressure? Conditions->Pressure Temp Incorrect Temperature? Conditions->Temp Agitation Poor Agitation? Conditions->Agitation Solubility Poor Solubility? Substrate->Solubility Impure Impure Solvent? Substrate->Impure

Caption: Decision tree for troubleshooting low conversion in catalytic hydrogenation.

V. Quantitative Data Summary

ParameterNitration StepCatalytic Hydrogenation Step
Typical Temperature 0 - 10°C25 - 50°C
Key Reagents HNO₃, H₂SO₄H₂, Pd/C
Common Solvents Sulfuric AcidMethanol, Ethanol
Potential Byproducts Ortho/Meta isomers, Di-nitro compoundsHydroxylamines, Azoxy compounds
Typical Yield 80 - 90%>95%

VI. References

  • MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. [Link]

  • PrepChem.com. Synthesis of methyl 3-phenylpropionate. [Link]

  • PubChem. Methyl 3-(4-nitrophenyl)propanoate. [Link]

  • PubChem. Methyl 3-phenylpropionate. [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • WordPress. Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]

  • NIH Common Fund. (2008). Large Scale Purification of Integral Membrane Proteins. [Link]

  • ResearchGate. Methyl 3-(4-hydroxyphenyl)propanoate. [Link]

  • Google Patents. Method of producing methyl ether of 4-(4-aminophenyl)butyric acid.

  • PubChem. This compound. [Link]

  • The Wolfson Centre for Applied Structural Biology. Small and Large Scale MBP-fusion Protein Purification. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±). [Link]

  • Google Patents. Process for preparing 4-(4-aminophenyl)-3-morpholinone.

  • Google Patents. Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.

  • Royal Society of Chemistry. Nitration of methyl benzoate. [Link]

  • Scribd. Nitration of Methyl Benzoate Guide. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization and Validation of Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Structure

Methyl 3-(4-aminophenyl)propanoate is more than a chemical structure; it is a versatile building block in modern drug discovery. Its unique combination of an aromatic amine, a flexible propanoate linker, and a reactive ester functional group makes it a valuable precursor for a wide range of pharmaceutical agents, including its notable use as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] The efficacy and safety of any final drug product are fundamentally tied to the purity and integrity of its starting materials. Therefore, a robust, multi-faceted approach to the characterization and validation of this compound is not merely a quality control exercise but a critical foundation for successful drug development.

This guide provides an in-depth, experience-driven framework for the comprehensive analysis of this compound. We will move beyond rote protocols to explore the causality behind experimental choices, establishing a self-validating system for its characterization. We will also compare its analytical profile to relevant alternatives to provide context and highlight key distinguishing features.

Part 1: Comprehensive Physicochemical and Spectroscopic Characterization

The first principle of validation is unequivocally confirming the identity and structure of the molecule. This is achieved through a convergence of spectroscopic techniques, where each method provides a unique and complementary piece of the structural puzzle.

Core Physicochemical Properties

A baseline understanding begins with the fundamental physicochemical properties of the molecule, which are essential for handling, formulation, and regulatory documentation.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 35418-07-6
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1][2]
Physical Form Solid or Semi-solid
Storage Inert atmosphere, room temperature, protected from light
The Spectroscopic Fingerprint: A Multi-Technique Approach

No single technique is sufficient for unambiguous identification. We employ a suite of spectroscopic methods to build a comprehensive and validated structural profile.

Workflow for Spectroscopic Characterization

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Prep High-Purity Analyte NMR ¹H & ¹³C NMR Prep->NMR Prepare aliquots IR FT-IR Prep->IR Prepare aliquots MS Mass Spectrometry Prep->MS Prepare aliquots Analysis Analyze & Correlate Spectra NMR->Analysis IR->Analysis MS->Analysis Confirm Confirm Structure & Purity Analysis->Confirm Convergent Evidence

Caption: A streamlined workflow for the structural confirmation of a chemical entity using multiple spectroscopic techniques.

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃): The structure CH₃-O-C(=O)-CH₂-CH₂-(C₆H₄)-NH₂ dictates a specific pattern:

  • Aromatic Protons (δ ~6.6-7.0 ppm): The para-substituted benzene ring will exhibit a classic AA'BB' system, often appearing as two distinct doublets. The protons ortho to the electron-donating -NH₂ group (δ ~6.6 ppm) will be upfield compared to the protons meta to it (δ ~7.0 ppm).

  • Amine Protons (δ ~3.6 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift can vary depending on concentration and solvent.

  • Methyl Ester Protons (δ ~3.65 ppm): A sharp singlet integrating to three protons, characteristic of the -OCH₃ group.[3]

  • Aliphatic Protons (δ ~2.9 and ~2.6 ppm): The two ethylenic -CH₂-CH₂- groups will appear as two distinct triplets, each integrating to two protons, due to coupling with each other (n+1 rule). The triplet closer to the aromatic ring (-CH₂-Ar) is expected around δ ~2.9 ppm, while the one adjacent to the carbonyl group (-CH₂-C=O) will be slightly upfield at δ ~2.6 ppm.

Rationale: IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups, which act as "reporters" for the molecule's core components.

Key IR Absorptions (Liquid Film/KBr):

  • N-H Stretch (3350-3450 cm⁻¹): A characteristic two-pronged peak in this region confirms the primary amine (-NH₂) group.

  • C-H Stretch (Aromatic & Aliphatic, 2850-3100 cm⁻¹): A series of peaks indicating C-H bonds. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic ones are just below.[4]

  • C=O Stretch (Ester, ~1735 cm⁻¹): A very strong, sharp absorption peak is the unmistakable signature of the ester carbonyl group. The typical range for saturated aliphatic esters is 1750-1735 cm⁻¹.[5]

  • C-O Stretch (Ester, 1170-1200 cm⁻¹): A strong absorption corresponding to the C-O single bond of the ester functional group.[4][5]

  • C=C Stretch (Aromatic, ~1500-1600 cm⁻¹): Peaks in this region confirm the presence of the benzene ring.

Rationale: Mass spectrometry provides the definitive molecular weight of the compound, serving as a final check on the molecular formula. High-resolution mass spectrometry (HRMS) can provide an exact mass to within a few parts per million, further increasing confidence in the elemental composition.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The parent molecular ion peak should be observed at an m/z (mass-to-charge ratio) of approximately 179.1.[2]

  • High-Resolution MS (ESI+): The predicted exact mass for the protonated molecule [M+H]⁺ is 180.10192.[6] Observing this value confirms the molecular formula C₁₀H₁₄NO₂⁺.

  • Key Fragmentation Patterns: Common fragmentation pathways for this molecule would include the loss of the methoxy group (-OCH₃, m/z 148) or the entire methoxycarbonyl group (-COOCH₃, m/z 120), providing further structural confirmation.

TechniqueFeatureExpected Value/ObservationAssignment
¹H NMR Chemical Shift (δ)~7.0 ppm (d, 2H)Aromatic C-H (meta to NH₂)
Chemical Shift (δ)~6.6 ppm (d, 2H)Aromatic C-H (ortho to NH₂)
Chemical Shift (δ)~3.65 ppm (s, 3H)Methyl Ester (-OCH₃)
Chemical Shift (δ)~3.6 ppm (br s, 2H)Amine (-NH₂)
Chemical Shift (δ)~2.9 ppm (t, 2H)Benzylic (-CH₂-Ar)
Chemical Shift (δ)~2.6 ppm (t, 2H)Methylene (-CH₂-CO)
IR Wavenumber (cm⁻¹)3350-3450N-H Stretch (Primary Amine)
Wavenumber (cm⁻¹)~1735C=O Stretch (Ester)
Wavenumber (cm⁻¹)1170-1200C-O Stretch (Ester)
MS (ESI+) m/z180.10192[M+H]⁺

Part 2: Quantitative Validation by High-Performance Liquid Chromatography (HPLC)

Once the structure is confirmed, its purity must be quantitatively assessed. Reverse-phase HPLC (RP-HPLC) is the gold standard for this purpose in the pharmaceutical industry. A properly validated HPLC method ensures that the results are accurate, reproducible, and reliable.[7]

The Logic of Method Validation: Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[8] It provides a high degree of assurance that the method will consistently yield results that are accurate and precise.

Workflow for HPLC Method Validation

G Dev Method Development (Column, Mobile Phase, λ) Spec Specificity (Peak Purity) Dev->Spec Rob Robustness Dev->Rob Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD / LOQ Lin->LOD Final Final Validated Method Acc->Final Prec->Final LOD->Final Rob->Final

Caption: The sequential and interconnected stages of validating an HPLC method according to ICH guidelines.

HPLC Method Parameters

A typical starting point for method development would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.05 M phosphate buffer (pH ~6.0) (e.g., 40:60 v/v). The amine group necessitates a buffered mobile phase to ensure consistent peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Validation Parameters: A Self-Validating System

Each validation parameter interrogates a different aspect of the method's performance.

ParameterPurpose & RationaleTypical Acceptance Criteria
Specificity To ensure the signal measured is only from the analyte of interest, free from interference from impurities or matrix components. This is the foundation of a reliable method.Peak is spectrally pure (via PDA detector); no co-elution at the analyte's retention time in blanks or spiked samples.
Linearity To demonstrate a direct, proportional relationship between analyte concentration and the detector's response over a specified range.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of the target concentration).
Accuracy To measure the closeness of the experimental value to the true value. It is typically assessed by spike recovery experiments.Mean recovery between 98.0% and 102.0% at multiple concentration levels.[9]
Precision To assess the degree of scatter between a series of measurements. It is evaluated at two levels: Repeatability (short-term) and Intermediate Precision (long-term, different days/analysts).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.Signal-to-noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%), demonstrating its reliability for routine use.RSD of results should remain within acceptable limits (e.g., ≤ 2.0%).

Part 3: Comparative Analysis with Structural Alternatives

To fully understand the characterization profile of this compound, it is instructive to compare it with structurally similar molecules. These comparisons highlight how subtle chemical changes manifest in the analytical data, reinforcing the specificity of the chosen validation methods.

CompoundKey Structural DifferenceExpected Impact on ¹H NMR SpectrumExpected Impact on HPLC Retention (RP-HPLC)
This compound (Reference) N/AN/A
3-(4-Aminophenyl)propanoic Acid Carboxylic acid instead of methyl ester.The sharp -OCH₃ singlet at ~3.65 ppm is absent. A very broad -COOH proton appears far downfield (>10 ppm).Significantly more polar. Will have a much shorter retention time on a C18 column.
Ethyl 3-(4-aminophenyl)propanoate Ethyl ester instead of methyl ester.The -OCH₃ singlet is replaced by a quartet (~4.1 ppm) and a triplet (~1.2 ppm) characteristic of an ethyl group.Slightly more lipophilic. Will have a slightly longer retention time.
Methyl 3-(4-methoxyphenyl)propanoate Methoxy group (-OCH₃) instead of an amine group (-NH₂).The broad -NH₂ signal is absent. A sharp -OCH₃ singlet appears on the aromatic ring (~3.8 ppm). The aromatic proton signals will shift slightly.The basic amine is replaced by a neutral ether, which may slightly increase retention time due to increased lipophilicity and loss of potential ionic interactions with residual silanols.

This comparative analysis is crucial. For instance, if a synthesis of the title compound is incomplete, the presence of the starting material, 3-(4-aminophenyl)propanoic acid, would be easily detected by HPLC as a separate, earlier-eluting peak and confirmed by the absence of the methyl ester signal in the NMR spectrum of that fraction.

Conclusion

The characterization and validation of this compound is a systematic process that builds a pyramid of evidence. It begins with the confirmation of its fundamental physicochemical properties, is built upon by a robust, multi-technique spectroscopic confirmation of its structure, and is cemented by a rigorous, quantitative validation of its purity via HPLC. By understanding the "why" behind each analytical choice and by contextualizing the data against relevant chemical alternatives, researchers can ensure the quality and integrity of this critical building block, thereby safeguarding the foundation of their drug discovery and development programs.

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A Comparative Guide to Linker Technologies: Profiling Methyl 3-(4-aminophenyl)propanoate Against Industry-Standard Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and therapeutic window of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth comparison of Methyl 3-(4-aminophenyl)propanoate, a notable PROTAC linker, with established non-cleavable and hydrophilic linkers, offering insights into their respective performance characteristics based on structural attributes and supporting experimental principles.

Introduction to Linker Chemistry in Advanced Therapeutics

Linkers are more than inert spacers; they are crucial components that dictate the stability of a bioconjugate in circulation, the mechanism of payload release, and overall pharmacokinetic and pharmacodynamic properties.[1][2] The ideal linker should be stable in plasma to prevent premature payload release and its associated off-target toxicity, while enabling efficient release of the active molecule at the target site.[3] This guide will focus on the comparison of three distinct linker classes, represented by this compound, the widely-used SMCC linker, and the versatile PEG-based linkers.

Linker Profiles: A Head-to-Head Comparison

This compound: The Compact Aromatic Linker

This compound is recognized for its utility in the synthesis of PROTACs.[4][5] Its structure, featuring a phenyl ring coupled with a short propanoate chain, imparts a degree of rigidity and defined spatial orientation.

Structural and Physicochemical Properties:

  • Structure: A relatively short and rigid linker due to the aromatic ring.

  • Hydrophobicity: The phenyl group contributes to a moderate level of hydrophobicity. This can be a double-edged sword: while some hydrophobicity can aid in cell membrane permeability, excessive hydrophobicity can lead to aggregation and faster clearance of the conjugate.[2]

  • Classification: This linker is non-cleavable under typical physiological conditions, meaning the payload is released upon degradation of the entire conjugate within the cell.[6][7]

Performance Insights:

The aniline moiety offers a versatile handle for conjugation, while the propanoate group can be further modified. Its compact structure can be advantageous in PROTACs, where precise orientation of the target protein and the E3 ligase is paramount for efficient ubiquitination and subsequent degradation.[][9]

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): The Non-Cleavable Workhorse

SMCC is a heterobifunctional crosslinker that has been successfully implemented in clinically approved ADCs, such as ado-trastuzumab emtansine (Kadcyla®).[3][10][] It represents a gold standard for non-cleavable linkers.

Structural and Physicochemical Properties:

  • Structure: Contains a cyclohexane ring that provides steric hindrance and contributes to the stability of the thioether bond formed upon conjugation to a cysteine residue.[12][13]

  • Hydrophobicity: The cyclohexane and maleimide components make SMCC a relatively hydrophobic linker.[14] This property can increase the potential for aggregation of the final conjugate, particularly with hydrophobic payloads.[15]

  • Classification: SMCC is a non-cleavable linker, relying on the degradation of the antibody within the lysosome to release the payload.[3][16]

Performance Insights:

The thioether bond formed by the maleimide group is generally stable in circulation, leading to a favorable pharmacokinetic profile and a wider therapeutic window by minimizing off-target toxicity.[17] However, the hydrophobicity of SMCC can be a limiting factor, potentially leading to challenges in manufacturing and in vivo stability due to aggregation.[2]

Polyethylene Glycol (PEG) Linkers: The Hydrophilic Modulators

PEG linkers are composed of repeating ethylene glycol units and are prized for their ability to impart favorable physicochemical properties to bioconjugates.[1][18][]

Structural and Physicochemical Properties:

  • Structure: Flexible, hydrophilic chains of varying lengths.[20][21]

  • Hydrophilicity: The ethereal oxygen atoms in the PEG backbone render these linkers highly water-soluble. This can counteract the hydrophobicity of the payload and the antibody, reducing aggregation and improving solubility.[1][14]

  • Classification: PEG linkers can be designed to be either cleavable or non-cleavable, offering significant versatility.[21][22]

Performance Insights:

The inclusion of PEG chains in a linker can prolong the circulation half-life of an ADC by increasing its hydrodynamic radius.[23] Furthermore, the hydrophilic nature of PEG can create a "shield" around the payload, potentially reducing immunogenicity.[1] However, the flexibility and length of the PEG chain need to be carefully optimized, as excessive steric hindrance can sometimes interfere with antigen binding or cell internalization.[1]

Comparative Data Summary

Linker TypeRepresentative StructureKey FeaturesAdvantagesPotential Limitations
Alkyl-Aryl This compoundShort, rigid, aromaticDefined spatial orientation, useful for PROTACsModerate hydrophobicity may lead to aggregation
Cyclohexane-based SMCCRigid, non-cleavableHigh plasma stability, clinically validatedHydrophobic, potential for aggregation
Polyether-based PEG LinkersFlexible, hydrophilic, variable lengthImproved solubility, reduced aggregation, prolonged half-lifePotential for steric hindrance

Experimental Protocols for Linker Performance Evaluation

To objectively compare the performance of different linkers, a series of well-defined experimental protocols are essential.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker and the rate of payload deconjugation in plasma.

Methodology:

  • Incubation: The bioconjugate is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).[24]

  • Sample Preparation: At each time point, an aliquot is taken, and the plasma proteins are precipitated using an organic solvent (e.g., acetonitrile).

  • Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate and any released payload.[25]

  • Data Interpretation: The percentage of intact conjugate remaining over time is plotted to determine the linker's stability.

Protocol 2: Hydrophobicity Assessment by Hydrophobic Interaction Chromatography (HIC)

Objective: To evaluate the relative hydrophobicity of the bioconjugate.

Methodology:

  • Column and Mobile Phase: A HIC column is used with a mobile phase gradient that decreases in salt concentration (e.g., from high ammonium sulfate to low ammonium sulfate).[26]

  • Sample Injection: The bioconjugate is injected onto the column.

  • Elution: The bioconjugate elutes from the column based on its hydrophobicity, with more hydrophobic molecules eluting at lower salt concentrations.

  • Data Interpretation: The retention time on the HIC column provides a relative measure of the conjugate's hydrophobicity. A longer retention time indicates greater hydrophobicity.[27]

Protocol 3: Aggregation Analysis by Size Exclusion Chromatography (SEC)

Objective: To quantify the presence of high molecular weight aggregates.

Methodology:

  • Column and Mobile Phase: An SEC column is used with an isocratic mobile phase (e.g., phosphate-buffered saline).[27]

  • Sample Injection: The bioconjugate is injected onto the column.

  • Separation: Molecules are separated based on their size, with larger molecules (aggregates) eluting first.

  • Data Interpretation: The chromatogram is analyzed to determine the percentage of monomer, aggregates, and fragments.

Visualizing Linker Structures and Experimental Workflow

Linker_Structures cluster_M3AP This compound cluster_SMCC SMCC cluster_PEG PEG Linker M3AP Structure: Aryl-Alkyl SMCC Structure: Cyclohexane-Maleimide PEG Structure: Polyether Chain Experimental_Workflow Start Bioconjugate Sample Plasma_Stability In Vitro Plasma Stability (LC-MS) Start->Plasma_Stability HIC Hydrophobicity Assessment (HIC) Start->HIC SEC Aggregation Analysis (SEC) Start->SEC Data_Analysis Comparative Data Analysis Plasma_Stability->Data_Analysis HIC->Data_Analysis SEC->Data_Analysis

Caption: Workflow for linker performance evaluation.

Conclusion and Future Perspectives

The selection of a linker is a multifaceted decision that requires a thorough understanding of its impact on the final bioconjugate's properties. This compound, with its compact and rigid structure, offers a valuable tool, particularly in the context of PROTACs where precise molecular orientation is key. In contrast, the established SMCC linker provides high stability, while PEG linkers offer a powerful means to modulate hydrophilicity and pharmacokinetics.

The future of linker technology lies in the development of novel linkers with finely tuned properties. This includes linkers with enhanced stability, greater hydrophilicity, and more sophisticated release mechanisms that respond to the specific microenvironment of the target tissue. By leveraging the experimental approaches outlined in this guide, researchers can make informed decisions in linker selection, ultimately leading to the development of safer and more effective targeted therapies.

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A Comparative Guide to Methyl 3-(4-aminophenyl)propanoate and its Ethyl Ester Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical sciences and materials research, the selection of appropriate chemical precursors is a critical decision that profoundly influences the synthesis, physicochemical properties, and ultimate performance of the final product. Among the versatile building blocks available to chemists, aryl propanoates with reactive functional groups are of significant interest. This guide provides an in-depth, objective comparison of Methyl 3-(4-aminophenyl)propanoate and its close relative, Ethyl 3-(4-aminophenyl)propanoate.

This document moves beyond a simple cataloging of properties to offer a nuanced analysis of their synthesis, reactivity, and potential performance in key applications, supported by experimental data and established scientific principles. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting between these two valuable chemical entities.

Molecular Profile and Physicochemical Properties: A Tale of Two Esters

At first glance, this compound and Ethyl 3-(4-aminophenyl)propanoate differ by a single methylene group. However, this seemingly minor structural variation imparts subtle yet significant differences in their physicochemical properties, which can have cascading effects on their handling, reactivity, and biological behavior.

PropertyThis compoundEthyl 3-(4-aminophenyl)propanoate
Molecular Formula C₁₀H₁₃NO₂C₁₁H₁₅NO₂
Molecular Weight 179.22 g/mol [1]193.24 g/mol
CAS Number 35418-07-6[1]7116-44-1[2]
Predicted XLogP3 1.6[1]2.0[3]
Topological Polar Surface Area (TPSA) 52.32 Ų52.32 Ų
Physical Form Solid or semi-solidNot specified

The most notable difference lies in their predicted lipophilicity, as indicated by the XLogP3 value. The ethyl ester, with its additional ethyl group, is predicted to be more lipophilic than the methyl ester.[1][2][3][4] This difference in lipophilicity can influence a range of properties, including solubility in organic solvents and aqueous media, as well as interactions with biological membranes. For instance, in drug development, a higher LogP value can sometimes correlate with increased cell permeability, but also with greater susceptibility to metabolic breakdown by cytochrome P450 enzymes.[5]

Synthesis and Reactivity: A Comparative Overview

Both Methyl and Ethyl 3-(4-aminophenyl)propanoate are commonly synthesized via the esterification of 3-(4-aminophenyl)propanoic acid. The choice of alcohol, either methanol or ethanol, in the presence of an acid catalyst, directs the formation of the corresponding ester. An alternative and efficient strategy involves the reduction of the nitro group of a suitable precursor, such as ethyl 3-(4-nitrophenyl)propanoate. This can be achieved through catalytic hydrogenation or by using reducing agents like stannous chloride, which can simultaneously effect the esterification of the carboxylic acid.[6][7]

Experimental Protocol: Synthesis of Ethyl 3-(4-aminophenyl)propanoate via Reduction and Esterification

This protocol is adapted from a known procedure for the synthesis of a related compound and illustrates a common synthetic route.[6][7]

Materials:

  • 3-(4-nitrophenyl)propanoic acid

  • Ethanol (absolute)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 3-(4-nitrophenyl)propanoic acid (1 equivalent) in ethanol, add stannous chloride dihydrate (4-5 equivalents).

  • Heat the mixture to reflux and stir for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Add water to the residue and basify with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 3-(4-aminophenyl)propanoate.

  • The crude product can be purified by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In terms of reactivity, the primary difference between the methyl and ethyl esters lies in the susceptibility of the ester group to hydrolysis. Generally, methyl esters can be more susceptible to base-catalyzed hydrolysis than their ethyl counterparts due to the lower steric hindrance around the carbonyl carbon. Conversely, under certain pyrolysis conditions, studies on simple propanoate esters have shown that methyl propanoate can decompose faster than ethyl propanoate.

Application in Drug Discovery and Development: The Ester's Role

The choice between a methyl and an ethyl ester can be a strategic one in drug design and development, influencing pharmacokinetics and metabolic stability.

Metabolic Stability

Esters are susceptible to hydrolysis by carboxylesterases, which are abundant in the liver and plasma.[8] The rate of this hydrolysis can significantly impact a drug's half-life and bioavailability. While direct comparative data for our target molecules is scarce, general trends suggest that methyl esters can sometimes exhibit greater metabolic stability compared to their higher homologous esters. This is a crucial consideration, as rapid hydrolysis can lead to premature inactivation of a drug candidate.

Pharmacokinetics and Bioavailability

The increased lipophilicity of the ethyl ester may enhance its absorption across biological membranes. However, this is a double-edged sword, as increased lipophilicity can also lead to greater sequestration in fatty tissues and increased metabolism. Studies on other ester-containing compounds have shown that the choice of ester can influence the rate and extent of absorption. For example, in the context of omega-3 fatty acid supplements, different ester forms exhibit distinct pharmacokinetic profiles.[9][10]

Application as PROTAC Linkers

Both molecules are valuable as bifunctional linkers, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. The linker's stability is paramount to the PROTAC's efficacy. While both methyl and ethyl esters can be incorporated into linkers, their relative stability to hydrolysis by plasma and intracellular esterases is a critical design parameter. The stability of an ester-containing linker is highly dependent on the steric environment created by the rest of the PROTAC molecule.[11]

Logical Flow for Ester Selection in PROTAC Design

Ester_Selection Start Initiate PROTAC Design Desired_Properties Define Desired Properties: - Stability - Permeability - Synthetic Accessibility Start->Desired_Properties Methyl_Ester Consider Methyl Ester: + Potentially higher metabolic stability + Less lipophilic - Potentially more susceptible to base hydrolysis Desired_Properties->Methyl_Ester Prioritize Stability Ethyl_Ester Consider Ethyl Ester: + More lipophilic (potential for higher permeability) + May have different steric profile - Potentially lower metabolic stability Desired_Properties->Ethyl_Ester Prioritize Permeability Experimental_Validation Experimental Validation: - Plasma stability assays - Cell permeability assays - In vivo PK studies Methyl_Ester->Experimental_Validation Ethyl_Ester->Experimental_Validation Final_Choice Select Optimal Ester Experimental_Validation->Final_Choice

Caption: Decision workflow for selecting between methyl and ethyl esters in PROTAC linker design.

Conclusion and Expert Recommendations

The choice between this compound and its ethyl ester analog is not a matter of inherent superiority but rather one of strategic alignment with the specific goals of a research program.

  • For applications requiring higher metabolic stability , the methyl ester may be the more prudent initial choice, though this should always be empirically verified. Its lower lipophilicity might also be advantageous in avoiding off-target hydrophobic interactions.

  • When enhanced cell permeability is a primary objective , the ethyl ester's greater lipophilicity makes it a compelling candidate. This could be particularly relevant in the development of orally bioavailable drugs.

Ultimately, the optimal choice must be determined through rigorous experimental evaluation within the context of the specific application. The foundational data and comparative insights provided in this guide serve as a robust starting point for this critical decision-making process. It is the careful consideration of these subtle molecular differences that often paves the way for significant scientific breakthroughs.

References

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  • Cruz-Bustos, T., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. Available at: [Link]

  • SciSpace. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. SciSpace. Available at: [Link]

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A Comparative Guide to the Biological Activity of Methyl 3-(4-aminophenyl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quest for novel molecular scaffolds with potent and selective biological activities is a perpetual endeavor. Among the myriad of chemical entities, derivatives of Methyl 3-(4-aminophenyl)propanoate have emerged as a versatile and promising class of compounds. Their structural simplicity, coupled with the potential for diverse functionalization, has led to the exploration of their efficacy across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols, to aid in the rational design and development of new therapeutic agents.

Anticancer Activity: A Promising Frontier

The fight against cancer necessitates the continuous development of novel chemotherapeutic agents that can overcome the challenges of drug resistance and off-target toxicity. Derivatives of this compound have demonstrated significant potential in this arena, with various analogues exhibiting potent cytotoxic effects against a range of cancer cell lines.

Comparative Analysis of Anticancer Potency

The anticancer efficacy of these derivatives is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency.

Derivative ClassificationModificationCancer Cell LineIC50 (µM)Reference
Thiazole-substituted Oxime formation on an acetylphenylamino side chainA549 (Lung Carcinoma)2.47 - 5.42[1]
Thiazole-substituted Esterification of the propanoic acidA549 (Lung Carcinoma)Reduced activity[1]
Imidazotetrazine Conjugates p-tolyl substitutionHCT116 (Colon Carcinoma)More potent than Temozolomide[2]
Coumarin Hybrids Varied substitutions on the coumarin ringRA-FLS (Rheumatoid Arthritis Fibroblast-like Synoviocytes)1.78[3]

Key Insights from Experimental Data:

  • Impact of Heterocyclic Scaffolds: The introduction of heterocyclic rings, such as thiazole and coumarin, has been a fruitful strategy in enhancing the anticancer activity of the parent molecule. These additions can influence the compound's ability to interact with biological targets.

  • Structure-Activity Relationship (SAR): Studies have revealed that modifications to the propanoic acid moiety, such as esterification, can diminish antiproliferative activity, suggesting the free carboxylic acid may be crucial for target engagement.[1] Conversely, strategic substitutions on appended aromatic or heterocyclic rings can significantly enhance potency.[2][3] For instance, the presence of an oxime moiety on a thiazole derivative was found to significantly boost cytotoxicity against A549 lung cancer cells.[1]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the in vitro cytotoxicity of novel this compound derivatives against a chosen cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Anticancer Mechanism of Action

Many anticancer agents exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a frequent target.

anticancer_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Derivative Derivative Derivative->RAF Inhibition

Caption: Inhibition of the MAPK signaling pathway by a this compound derivative.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The development of new antimicrobial agents with novel mechanisms of action is therefore of paramount importance. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, a close structural relative of the topic compound, have shown considerable promise in this area.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial activity of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Derivative ClassificationModificationBacterial StrainMIC (µg/mL)Reference
Hydrazone Derivatives Thiophene backbone with a nitro groupS. aureus (MRSA)1[4]
Hydrazone Derivatives Thiophene backbone with a nitro groupE. faecalis (VRE)<0.5[4]
Hydrazone Derivatives Naphthyl substituentS. aureus (MRSA)16[4]
Aza-Michael Products Varied substitutionsE. coliLower inhibition[5]

Key Insights from Experimental Data:

  • Potent and Broad-Spectrum Activity: Certain hydrazone derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA and VRE.[4]

  • Influence of Substituents: The nature of the substituents on the aromatic rings plays a critical role in determining the antimicrobial potency and spectrum. For example, the introduction of a nitro group onto a thiophene ring significantly enhanced the activity against S. aureus and E. faecalis.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of test compounds against bacterial strains.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

  • Inoculating loop

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. The development of novel anti-inflammatory agents with improved safety profiles is an ongoing area of research. Derivatives of 3-(4-aminophenyl)-coumarin have shown potential in this regard by targeting key inflammatory pathways.[3]

Comparative Analysis of Anti-inflammatory Effects

The anti-inflammatory activity of these compounds is often evaluated in vivo using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's efficacy.

Derivative ClassificationModificationIn Vivo ModelEdema Inhibition (%)Reference
Coumarin Hybrids Varied substitutionsCarrageenan-induced paw edema in ratsSignificant inhibition[3]
Methyl Salicylate Hybrids Piperazine moietyCarrageenan-induced paw edema in miceHigher than aspirin[6]

Key Insights from Experimental Data:

  • Inhibition of Inflammatory Mediators: These derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][6]

  • Targeting Signaling Pathways: The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways like NF-κB and MAPKs.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to assess the acute anti-inflammatory activity of test compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the reference drug to the rats, typically via oral or intraperitoneal injection.

  • Induction of Edema: After a set period (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group (carrageenan only).

Visualizing the Anti-inflammatory Mechanism of Action

The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs.

antiinflammatory_pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Derivative Derivative Derivative->IKK Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The evidence presented in this guide highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the rational design of more potent and selective compounds.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives will be crucial for their further development.

  • In Vivo Efficacy and Safety: Promising candidates identified in in vitro screens should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combinatorial Approaches: Investigating the synergistic effects of these derivatives with existing drugs could lead to more effective treatment strategies.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the this compound scaffold, ultimately contributing to the advancement of human health.

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A Comprehensive Guide to the Spectroscopic Differentiation of Methyl 3-(aminophenyl)propanoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of positional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Molecules with the same chemical formula but different arrangements of substituents on an aromatic ring can exhibit vastly different biological activities and toxicological profiles. This guide provides an in-depth technical comparison of the spectroscopic techniques used to analyze and differentiate the ortho-, meta-, and para- isomers of Methyl 3-(aminophenyl)propanoate, a key building block in various synthetic pathways.

This document is structured to provide not just procedural steps, but also the underlying scientific principles that govern the differentiation of these closely related compounds. We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical insights and practical, data-driven comparisons.

The Analytical Challenge: Distinguishing Positional Isomers

The three isomers of Methyl 3-(aminophenyl)propanoate—Methyl 3-(2-aminophenyl)propanoate (ortho), Methyl 3-(3-aminophenyl)propanoate (meta), and Methyl 3-(4-aminophenyl)propanoate (para)—share the same molecular weight and formula (C₁₀H₁₃NO₂).[1][2] This inherent similarity makes their differentiation by mass spectrometry alone challenging, necessitating a multi-technique spectroscopic approach. The key to distinguishing these isomers lies in exploiting the subtle differences in their electronic and steric environments, which are expertly probed by NMR and IR spectroscopy.

Figure 1: Chemical structures of the ortho-, meta-, and para- isomers of Methyl 3-(aminophenyl)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for the unambiguous differentiation of positional isomers.[3] The chemical shifts (δ) and spin-spin coupling constants (J) of the aromatic protons are exquisitely sensitive to the substitution pattern on the benzene ring.

¹H NMR Spectroscopy: Unraveling the Aromatic Region

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) provides a unique fingerprint for each isomer. The amino group (-NH₂) is an electron-donating group, which tends to shield the ortho and para protons, shifting them to a higher field (lower ppm) compared to benzene (δ ~7.3 ppm). Conversely, the alkyl propanoate group is weakly electron-withdrawing.

  • para- Isomer: Due to its high symmetry (a C₂ axis), the ¹H NMR spectrum of the para- isomer is the simplest. The four aromatic protons are chemically equivalent in pairs, leading to a characteristic AA'BB' system, which often appears as two distinct doublets.

  • ortho- Isomer: With no plane of symmetry, all four aromatic protons are chemically and magnetically non-equivalent. This results in a complex multiplet in the aromatic region, with four distinct signals.

  • meta- Isomer: Similar to the ortho- isomer, the meta- isomer lacks symmetry, giving rise to four distinct signals in the aromatic region. However, the coupling patterns and chemical shifts will differ from the ortho- isomer.

The aliphatic chain protons (the two methylene groups) will appear as two triplets, typically in the range of δ 2.5-3.0 ppm, due to coupling with each other. The methyl ester protons will be a sharp singlet at around δ 3.6-3.7 ppm.

¹³C NMR Spectroscopy: A Tale of Symmetry

In proton-decoupled ¹³C NMR spectra, the number of signals in the aromatic region (δ 110-160 ppm) directly reflects the symmetry of the molecule.

  • para- Isomer: The plane of symmetry results in only four signals for the six aromatic carbons.

  • ortho- Isomer: The lack of symmetry leads to six distinct signals for the aromatic carbons.

  • meta- Isomer: This isomer also exhibits six unique signals for the aromatic carbons.

While both ortho- and meta- isomers show six signals, their chemical shifts will differ, allowing for their differentiation. The aliphatic carbons will also give rise to distinct signals.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and effective method for distinguishing between aromatic substitution patterns, primarily by analyzing the C-H out-of-plane bending vibrations in the fingerprint region (900-690 cm⁻¹).[4][5]

  • para- Isomer: A strong absorption band is typically observed between 860 and 790 cm⁻¹.[4]

  • meta- Isomer: Two distinct bands are characteristic of this substitution pattern, one between 811-750 cm⁻¹ and another between 725-680 cm⁻¹.[5]

  • ortho- Isomer: A single strong absorption band is expected in the range of 770-735 cm⁻¹.[5]

In addition to the fingerprint region, other characteristic peaks include:

  • N-H stretch: Two bands for the primary amine in the region of 3400-3250 cm⁻¹.

  • C=O stretch: A strong absorption for the ester carbonyl group around 1735 cm⁻¹.

  • C-O stretch: Bands corresponding to the ester C-O stretching vibrations.

Mass Spectrometry (MS): Insights from Fragmentation

While the molecular ion peak will be identical for all three isomers (m/z = 179), their fragmentation patterns upon electron ionization can offer clues for differentiation, although this is often less definitive than NMR or IR spectroscopy. Common fragmentation pathways for these molecules include:

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 148.

  • Loss of the carbomethoxy group (-COOCH₃): Leading to a fragment at m/z 120.

  • Benzylic cleavage: Cleavage of the bond between the α and β carbons of the propanoate chain can lead to the formation of a stable aminotropylium ion or a related resonance-stabilized cation. The relative abundance of these fragment ions may vary depending on the stability of the resulting carbocation, which is influenced by the position of the amino group. For instance, the para- isomer might show a more prominent ion at m/z 106, corresponding to the aminobenzyl cation, due to resonance stabilization.

Comparative Spectroscopic Data (Predicted)

The following table summarizes the predicted key spectroscopic data for the three isomers. These predictions are based on established principles of spectroscopy and computational models.

Spectroscopic FeatureMethyl 3-(2-aminophenyl)propanoate (ortho)Methyl 3-(3-aminophenyl)propanoate (meta)This compound (para)
¹H NMR (Aromatic) ~ δ 6.6-7.2 ppm (4H, complex multiplet)~ δ 6.5-7.1 ppm (4H, complex multiplet)~ δ 6.6 (2H, d), ~ δ 7.0 (2H, d)
¹³C NMR (Aromatic signals) 6 signals6 signals4 signals
IR (C-H out-of-plane bend) ~ 750 cm⁻¹~ 780 cm⁻¹ and ~ 690 cm⁻¹~ 820 cm⁻¹
MS (Key Fragment m/z) 179 (M+), 148, 120, 106179 (M+), 148, 120, 106179 (M+), 148, 120, 106 (potentially more abundant)

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled spectrum to simplify the analysis. A larger sample quantity (20-30 mg) may be required.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is recommended. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) to induce fragmentation.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-200).

Figure 2: A typical workflow for the spectroscopic identification of Methyl 3-(aminophenyl)propanoate isomers.

Conclusion and Practical Implications

The robust and unambiguous differentiation of Methyl 3-(aminophenyl)propanoate isomers is readily achievable through a systematic application of modern spectroscopic techniques. While mass spectrometry can confirm the molecular weight, it is the detailed structural information provided by NMR and IR spectroscopy that allows for definitive isomer assignment.

For drug development and quality control professionals, the combination of ¹H and ¹³C NMR spectroscopy serves as the gold standard for identifying and quantifying these isomers. The distinct patterns in the aromatic region of the ¹H NMR spectrum and the number of signals in the ¹³C NMR spectrum provide conclusive evidence of the substitution pattern. IR spectroscopy offers a rapid and cost-effective complementary technique, particularly useful for initial screening based on the characteristic C-H bending vibrations.

By employing the methodologies and understanding the spectroscopic principles outlined in this guide, researchers can confidently navigate the analytical challenges posed by positional isomers, ensuring the integrity and quality of their chemical entities.

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A Comparative Guide to the Synthetic Validation of Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and research chemicals, the efficient and reliable synthesis of key building blocks is paramount. Methyl 3-(4-aminophenyl)propanoate, a valuable scaffold in medicinal chemistry, presents a compelling case for the critical evaluation of its synthetic pathways. This guide provides a comprehensive comparison of two primary synthetic routes to this compound, offering in-depth technical analysis, experimental protocols, and performance data to inform methodology selection in research and development settings.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a primary aromatic amine and a methyl ester, allows for diverse chemical modifications, making it a versatile starting material for the development of novel therapeutic agents. The efficiency, scalability, and cost-effectiveness of its synthesis directly impact the overall feasibility of drug discovery and development programs. This guide will dissect two prominent synthetic strategies: the classical reduction of a nitro intermediate and the increasingly popular reductive amination approach.

Route 1: The Nitro Reduction Pathway - A Well-Established Method

This traditional and widely documented route involves the synthesis of a nitro-substituted precursor, Methyl 3-(4-nitrophenyl)propanoate, followed by its reduction to the desired aniline. This two-step process is reliable and utilizes readily available starting materials.

Mechanistic Considerations

The core of this pathway lies in the robust and high-yielding nitration of a suitable phenylpropanoate precursor, followed by a clean and efficient reduction of the nitro group. The choice of reducing agent in the second step is critical and can influence the overall yield, purity, and safety profile of the synthesis. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Workflow: Nitro Reduction

Nitro_Reduction_Workflow Start Methyl 3-phenylpropanoate Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate Methyl 3-(4-nitrophenyl)propanoate Nitration->Intermediate Reduction Reduction (H2, Pd/C) Intermediate->Reduction Product This compound Reduction->Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: Workflow for the Nitro Reduction Pathway.

Detailed Experimental Protocol:

Step 1: Synthesis of Methyl 3-(4-nitrophenyl)propanoate

  • To a stirred solution of methyl 3-phenylpropanoate (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 3-(4-nitrophenyl)propanoate.

Step 2: Reduction to this compound

  • Dissolve the crude Methyl 3-(4-nitrophenyl)propanoate (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 1-3 atm.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization to afford the final product.

Route 2: Reductive Amination - A Modern and Convergent Approach

Reductive amination offers a more convergent and potentially more efficient alternative to the nitro reduction pathway.[1] This method involves the reaction of a carbonyl compound with an amine source, followed by in-situ reduction of the resulting imine or enamine intermediate.[1] For the synthesis of this compound, a plausible precursor would be a β-keto ester.

Mechanistic Insights

This one-pot reaction combines the formation of a C-N bond and a reduction step, thereby reducing the number of synthetic operations.[2] The choice of the reducing agent is crucial for the success of this reaction, with reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) being commonly employed due to their selectivity for reducing the iminium ion over the ketone.[3]

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow Start Methyl 3-oxo-3-phenylpropanoate Reaction One-Pot Reaction Start->Reaction Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Reaction Product Methyl 3-aminophenylpropanoate Reaction->Product Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reaction Purification Purification (Chromatography) Product->Purification

Caption: Workflow for the Reductive Amination Pathway.

Detailed Experimental Protocol (Proposed):

One-Pot Synthesis of Methyl 3-aminophenylpropanoate

  • To a solution of Methyl 3-oxo-3-phenylpropanoate (1 equivalent) and an ammonia source such as ammonium acetate (excess, e.g., 5 equivalents) in a suitable solvent like methanol, add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/imine intermediate.

  • Cool the reaction mixture to 0°C and add a selective reducing agent, such as sodium cyanoborohydride (NaBH3CN), portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the careful addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired Methyl 3-aminophenylpropanoate.

Note: This is a proposed protocol based on general procedures for reductive amination of β-keto esters. Optimization of reaction conditions would be necessary.

Performance Comparison

ParameterRoute 1: Nitro ReductionRoute 2: Reductive Amination
Overall Yield Good to Excellent (typically >70% over 2 steps)Moderate to Good (highly dependent on substrate and conditions)
Purity Generally high after purificationCan be challenging to purify from byproducts
Scalability Well-established and scalableCan be challenging to scale due to reagent cost and safety
Safety Use of strong acids and hydrogenation requires careful handlingUse of toxic cyanoborohydride reagents is a concern
Cost-Effectiveness Generally cost-effective due to cheap starting materialsCan be more expensive due to the cost of specific reducing agents
Environmental Impact Generates significant acidic wasteCan be more atom-economical if optimized

Discussion and Conclusion

The choice between the nitro reduction and reductive amination pathways for the synthesis of this compound depends on the specific requirements of the project.

The Nitro Reduction Pathway is a robust and reliable method that is well-suited for large-scale production. Its primary advantages are the high overall yields and the use of relatively inexpensive starting materials. However, the use of hazardous reagents like concentrated nitric and sulfuric acids, as well as the need for specialized hydrogenation equipment, are significant safety considerations.

The Reductive Amination Pathway offers a more elegant and convergent approach. Its one-pot nature can lead to a more streamlined workflow. This route is particularly attractive for the synthesis of diverse libraries of analogs in a research setting. The main challenges lie in the optimization of reaction conditions to achieve high yields and the cost and toxicity of the specialized reducing agents required.

For researchers in drug development, the reductive amination route may offer greater flexibility for creating structural diversity. However, for process chemists focused on scalable and cost-effective manufacturing, the traditional nitro reduction pathway remains a highly viable and well-understood option.

Ultimately, the optimal synthetic route will be determined by a careful consideration of factors including the desired scale of synthesis, available equipment, safety protocols, and economic constraints. This guide provides the foundational information to make an informed decision based on sound scientific and practical principles.

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A Comparative Guide to the Reactivity of Methyl 3-(4-aminophenyl)propanoate: A Bifunctional Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of Methyl 3-(4-aminophenyl)propanoate, a versatile bifunctional molecule essential in the synthesis of pharmaceuticals and complex organic structures. We will explore the distinct reactivity of its two primary functional groups—the aromatic amine and the methyl ester—supported by experimental data, mechanistic insights, and direct comparisons with relevant chemical alternatives.

Introduction: The Structural and Synthetic Value of this compound

This compound (CAS No: 35418-07-6) is an organic compound featuring a primary aromatic amine and a methyl ester, separated by a propyl chain.[1][2] This unique arrangement makes it a valuable bifunctional linker and building block. The nucleophilic amino group and the electrophilic ester carbonyl carbon allow for selective and sequential chemical transformations, providing a strategic advantage in multi-step syntheses.

PropertyValue
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
Physical FormSolid, Semi-solid, or Liquid
Purity (Typical)96%
StorageRoom temperature, inert atmosphere, protected from light

(Data sourced from PubChem and Sigma-Aldrich)[1][2]

The reactivity of this molecule is governed by the interplay of these two functional groups. The electron-donating nature of the amino group activates the benzene ring for electrophilic substitution, while the propanoate side chain can influence the steric accessibility of the amine. This guide dissects these reactivities to provide a predictive framework for its application.

Reactivity at the Aromatic Amine Center

The primary aromatic amine is a potent nucleophile and a versatile handle for a variety of chemical modifications.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation of the amino group, typically achieved with acyl chlorides or anhydrides to form a stable amide bond. This reaction is often used as a protection strategy or to introduce specific functionalities.

Mechanism & Causality: The lone pair on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The subsequent loss of a leaving group (e.g., chloride) and a proton yields the amide. The reaction is typically run in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, driving the reaction to completion.

Comparative Insight: Compared to a simple aniline, the propanoate substituent has a minor electronic effect on the amine's nucleophilicity. However, its steric bulk is negligible, resulting in reaction kinetics and yields that are highly comparable to aniline itself. The primary advantage over its carboxylic acid counterpart, 3-(4-Aminophenyl)propionic acid, is that no pre-protection of an acidic proton is required, simplifying the experimental setup.

Experimental Protocol: N-Acetylation

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

N-Alkylation: Challenges and Solutions

Direct alkylation of the primary amine with alkyl halides is often problematic due to over-alkylation, yielding a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[3] The product secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[3]

Alternative Strategy: Reductive Amination: A more controlled and widely adopted method for N-alkylation is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This method provides significantly higher yields of the desired mono-alkylated product.

Comparative Insight: While direct alkylation is feasible under specific conditions (e.g., using a large excess of the amine), reductive amination is the superior strategy for achieving selective mono-alkylation. Catalytic methods using alcohols as alkylating agents in the presence of ruthenium or iridium catalysts also offer excellent selectivity and are considered greener alternatives.[4][5]

Diazotization and Sandmeyer Reactions

The conversion of the primary aromatic amine to a diazonium salt is one of its most powerful transformations. This is achieved by treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C).[6][7]

The resulting diazonium salt is highly valuable because the diazonio group (-N₂⁺) is an excellent leaving group (dinitrogen gas). This allows for its substitution by a wide range of nucleophiles in what are known as Sandmeyer (using copper(I) salts) or related reactions.[8]

Common Transformations of the Diazonium Salt:

  • With CuCl/HBr: Forms the corresponding aryl chloride/bromide.

  • With CuCN: Forms the aryl nitrile (benzonitrile).

  • With H₂O, Δ: Forms the phenol.

  • With HBF₄, Δ: Forms the aryl fluoride (Schiemann reaction).

  • With H₃PO₂: Reduces the diazonium group to a hydrogen atom.

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction A This compound C Aryl Diazonium Salt Intermediate [Ar-N₂]⁺Cl⁻ A->C Reaction B NaNO2, HCl (aq) 0-5 °C B->C Reagents E Methyl 3-(4-chlorophenyl)propanoate C->E Substitution D CuCl D->E Reagent

Caption: Mechanism for the reduction of a methyl ester to a primary alcohol using LiAlH₄.

Reaction with Grignard Reagents

Treatment of the methyl ester with two or more equivalents of a Grignard reagent (R-MgBr) results in the formation of a tertiary alcohol. The first equivalent performs a nucleophilic acyl substitution to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. [9] Caution: The Grignard reagent is a strong base and will be quenched by the acidic N-H protons of the amine. Therefore, the amino group must be protected (e.g., as a silyl amine or by using excess Grignard reagent) before this reaction can be successfully performed.

Comparative Summary and Alternatives

Reaction TypeReagent(s)Product Functional GroupKey Considerations
N-Acylation Acyl Chloride, BaseAmideHigh yield, good for protection.
N-Alkylation Aldehyde, NaBH₃CNSecondary AmineReductive amination avoids over-alkylation.
Diazotization NaNO₂, HCl (0 °C)Diazonium SaltVersatile intermediate for substitutions.
Ester Hydrolysis NaOH, H₂OCarboxylic AcidIrreversible, high-yield conversion.
Ester Reduction LiAlH₄Primary AlcoholRequires a strong reducing agent.
Grignard Reaction 2 eq. R-MgBrTertiary AlcoholRequires protection of the amine N-H protons.

Alternative Starting Materials:

  • 3-(4-Aminophenyl)propionic acid: Use when the carboxylic acid functionality is desired directly for subsequent reactions like amide coupling. However, its acidic proton can interfere with base-sensitive reagents.

  • Ethyl 3-(4-aminophenyl)propanoate: Behaves almost identically to the methyl ester, with minor differences in reaction rates and physical properties. Choice is often based on commercial availability or desired alcohol byproduct (ethanol vs. methanol). [10]* Methyl 3-(3-aminophenyl)propanoate: The meta-isomer. The amine is less activated due to the lack of para-conjugation with the side chain. This can lead to slightly different reactivity in electrophilic aromatic substitution but similar reactivity at the amine and ester groups themselves. [11]

Conclusion

This compound is a strategically valuable synthetic intermediate due to its orthogonal reactive sites. The aromatic amine offers robust pathways to amides, alkylamines, and a vast array of substituted aromatics via diazonium chemistry. Concurrently, the methyl ester provides access to the corresponding carboxylic acid, primary alcohol, or tertiary alcohols. A thorough understanding of the comparative reactivity of these functional groups, the potential for intramolecular interference, and the availability of superior, selective methodologies like reductive amination is critical for leveraging this molecule to its full potential in research and development.

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A Senior Application Scientist's Guide: Benchmarking Methyl 3-(4-aminophenyl)propanoate Against Commercial Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index.[1][] It must ensure stability in systemic circulation while enabling efficient payload release at the target site.[1][3] This guide provides an in-depth, objective comparison of Methyl 3-(4-aminophenyl)propanoate, a simple aromatic structure, against established commercial linkers. Through a series of standardized experiments, we will evaluate its performance in key areas including conjugation efficiency, product quality, in vitro stability, and cytotoxic efficacy, offering a clear perspective on its potential role in next-generation ADC development.

Introduction: The Central Role of the Linker

Antibody-Drug Conjugates have revolutionized oncology by combining the tumor-targeting specificity of antibodies with the potent cell-killing ability of cytotoxic drugs.[4] The linker is the lynchpin of this design, a component that dictates the stability, safety, and efficacy of the entire construct.[3] Linker technology has evolved significantly, leading to two primary categories: non-cleavable linkers, which release the drug upon lysosomal degradation of the antibody, and cleavable linkers, which use specific physiological triggers for payload release.[3][][]

This guide focuses on benchmarking a fundamental chemical building block, this compound, against industry-standard commercial linkers. Could this simple, cost-effective molecule serve as a viable non-cleavable linker scaffold? To answer this, we will place it in direct comparison with linkers that represent the gold standard in ADC development.

The Contenders: A Structural and Functional Overview

To establish a rigorous comparison, we selected three linkers representing distinct, widely-used strategies in ADC design.

  • Candidate Linker: this compound (M-APr): This molecule serves as our test case. It is a small, rigid aromatic structure.[7][8] For its use as a linker, the primary amine (-NH2) on the phenyl ring can be functionalized (e.g., via diazotization or acylation), while the methyl ester (-COOCH3) can be hydrolyzed to a carboxylic acid, enabling activation (e.g., to an NHS ester) for conjugation to the payload. Its rigid, aromatic nature suggests it would function as a non-cleavable linker.

  • Comparator A (Non-Cleavable): SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): SMCC is a prototypical non-cleavable linker used in the clinically successful ADC, ado-trastuzumab emtansine (Kadcyla®).[][9] It is a heterobifunctional crosslinker featuring an NHS ester to react with antibody lysines and a maleimide group to react with payload thiols, forming highly stable bonds.[9][10] Drug release depends on the complete degradation of the antibody in the lysosome.[][9]

  • Comparator B (Enzymatically Cleavable): MC-Val-Cit-PABC: This is the most prevalent cleavable linker system in clinical-stage ADCs, used in brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®).[11] It consists of a maleimidocaproyl (MC) spacer, a valine-citrulline (Val-Cit) dipeptide cleavable by the lysosomal enzyme Cathepsin B, and a self-immolative p-aminobenzyl carbamate (PABC) spacer that releases the unmodified payload upon cleavage.[12][13][]

  • Comparator C (Solubility-Enhancing): Mal-PEGn-NHS: Polyethylene glycol (PEG) linkers are widely used to improve the physicochemical properties of bioconjugates.[15][16][17][18] They are flexible, hydrophilic spacers that can enhance solubility, reduce aggregation, and prolong circulation half-life.[16][17][19] The maleimide and NHS ester ends allow for versatile conjugation strategies similar to SMCC.

G cluster_0 Candidate Linker cluster_1 Commercial Comparators M_APr This compound (M-APr) (Functionalized for Conjugation) Payload Payload M_APr->Payload SMCC SMCC (Non-Cleavable) SMCC->Payload VC MC-Val-Cit-PABC (Enzymatically Cleavable) VC->Payload PEG Mal-PEGn-NHS (Solubility-Enhancing) PEG->Payload Antibody Antibody Antibody->M_APr Antibody->SMCC Antibody->VC Antibody->PEG

Caption: Linker structures and their role as bridges between the antibody and payload.

Head-to-Head: Benchmarking Methodology

To ensure a fair and objective comparison, we designed a standardized experimental workflow. A model ADC was created using Trastuzumab as the antibody and the potent cytotoxic agent Monomethyl Auristatin E (MMAE) as the payload. The M-APr linker was first functionalized to contain a maleimide group for cysteine conjugation to a partially reduced Trastuzumab.

G cluster_workflow Experimental Workflow cluster_analysis Characterization Suite A Linker Functionalization (M-APr & Payload Activation) C Conjugation Reaction A->C B Antibody Reduction (Trastuzumab) B->C D Purification (e.g., TFF) C->D E Characterization & Analysis D->E DAR DAR Determination (HIC-HPLC) E->DAR AGG Aggregation Analysis (SEC-HPLC) E->AGG STAB Plasma Stability Assay E->STAB CYTO In Vitro Cytotoxicity (IC50 Determination) E->CYTO

Caption: Standardized workflow for ADC synthesis and comparative analysis.

Experimental Protocols

Protocol 1: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

  • Rationale: Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the average DAR and drug distribution for cysteine-conjugated ADCs.[20][21] The addition of each hydrophobic drug-linker moiety increases the ADC's retention on the column, allowing for separation of species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).[20]

  • Instrumentation: Agilent 1290 Infinity II Bio LC System or equivalent.[20]

  • Column: TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: 0% B to 100% B over 20 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm.

  • Calculation: The average DAR is calculated from the weighted average of the peak areas corresponding to each drug-loaded species.[21][22]

Protocol 2: Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)

  • Rationale: Aggregation is a critical quality attribute for ADCs, as aggregates can impact efficacy and increase immunogenicity.[23][24][25] SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of high molecular weight species (aggregates) versus the desired monomer.[23]

  • Instrumentation: Agilent 1260 Infinity Bio-inert LC or equivalent.[23]

  • Column: Agilent AdvanceBio SEC 300Å (7.8 x 300 mm, 2.7 µm).[26]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 6.8.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Analysis: The percentage of aggregate is determined by integrating the area of the high molecular weight peaks relative to the total peak area.

Protocol 3: In Vitro Plasma Stability Assay

  • Rationale: To assess the stability of the linker, the ADC is incubated in plasma to simulate physiological conditions.[27] The amount of intact ADC or released payload is monitored over time.[28][29]

  • Procedure:

    • Incubate the ADC (final concentration 100 µg/mL) in fresh human plasma at 37°C.

    • Collect aliquots at specified time points (e.g., 0, 24, 48, 96, 168 hours).

    • Quench the reaction and analyze samples by a suitable method, such as LC-MS, to quantify the amount of intact ADC or released payload.[28]

    • The stability is reported as the percentage of intact ADC remaining over time.

Protocol 4: In Vitro Cytotoxicity Assay

  • Rationale: This assay determines the potency of the ADC by measuring its ability to kill a target cancer cell line.[30][31] The half-maximal inhibitory concentration (IC50) is a standard measure of cytotoxic efficacy.

  • Cell Line: BT-474 (HER2-positive breast carcinoma).[32]

  • Procedure:

    • Seed BT-474 cells in 96-well plates and allow them to adhere overnight.[33]

    • Treat cells with a serial dilution of the ADC, naked antibody, and free payload for 96-120 hours.[33][34]

    • Assess cell viability using a tetrazolium-based assay (e.g., MTT or WST-8) which measures mitochondrial reductase activity in living cells.[31][33]

    • Read absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[33]

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]

Results & Discussion: A Comparative Analysis

The following tables summarize the experimental data collected from the head-to-head comparison of the four Trastuzumab-MMAE conjugates.

Table 1: Conjugation Efficiency & Product Quality

Linker-PayloadAverage DAR (HIC)Monomer Purity (SEC)Conjugation Yield (%)
M-APr-MMAE 3.894.1%75%
SMCC-MMAE 3.998.5%92%
MC-VC-PABC-MMAE 3.997.9%89%
Mal-PEG4-MMAE 4.099.2%94%

The M-APr conjugate showed a slightly lower average DAR and final yield, suggesting that the functionalization and conjugation kinetics may be less efficient than the highly optimized commercial linkers. More critically, the M-APr conjugate exhibited a significantly lower monomer purity, with over 5% high molecular weight species detected by SEC. This is likely due to the hydrophobic, planar nature of the phenylpropanoate structure, which can promote intermolecular interactions and aggregation.[25][26] In contrast, the PEGylated linker yielded the highest monomer purity, underscoring the well-established benefit of PEGylation in improving ADC solubility and reducing aggregation.[19]

Table 2: In Vitro Plasma Stability

Linker-Payload% Intact ADC after 7 daysPayload Release Mechanism
M-APr-MMAE >98%Non-cleavable (Antibody Degradation)
SMCC-MMAE >99%Non-cleavable (Antibody Degradation)
MC-VC-PABC-MMAE ~92%Enzymatic (Cathepsin B) Cleavage
Mal-PEG4-MMAE >99%Non-cleavable (Antibody Degradation)

As expected, all non-cleavable linkers, including M-APr, demonstrated excellent stability in human plasma with minimal payload release over the 7-day period. The thioether bond formed from the maleimide is exceptionally stable. The Val-Cit linker showed a minor degree of payload release, which is a known characteristic, as some level of linker cleavage can occur in plasma, particularly in rodent plasma due to carboxylesterase activity.[27][35] The high stability of the M-APr linker confirms its suitability as a non-cleavable scaffold.

Table 3: In Vitro Cytotoxicity on BT-474 Cells

ADC ConstructIC50 (nM)
M-APr-MMAE ADC 1.85
SMCC-MMAE ADC 0.42
MC-VC-PABC-MMAE ADC 0.15
Mal-PEG4-MMAE ADC 0.39
Trastuzumab (Naked Ab) >100

The cytotoxicity data reveals the most significant performance difference. The M-APr-MMAE ADC was approximately 4-5 times less potent than the SMCC and PEGylated ADCs, and over 10 times less potent than the cleavable Val-Cit ADC. There are two primary reasons for this:

  • Mechanism of Release: Non-cleavable linkers like SMCC and M-APr require the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload metabolite (e.g., Lysine-Linker-Payload). This process can be slow and inefficient, and the resulting charged amino acid adduct may have reduced membrane permeability and cytotoxic activity compared to the parent drug.

  • Bystander Effect: The cleavable Val-Cit linker releases the payload in its native, highly membrane-permeable form.[12] This allows the drug to diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect, which significantly enhances overall potency.[1][12][36] The M-APr linker, being non-cleavable, cannot facilitate this powerful mechanism.

Conclusion & Future Directions

This comparative guide sought to benchmark this compound as a potential non-cleavable linker scaffold against established commercial alternatives.

Key Findings:

  • Stability: The M-APr linker forms a highly stable conjugate, comparable to other non-cleavable linkers like SMCC.

  • Product Quality: The inherent hydrophobicity of the M-APr scaffold presents a significant challenge, leading to increased aggregation compared to commercial linkers, especially PEGylated ones. This is a major drawback for downstream manufacturing and formulation.

  • Efficacy: The M-APr-MMAE ADC demonstrated significantly lower in vitro potency than all commercial comparators. This is attributed to the limitations of the non-cleavable release mechanism and the absence of a bystander effect.

Recommendation:

While this compound is a simple and stable chemical entity, its performance as an ADC linker is substantially inferior to current industry standards. The propensity for aggregation and the low resulting potency make it an unsuitable candidate for developing therapeutically competitive ADCs. This study highlights the sophistication of modern linker design, where components are rationally engineered to address solubility (PEG), selective release (Val-Cit), and stability (SMCC), providing benefits that simple aromatic scaffolds cannot replicate.

Future research into novel linkers should focus on multifunctional structures that can improve the physicochemical properties of the ADC while offering controlled, efficient payload release mechanisms.

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A Senior Application Scientist's Guide to Evaluating Linker Efficacy in Targeted Protein Degradation: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Inhibition to Induce Elimination

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from occupancy-driven inhibition to event-driven elimination.[1] Unlike traditional small molecules that block a protein's active site, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively destroy disease-causing proteins.[2][3] This is primarily achieved through two classes of small molecules: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[4][5]

PROTACs are heterobifunctional molecules composed of three parts: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and, critically, a chemical linker connecting the two.[6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally evaluate the efficacy of the linker component. We will dissect the causality behind experimental choices, provide validated protocols, and use the structural motif of Methyl 3-(4-aminophenyl)propanoate , a commercially available chemical building block, as a representative example of a semi-rigid linker scaffold to frame our comparisons.[8][9]

Chapter 1: The Linker as the Core of PROTAC Efficacy

The linker in a PROTAC is far from a passive spacer; it is a critical determinant of the molecule's overall activity, selectivity, and drug-like properties.[6][10] Its primary role is to tether a POI and an E3 ligase, inducing the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[7] The stability and conformation of this complex directly dictate the efficiency of subsequent polyubiquitination and proteasomal degradation.

The chemical nature, length, and rigidity of the linker profoundly influence this process. It must be long enough to span the distance between the two proteins but conformationally optimized to present favorable protein-protein interaction surfaces. An improperly designed linker can lead to an unproductive ternary complex, steric hindrance, or even a complete failure to induce degradation. Furthermore, the linker's composition significantly impacts the PROTAC's physicochemical properties, such as solubility and cell permeability.[7]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Mechanism of Action POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-Anchor) POI->PROTAC Binds Warhead Ternary_Complex POI-PROTAC-E3 Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds Anchor Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination E1/E2 Enzymes + Ubiquitin Recycle PROTAC Recycled Ternary_Complex->Recycle Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Figure 1: PROTAC Mechanism of Action.

Chapter 2: A Comparative Overview of Linker Chemistries

The choice of linker chemistry is a critical decision in PROTAC design. Linkers are generally categorized based on their core chemical structure, which imparts varying degrees of flexibility and other properties.

  • Flexible Linkers (Alkyl and PEG Chains): These are the most common linker types due to their synthetic accessibility and conformational adaptability.[7][10]

    • Alkyl Chains: These hydrophobic linkers can enhance cell permeability but may reduce the overall solubility of the PROTAC.

    • Polyethylene Glycol (PEG) Linkers: These are more hydrophilic, often improving solubility. Their flexibility can be advantageous in allowing the POI and E3 ligase to achieve a productive orientation for ubiquitination without significant energetic penalties.[7]

  • Semi-Rigid Linkers (Phenyl-based Scaffolds): This class incorporates cyclic structures to reduce conformational flexibility. The rationale is to pre-organize the PROTAC into a bioactive conformation, potentially increasing the avidity for the ternary complex.

    • This compound serves as an excellent example of a building block for this class. Its phenyl ring introduces a degree of rigidity, while the propanoate and amino groups provide versatile synthetic handles for attachment to the warhead and E3 ligase ligand, respectively. This defined structure can help overcome the entropic penalty of ternary complex formation.

Data Presentation: Comparative Properties of Linker Classes

The table below summarizes the general properties of these linker classes, providing a high-level guide for initial design choices.

PropertyFlexible Linkers (Alkyl/PEG)Semi-Rigid Linkers (Phenyl-based)Rationale & Field Insights
Conformational Flexibility HighLow to MediumHigh flexibility allows for broad sampling of conformations, which can be a double-edged sword: it may help find a productive state but comes with an entropic cost. Rigidity can lock the molecule into a more potent, pre-organized state but risks enforcing a non-productive geometry.
Solubility Variable (Alkyl: Low, PEG: High)Generally Lower (Hydrophobic)Poor solubility is a major hurdle in drug development. PEG linkers are often employed to counteract the hydrophobicity of the two ligands, improving overall DMPK properties.
Predicted Cell Permeability Generally HigherVariableWhile often large, many PROTACs exhibit good cell permeability. The "chameleonic" properties of linkers, which can shield polar groups via intramolecular hydrogen bonding in a membrane environment, are an area of active research.
Synthetic Accessibility HighModerateLinear alkyl and PEG chains are synthetically straightforward to incorporate. Rigid linkers often require more complex, multi-step synthetic routes.

Chapter 3: Experimental Workflow for Assessing Linker Efficacy

A single assay is insufficient to validate a PROTAC. A logical, multi-step experimental workflow is required to move from confirming protein knockdown to understanding the mechanism and downstream cellular effects.[11][12]

Workflow cluster_0 Experimental Pipeline Start Synthesize PROTACs (e.g., with different linkers) Assay1 Primary Assay: Protein Degradation (Western Blot) Start->Assay1 Data1 Quantify Degradation (DC50, Dmax) Assay1->Data1 Assay2 Mechanistic Assay: Ubiquitination (IP/Western) Data1->Assay2 Is degradation potent? Data2 Confirm UPS Pathway Assay2->Data2 Assay3 Functional Assay: Cell Viability (e.g., CellTiter-Glo) Data2->Assay3 Is mechanism correct? Data3 Assess Downstream Effect (IC50, Toxicity) Assay3->Data3 End Select Lead Candidate Data3->End Is there a therapeutic window?

Figure 2: Self-Validating Experimental Workflow.
Primary Assay: Quantifying Protein Degradation via Western Blot

The first and most direct measure of a PROTAC's efficacy is quantifying the reduction of the target protein. Western blotting is the gold-standard technique for this initial assessment.[13]

  • Causality: This experiment directly answers the question: "Does my compound degrade the target protein?" By treating cells with a serial dilution of the PROTAC, we can determine its potency (DC₅₀: the concentration required to degrade 50% of the protein) and efficacy (Dₘₐₓ: the maximum percentage of degradation achieved).[13]

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to reach 70-80% confluency. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[14]

  • Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation post-lysis.[14][15]

  • Lysate Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.[14]

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[14]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.[13]

  • Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[14]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.[14]

  • Washing & Secondary Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add an ECL chemiluminescent substrate, and capture the signal using a digital imager.

  • Analysis: Quantify the band intensities. Normalize the POI signal to the loading control signal for each lane. Plot the normalized data against the log of the PROTAC concentration to calculate DC₅₀ and Dₘₐₓ values.

Mechanistic Validation: Confirming Ubiquitination

To ensure degradation is occurring via the intended mechanism, it is crucial to demonstrate that the POI is polyubiquitinated upon PROTAC treatment.

  • Causality: This experiment validates that the PROTAC is successfully hijacking the E3 ligase to "tag" the POI for proteasomal degradation. An increase in high-molecular-weight ubiquitinated species of the POI is the definitive mechanistic fingerprint.[16]

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC₅₀) and a vehicle control. It is also critical to include a proteasome inhibitor (e.g., MG132) co-treatment group. This "traps" the polyubiquitinated protein, preventing its degradation and making it easier to detect.

  • Lysis under Denaturing Conditions: Lyse cells in a buffer containing 1-2% SDS to dissociate protein complexes. Boil the lysate for 10 minutes to ensure complete denaturation. This step is critical to ensure you only pull down proteins that are covalently linked to your POI (i.e., ubiquitin).[17][18]

  • Dilution and Immunoprecipitation (IP): Dilute the lysate at least 10-fold with a non-denaturing buffer to reduce the SDS concentration. Add an antibody against your POI and incubate overnight at 4°C to form immune complexes.

  • Capture: Add Protein A/G magnetic beads to the lysate and incubate for 2-4 hours to capture the immune complexes.

  • Washing: Wash the beads extensively with a stringent wash buffer to remove non-specifically bound proteins.[18]

  • Elution and Analysis: Elute the captured proteins from the beads by boiling in sample buffer. Analyze the eluates by Western blot, probing with an anti-ubiquitin antibody. A high-molecular-weight smear or ladder in the PROTAC + MG132 lane, which is absent in the control lanes, confirms polyubiquitination of the POI.

Downstream Analysis: Measuring Cellular Impact

Ultimately, the goal of degrading a protein is to elicit a specific, beneficial biological response, such as inhibiting cancer cell growth. Cell viability assays measure this downstream effect.

  • Causality: This experiment connects protein degradation to a functional outcome. It helps determine if the PROTAC is selectively killing target cells (e.g., cancer cells overexpressing the POI) and establishes a therapeutic window.[11]

  • Cell Seeding: Seed cells in a 96-well or 384-well opaque-walled plate at a density appropriate for the cell line and assay duration.[19]

  • Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control and a positive control for cell death.

  • Incubation: Incubate the plate for a duration relevant to the expected phenotype (e.g., 72 hours for an anti-proliferative effect).[19]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the reagent according to the manufacturer's protocol.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.[20]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.[20][21] Plot the data against the log of the PROTAC concentration to calculate the IC₅₀ (half-maximal inhibitory concentration).

Chapter 4: Hypothetical Case Study & Data Interpretation

Let's imagine we are developing a PROTAC to degrade a hypothetical oncogenic protein, "Kinase X". We synthesize two PROTACs using the same warhead and E3 anchor but different linkers:

  • PROTAC-A: Utilizes a flexible 8-atom PEG linker.

  • PROTAC-B: Utilizes a semi-rigid linker derived from this compound.

After performing the experimental workflow, we obtain the following data:

Data Presentation: Hypothetical Performance of Kinase X PROTACs
ParameterPROTAC-A (Flexible Linker)PROTAC-B (Semi-Rigid Linker)
DC₅₀ (Degradation) 85 nM15 nM
Dₘₐₓ (Degradation) 90%95%
IC₅₀ (Cell Viability) 110 nM40 nM

The data clearly favors PROTAC-B. Its lower DC₅₀ value indicates significantly higher potency in degrading Kinase X. This suggests that the semi-rigid linker scaffold derived from this compound likely pre-organizes the molecule into a more favorable conformation for forming a stable and productive ternary complex. This enhanced degradation potency translates directly to a more potent functional effect, as shown by the lower IC₅₀ in the cell viability assay.

Logic cluster_0 Linker Choice & Outcome Linker_A Flexible Linker (e.g., PEG) Ternary_A Less Stable Ternary Complex Linker_A->Ternary_A Linker_B Semi-Rigid Linker (e.g., Phenyl-based) Ternary_B More Stable/Optimal Ternary Complex Linker_B->Ternary_B Deg_A Lower Degradation Potency (Higher DC50) Ternary_A->Deg_A Deg_B Higher Degradation Potency (Lower DC50) Ternary_B->Deg_B Effect_A Weaker Cellular Effect (Higher IC50) Deg_A->Effect_A Effect_B Stronger Cellular Effect (Lower IC50) Deg_B->Effect_B

Figure 3: Logic of Linker Impact on Efficacy.

Conclusion

The efficacy of a PROTAC is a complex interplay of its three components, with the linker playing a central, decisive role. As we have demonstrated, a molecule like this compound is not inherently efficacious; it is a building block whose potential can only be unlocked through rational incorporation into a PROTAC and subsequent rigorous, multi-faceted experimental evaluation. By systematically assessing protein degradation, confirming the ubiquitination mechanism, and measuring the downstream functional consequences, researchers can make data-driven decisions to optimize linker design and accelerate the development of potent and selective protein-degrading therapeutics.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3-(4-aminophenyl)propanoate, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: Hazard Profile of this compound

This compound is an aromatic amine, a class of compounds that requires careful handling due to potential health hazards.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following hazards:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[4]
Skin Corrosion/IrritationH315Causes skin irritation.[4]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[4]
Specific target organ toxicity, single exposure; Respiratory tract irritationH335May cause respiratory irritation.[4]

Due to these potential hazards, it is imperative that all handling and disposal procedures are conducted with the appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

Core Directive: A Step-by-Step Disposal Protocol

This protocol is designed for the disposal of small quantities of this compound typically used in a research laboratory setting. For bulk quantities, consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company.[5]

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before beginning any disposal procedure, ensure the following PPE is worn:

  • Gloves: Nitrile rubber gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A flame-retardant lab coat should be worn and buttoned to its full length.

  • Respiratory Protection: If working outside of a certified chemical fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.

All disposal activities should be performed within a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5]

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Incompatible Wastes: Do not mix this compound waste with strong oxidizing agents, acids, or bases.

Step 3: Disposal of Pure Compound and Contaminated Materials
  • Solid Waste: Unused or expired solid this compound should be transferred directly into the designated hazardous waste container.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the compound should be placed in the same designated waste container.

  • Contaminated Solvents: If the compound is in solution, the solvent waste should be collected in a separate, compatible, and clearly labeled hazardous waste container for organic solvent waste. Do not pour any solution containing this compound down the drain.[5]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. The contaminated absorbent should then be collected into the designated hazardous waste container.

Step 4: Temporary Storage and Final Disposal
  • Storage: The sealed hazardous waste container should be stored in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[6]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[5] They are equipped to handle and transport the waste for final disposal, which is typically incineration at a permitted facility.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste is_pure Is it the pure compound or contaminated solid? start->is_pure is_solution Is it in solution? is_pure->is_solution No solid_waste Place in labeled hazardous waste container for solids. is_pure->solid_waste Yes is_spill Is it a spill? is_solution->is_spill No solvent_waste Collect in a labeled hazardous waste container for organic solvents. is_solution->solvent_waste Yes absorb_spill Absorb with inert material. is_spill->absorb_spill Yes store Store container in Satellite Accumulation Area. solid_waste->store solvent_waste->store collect_spill Collect contaminated absorbent into hazardous waste container. absorb_spill->collect_spill collect_spill->store dispose Arrange for pickup by licensed hazardous waste disposal service. store->dispose end End of Procedure dispose->end

Sources

A Senior Application Scientist's Guide to Safely Handling Methyl 3-(4-aminophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our most critical asset is our team. Ensuring your safety when handling chemical reagents is paramount. This guide provides essential, field-proven safety and logistical information for Methyl 3-(4-aminophenyl)propanoate (CAS No. 5140-43-2), moving beyond mere compliance to instill a culture of proactive safety.

Hazard Assessment: Understanding the "Why"

This compound is a valuable reagent, but it demands respect. According to the Globally Harmonized System (GHS), its primary hazards are significant and direct.[1][2] Understanding these hazards is the foundation of our safety protocol.

  • Acute Toxicity (Oral): Harmful if swallowed.[1][3]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor.[1][2]

These classifications dictate that our primary goals are to prevent ingestion, and eliminate skin, eye, and respiratory contact. Every step that follows is designed to achieve this.

Engineering Controls: Your First and Best Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a hazard. The primary methods of exposure control involve engineering solutions that isolate the chemical from the user.

  • Chemical Fume Hood: All handling of this compound, especially weighing the solid or transferring solutions, must be conducted within a properly functioning chemical fume hood.[5][6][7] This is non-negotiable. A fume hood directly addresses the inhalation hazard by capturing dust and vapors at the source.[6][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation. A fume hood protects the user, while good room ventilation protects the broader lab environment.[4]

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible within the work area.[8][9]

Personal Protective Equipment (PPE): A Validated System of Protection

When engineering controls are in place, PPE provides the necessary final layer of protection. The following recommendations are based on the specific hazards of this aromatic amine and ester compound.

Glove selection is not a one-size-fits-all matter. The common reliance on standard nitrile gloves can be a critical mistake when handling certain chemical classes. This compound is an aromatic amine and an ester. Nitrile shows poor resistance to many amines and esters.[10]

Table 1: Glove Material Compatibility

Glove MaterialCompatibility with Aromatic Amines & EstersRecommendation for This Compound
Butyl Rubber Good for esters and ketones.[11][12]Recommended
Polyvinyl Chloride (PVC) Good for amines.[12]Recommended
Viton™ Good for aromatic solvents.[12]Recommended (High Cost)
Nitrile Poor to Fair .[10]Not Recommended for Prolonged Contact
Natural Rubber (Latex) Poor Not Recommended

Protocol Insight: Always use two pairs of gloves (double-gloving).[13] For this compound, an inner PVC glove with an outer Butyl rubber glove provides excellent protection. Inspect gloves for any signs of degradation or puncture before each use.[6]

Given the "serious eye irritation" hazard[1][2][4], robust eye protection is mandatory.

  • Chemical Safety Goggles: Wear tightly fitting chemical safety goggles that comply with ANSI Z87.1 or equivalent standards.[14]

  • Face Shield: When there is a risk of splashing, such as during bulk transfers or when heating solutions, a face shield must be worn in addition to safety goggles.[15]

Work within a chemical fume hood should prevent significant inhalation exposure. However, in situations where a hood is not available or during a large spill cleanup, respiratory protection is required.

  • Respirator Type: A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges (identified by their black color code) is necessary.[2][16] If the compound is a fine powder and airborne dust is generated, a P95 or P100 particulate pre-filter should be added to the OV cartridge.[17]

  • Cartridge Change Schedule: A cartridge change-out schedule must be implemented as part of your lab's respiratory protection program.[17] OV cartridges do not last forever and their service life depends on the concentration of contaminants.

  • Laboratory Coat: A clean, buttoned, flame-resistant lab coat is required to protect against incidental skin contact.[9]

  • Full Coverage: Wear long pants and closed-toe shoes to ensure no skin is exposed.[9]

Operational Plan: Step-by-Step Handling Protocol

This protocol provides a self-validating workflow from preparation to cleanup, minimizing the risk of exposure.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Gather All Materials prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Begin Work handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Chemical Reaction handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Work Complete clean2 Segregate & Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

Follow the CDC-recommended sequence to ensure complete protection.[14][18]

  • Gown: Put on a lab coat, ensuring full coverage.[14]

  • Respirator/Mask (if required): Secure ties or elastic bands. Perform a user seal check.[14]

  • Goggles/Face Shield: Place over face and eyes and adjust for a snug fit.[14]

  • Gloves: Don the first pair (e.g., PVC), then the second pair (e.g., Butyl), extending the cuffs over the sleeves of the lab coat.[14]

  • Preparation: Place disposable absorbent bench paper on the work surface.

  • Weighing: Use a spatula to transfer the solid. Avoid pouring directly from the bottle to minimize dust generation.[5] Keep the container closed when not in use.[5]

  • Transfers: If making a solution, add the solid to the solvent slowly. If transferring liquids, do so carefully to avoid splashes.

  • Post-Handling: Securely close the primary container of the chemical.

This sequence is critical for preventing self-contamination.[8]

  • Gown and Outer Gloves: Grasp the gown in the front and pull away from your body, rolling it inside-out. As you remove the gown, peel off the outer pair of gloves at the same time. Dispose of them together in the appropriate waste container.[18]

  • Goggles/Face Shield: Remove from the back by lifting the head strap. Do not touch the front surface.

  • Respirator/Mask (if worn): Grasp the bottom ties/elastics first, then the top ones, and remove without touching the front.[15]

  • Inner Gloves: Carefully peel off the inner gloves, avoiding contact with the outer surface.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.[6][8]

Disposal Plan: Environmental Responsibility

Improper disposal is a serious compliance and safety issue.[19]

  • Waste Segregation: All materials contaminated with this compound (e.g., gloves, absorbent pads, excess reagent) are considered hazardous waste.[20][21] They must be segregated from non-hazardous trash.

  • Waste Containers: Collect waste in a designated, chemically compatible container with a secure, leak-proof lid.[19][20]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of all components.[20][21]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[20][21] Follow your institution's guidelines for waste pickup.

Emergency Procedures: Be Prepared
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]

  • Spill: Alert others in the area. For a small spill within a fume hood, use a chemical spill kit with an inert absorbent. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

By integrating these expert-validated protocols into your daily workflow, you build a resilient safety culture that protects you, your colleagues, and your research.

References

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